NDSB-256
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJASPJNLSQOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NDSB-256: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the non-detergent sulfobetaine NDSB-256, detailing its chemical properties, mechanism of action, and applications in protein research and drug development.
Introduction
This compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a non-detergent sulfobetaine, a class of zwitterionic compounds widely utilized in protein chemistry. These molecules possess a unique amphipathic nature, with a hydrophilic sulfobetaine head group and a short, hydrophobic tail. This structure allows them to interact favorably with proteins, preventing aggregation and facilitating proper folding without the denaturing effects of traditional detergents. This guide provides a comprehensive overview of this compound, its chemical characteristics, and its practical applications for researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties of this compound
This compound is a synthetic, solid compound that is highly soluble in water. Its zwitterionic nature, conferred by the presence of both a quaternary ammonium cation and a sulfonate anion, allows it to remain charged over a wide pH range. A key feature of non-detergent sulfobetaines is their inability to form micelles, which distinguishes them from conventional detergents and allows for their easy removal from protein solutions via dialysis.[1][2][3][4]
| Property | Value | Reference |
| Chemical Name | 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate | [5] |
| Common Name | This compound | |
| CAS Number | 81239-45-4 | |
| Molecular Formula | C₁₂H₁₉NO₃S | |
| Molecular Weight | 257.35 g/mol | |
| Appearance | White solid | |
| Solubility in Water | 200 mg/mL | |
| Purity | ≥99% (TLC) | |
| UV Absorption | Does not absorb significantly in the near UV range | |
| Effective Concentration | 0.5 - 1.0 M for protein applications |
Mechanism of Action
The primary role of this compound in protein chemistry is to prevent aggregation and facilitate the correct folding of proteins. It is believed to achieve this by interacting with early folding intermediates. The hydrophobic benzyl group of this compound can interact with exposed hydrophobic patches on unfolded or partially folded proteins. This interaction is thought to stabilize these intermediates, preventing them from aggregating with one another and allowing them to proceed along the correct folding pathway.
Furthermore, studies have suggested that this compound can accelerate the rate of proline cis-trans isomerization, a key rate-determining step in the folding of many proteins. By facilitating this isomerization, this compound can enhance the overall efficiency of protein refolding.
Experimental Protocols
While optimal conditions will vary for each specific protein, the following protocols provide a general framework for the use of this compound in common applications.
Protein Refolding from Inclusion Bodies
Inclusion bodies are dense aggregates of misfolded protein often formed during recombinant protein expression in bacteria. This compound can be a valuable additive in the refolding buffer to improve the yield of active protein.
General Protocol:
-
Inclusion Body Solubilization: Isolate inclusion bodies from the cell lysate by centrifugation. Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) to break disulfide bonds.
-
Refolding by Dilution: Rapidly dilute the solubilized protein into a refolding buffer to a final protein concentration of 10-100 µg/mL. The refolding buffer should have a pH and ionic strength optimal for the target protein and should contain this compound at a concentration of 0.5 M to 1.0 M. A redox shuffling system (e.g., reduced and oxidized glutathione) may also be included to facilitate correct disulfide bond formation.
-
Incubation: Gently stir the refolding mixture at a low temperature (e.g., 4°C) for a period ranging from several hours to overnight to allow for proper folding.
-
Purification: Remove this compound, residual denaturant, and any remaining aggregated protein by methods such as dialysis, diafiltration, or chromatography (e.g., size-exclusion or affinity chromatography).
Protein Extraction
NDSBs can enhance the extraction yield of certain proteins, particularly those associated with membranes, the nucleus, or the cytoskeleton, by improving their solubility.
General Protocol:
-
Lysis Buffer Preparation: Prepare a lysis buffer appropriate for the cell or tissue type. Add this compound to the lysis buffer at a final concentration of 0.5 M to 1.0 M.
-
Homogenization: Resuspend the cells or tissue in the NDSB-containing lysis buffer and homogenize using standard methods (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate to pellet cellular debris. The supernatant will contain the solubilized proteins.
-
Downstream Processing: The clarified lysate can then be used for subsequent purification steps. This compound can be removed during these steps if necessary.
Protein Crystallization
This compound can be used as an additive in crystallization screens to improve crystal quality or to obtain crystals when other conditions have failed. It is thought to work by preventing non-specific aggregation, thereby allowing for the ordered arrangement of protein molecules into a crystal lattice.
General Protocol:
-
Protein Preparation: Prepare a highly pure and concentrated solution of the target protein in a suitable buffer.
-
Crystallization Screening: Set up crystallization trials using standard methods such as vapor diffusion (sitting or hanging drop). Include this compound as an additive in the crystallization screen at concentrations typically ranging from 0.1 M to 1.0 M. It can be added either to the protein solution or to the reservoir solution.
-
Optimization: If initial hits are obtained, optimize the crystallization conditions by varying the concentrations of this compound, precipitant, and other buffer components.
Conclusion
This compound is a versatile and effective tool for researchers and drug development professionals working with proteins. Its non-denaturing, zwitterionic nature, combined with its ability to prevent aggregation and facilitate proper folding, makes it a valuable additive in a wide range of applications, from improving the yield of recombinant proteins to aiding in the challenging process of protein crystallization. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in the laboratory.
References
NDSB-256: A Technical Guide to its Mechanism of Action in Protein Folding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein biochemistry, particularly in the challenging process of in vitro protein refolding. Among these, NDSB-256 has garnered significant attention for its ability to enhance the yield of functional proteins from denatured states. This technical guide provides an in-depth exploration of the mechanism of action of this compound in protein folding. It details the current understanding of how this compound interacts with folding intermediates to prevent aggregation, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its application and analysis, and presents visual representations of its proposed mechanism and experimental workflows.
Introduction: The Challenge of Protein Folding and the Role of this compound
The correct three-dimensional structure of a protein is paramount to its biological function. However, during recombinant protein production or in response to environmental stress, proteins can misfold and aggregate, forming non-functional and often toxic species. The recovery of active proteins from these aggregated states, a process known as refolding, is a critical bottleneck in research and biopharmaceutical production.
This compound is a chemical chaperone, a small molecule that assists in the proper folding of proteins without being part of the final structure.[1][2] Its zwitterionic nature, conferred by a sulfobetaine head group, and a short hydrophobic benzyl group, allows it to interact favorably with proteins in aqueous environments.[3][4] Unlike detergents, NDSBs like this compound do not form micelles, a property that simplifies their removal from the final protein preparation through methods like dialysis.[5]
The primary role of this compound in protein folding is the prevention of aggregation. It achieves this by interacting with early folding intermediates, which are transient and aggregation-prone species with exposed hydrophobic surfaces. By stabilizing these intermediates, this compound shifts the balance from off-pathway aggregation towards the on-pathway folding route, ultimately increasing the yield of the correctly folded, active protein.
Core Mechanism of Action: Stabilizing Early Folding Intermediates
The prevailing model for the mechanism of action of this compound centers on its amphiphilic character. The hydrophobic benzyl group of this compound is thought to interact with the exposed hydrophobic patches on the surface of early protein folding intermediates. These exposed hydrophobic regions are a primary driver of intermolecular aggregation. By transiently masking these patches, this compound prevents the protein intermediates from sticking to each other.
Simultaneously, the hydrophilic sulfobetaine headgroup maintains the solubility of the protein-NDSB complex in the aqueous buffer. This "solubilizing shield" effect allows the polypeptide chain sufficient time to explore its conformational space and adopt its native, thermodynamically favored structure.
Recent studies have also suggested a more specific role for some NDSBs, including those with aromatic moieties like this compound. Evidence from X-ray crystallography of a protein-NDSB-201 complex suggests that these molecules can act as "pharmacological chaperones" by binding to specific pockets on the protein surface. This binding can stabilize the folded state and further prevent aggregation. While a crystal structure of an this compound-protein complex is not yet available, the structural similarity to NDSB-201 suggests a similar mechanism may be at play.
Quantitative Data on the Efficacy of this compound
The effectiveness of this compound and related compounds in improving protein refolding yields and stability has been quantified in several studies. The following tables summarize key findings.
| Protein | NDSB Compound | Concentration | Effect on Refolding Yield | Reference |
| Hen Egg Lysozyme (reduced) | This compound-4T | 600 mM | 60% recovery of enzymatic activity | |
| Tryptophan Synthase β2 subunit | This compound-4T | 1.0 M | 100% recovery of enzymatic activity | |
| TBRII-ECD | NDSB-201 | Not specified | Up to threefold higher yield of active protein | |
| Tryptophan Synthase β2 subunit | Modified NDSBs | Not specified | 97% and 100% refolding yield |
| Protein | NDSB Compound | Concentration | Effect on Thermal Stability (ΔTm) | Reference |
| M2-1 protein | NDSB | 500 mM | +6.3 °C |
Experimental Protocols
The successful application of this compound in protein refolding requires careful optimization of experimental conditions. Below are detailed methodologies for key experiments.
General Protein Refolding Protocol by Dilution
This protocol describes a general workflow for refolding a denatured protein from inclusion bodies using this compound.
Materials:
-
Purified inclusion bodies of the target protein.
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 10 mM DTT.
-
Refolding Buffer: Base buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl), supplemented with 0.5 - 1.0 M this compound and a redox shuffling system (e.g., 2 mM GSH / 0.2 mM GSSG) if the protein has disulfide bonds.
-
Protein concentration assay kit (e.g., BCA or Bradford).
Procedure:
-
Solubilization: Resuspend the inclusion body pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.
-
Concentration Determination: Determine the protein concentration of the supernatant.
-
Refolding by Dilution: Rapidly dilute the denatured protein solution into the chilled Refolding Buffer to a final protein concentration of 10-100 µg/mL. The dilution factor should be at least 1:100 to ensure the denaturant concentration is sufficiently low.
-
Incubation: Incubate the refolding mixture at a constant temperature (typically 4°C) for 12-48 hours with gentle stirring to allow for proper folding.
-
Analysis: Assess the refolding efficiency by measuring the recovery of biological activity, or by biophysical methods such as circular dichroism (CD) spectroscopy to analyze secondary structure, intrinsic fluorescence spectroscopy to probe the tertiary structure, and size-exclusion chromatography (SEC) to check for aggregation.
Stopped-Flow Fluorescence Spectroscopy to Monitor Folding Kinetics
This technique allows for the real-time monitoring of changes in the protein's fluorescence properties during the initial milliseconds of refolding, providing insights into the formation of early folding intermediates.
Principle: The intrinsic fluorescence of tryptophan and tyrosine residues is sensitive to their local environment. As a protein folds, these residues often become buried in the hydrophobic core, leading to a change in fluorescence intensity and a blue shift in the emission maximum. By rapidly mixing the denatured protein with the refolding buffer in a stopped-flow instrument, these changes can be monitored over time.
Experimental Setup:
-
Sample Preparation:
-
Syringe A: Denatured protein (e.g., in 6 M GdnHCl) at a concentration twice the desired final concentration.
-
Syringe B: Refolding buffer with or without this compound, also at a concentration to achieve the desired final conditions after mixing.
-
-
Data Acquisition:
-
The instrument rapidly mixes the contents of the two syringes, and the reaction is monitored in an observation cell.
-
The sample is excited at a wavelength of ~280 nm or ~295 nm (for selective tryptophan excitation), and the emission is monitored, often using a cutoff filter (e.g., >320 nm) or by scanning the entire emission spectrum over time.
-
-
Data Analysis:
-
The resulting kinetic traces (fluorescence intensity vs. time) are fitted to exponential equations to determine the rate constants of the different folding phases.
-
Comparing the kinetics in the presence and absence of this compound reveals its effect on the folding pathway. A decrease in the amplitude of the fast aggregation phase is indicative of the stabilizing effect of this compound on early intermediates.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis
DSC is used to measure the change in heat capacity of a protein as it unfolds upon heating. The temperature at the midpoint of the unfolding transition (Tm) is a measure of the protein's thermal stability.
Principle: A solution of the protein and a reference solution (buffer) are heated at a constant rate. The instrument measures the differential heat input required to maintain the protein and reference at the same temperature. As the protein unfolds, it absorbs heat, resulting in a peak in the heat capacity profile.
Experimental Setup:
-
Sample Preparation: Prepare protein solutions at a concentration of 0.5-2 mg/mL in the desired buffer, both with and without this compound. The buffer in the reference cell must be identical to the protein's buffer.
-
Data Acquisition: The samples are scanned over a temperature range that encompasses the unfolding transition (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Data Analysis:
-
The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm.
-
An increase in Tm in the presence of this compound indicates that it stabilizes the native state of the protein.
-
Conclusion
This compound is a valuable and versatile tool for overcoming the common problem of protein aggregation during in vitro refolding. Its mechanism of action, primarily through the stabilization of early folding intermediates, has been elucidated through a combination of kinetic and structural studies. The quantitative data presented in this guide highlight its significant impact on improving the yield of active proteins and enhancing their thermal stability. The detailed experimental protocols provide a practical framework for researchers to effectively utilize this compound in their own work. As the demand for functional recombinant proteins in research, medicine, and industry continues to grow, the application of chemical chaperones like this compound will undoubtedly play an increasingly important role.
References
- 1. A nondetergent sulfobetaine improves protein unfolding reversibility in microcalorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [sigmaaldrich.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Non-Detergent Sulfobetaines
For Researchers, Scientists, and Drug Development Professionals
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic, amphiphilic small molecules that have emerged as powerful tools in protein chemistry and drug development. Characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail, NDSBs possess the unique ability to stabilize proteins, enhance their solubility, and prevent aggregation without the denaturing effects of traditional detergents.[1][2] Their short hydrophobic groups prevent the formation of micelles, allowing for their easy removal from protein solutions via dialysis.[2][3] This guide provides a comprehensive overview of the function, application, and methodologies associated with NDSBs for professionals in the field.
Mechanism of Action: Preventing Aggregation at Early Folding Stages
The primary function of NDSBs is to prevent protein aggregation by interacting with early folding intermediates.[4] During protein refolding, partially folded or unfolded proteins expose hydrophobic regions that are prone to intermolecular interactions, leading to the formation of non-functional aggregates. NDSBs are thought to bind to these exposed hydrophobic patches, effectively shielding them and preventing protein-protein aggregation. This interaction stabilizes the folding intermediates, giving the protein molecules the opportunity to adopt their correct intramolecular, native conformation.
Crystallographic studies have provided molecular insight into this mechanism. For instance, NDSB-201 was found to bind to a shallow hydrophobic pocket on the Type II TGF-β receptor extracellular domain (TBRII-ECD), stabilizing its folded state and minimizing aggregation. This chaperone-like activity is crucial for improving the yield of functional proteins, particularly when expressed as inclusion bodies in recombinant systems.
// Nodes Unfolded [label="Unfolded Protein\n(Exposed Hydrophobic Regions)", fillcolor="#EA4335", fontcolor="#202124"]; Intermediate [label="Folding Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Native [label="Native Protein\n(Functional)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aggregate [label="Aggregated Protein\n(Non-functional)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NDSB [label="NDSB Molecule", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Unfolded -> Intermediate [label="Folding", color="#202124"]; Intermediate -> Native [label="Correct Folding", color="#34A853"]; Intermediate -> Aggregate [label="Aggregation Pathway", color="#EA4335"]; NDSB -> Intermediate [label="Stabilization", color="#4285F4", style=dashed]; } caption: "Mechanism of NDSB action in preventing protein aggregation."
Quantitative Impact of NDSBs on Protein Refolding and Solubility
The efficacy of NDSBs in improving protein refolding yields and enhancing solubility has been quantitatively demonstrated for numerous proteins. The optimal concentration of NDSB typically ranges from 0.5 to 1.0 M. Below are tables summarizing the reported effects.
Table 1: Effect of Non-Detergent Sulfobetaines on Protein Refolding Yield
| Protein | NDSB Type & Concentration | Starting Material | Outcome | Reference |
| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-201 (1 M) | 50 mg of urea-solubilized protein | 8–13 mg of purified, active protein (up to 3-fold higher yield) | |
| GST-C/EBPβ | NDSB-201 (1 M) | Inclusion bodies from 500-mL culture | 47.6% of total expressed protein recovered as functional protein | |
| Tryptophan synthase β2 subunit | Modified NDSBs | Chemically unfolded protein | 97% and 100% refolding yield achieved | |
| Hen Egg Lysozyme | NDSBs | Chemically unfolded protein | Up to 12-fold enhancement in refolding | |
| Cdc25A | NDSB-201 | Inclusion bodies | Synergistic interaction with BMC led to soluble, crystallizable protein |
Table 2: Effect of Non-Detergent Sulfobetaines on Protein Solubility and Crystallization
| Protein | NDSB Type & Concentration | Application | Quantitative Improvement | Reference |
| Microsomal membrane proteins | NDSBs | Protein Extraction | Up to 100% increase in extraction yield | |
| Membrane, nuclear, and cytoskeletal proteins | NDSBs | Protein Extraction | Up to 30% increase in extraction yield | |
| Malate dehydrogenase | NDSB-195 | Crystallization | Crystal size increased from 0.1 mm to 0.4 mm | |
| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-201 (50 mM) | Crystallization | Crystal growth time reduced from 1-2 weeks to 2-3 days | |
| DsbG | N/A (Dehydration method) | Crystallization | Diffraction resolution improved from 10 Å to 2 Å |
Applications in Research and Drug Development
Protein Refolding from Inclusion Bodies
A primary application of NDSBs is in the refolding of recombinant proteins expressed as insoluble inclusion bodies in bacteria. NDSBs are added to the refolding buffer to prevent aggregation during the removal of denaturants like urea or guanidine hydrochloride.
Enhancing Protein Extraction
The inclusion of NDSBs in lysis buffers can significantly improve the extraction yield of proteins from various cellular compartments, including membranes, nuclei, and the cytoskeleton. Their non-denaturing nature helps to solubilize these proteins while preserving their native structure and function.
Improving Protein Crystallization
NDSBs can be valuable additives in protein crystallization screens. By reducing non-specific aggregation and increasing protein solubility, they can promote the formation of larger, higher-quality crystals suitable for X-ray diffraction studies. In some cases, they can even facilitate the growth of new crystal forms.
Role in Therapeutic Protein Formulation
While specific case studies in publicly available literature are limited, the stabilizing properties of NDSBs make them promising candidates as excipients in the formulation of therapeutic proteins, such as monoclonal antibodies. Their ability to prevent aggregation is a critical factor in ensuring the stability, safety, and efficacy of biopharmaceutical products during storage and administration. Further research in this area is ongoing to explore their full potential in drug development.
Experimental Protocols
The following are detailed methodologies for key applications of NDSBs.
Protocol for Protein Refolding from Inclusion Bodies using NDSB-201
This protocol provides a general workflow for refolding proteins from inclusion bodies.
Materials:
-
Cell paste containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer (Lysis Buffer with 1% Triton X-100)
-
Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in Lysis Buffer)
-
Refolding Buffer (e.g., 75 mM Tris, pH 8.0, 1 M NDSB-201, 2 mM GSH, 0.5 mM GSSG)
-
Dialysis Buffer (e.g., PBS, pH 7.4)
Methodology:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse cells using sonication or a French press.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.
-
Washing: Wash the pellet with Wash Buffer to remove membrane contaminants, followed by a wash with Lysis Buffer to remove the detergent.
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer and stir until completely dissolved.
-
Refolding: Slowly add the solubilized protein to a chilled, large volume of Refolding Buffer with gentle stirring. The final protein concentration should be low (e.g., 0.1 mg/mL) to minimize aggregation.
-
Incubation: Incubate the refolding mixture at 4°C for an extended period (e.g., 40 hours) with gentle agitation.
-
Dialysis: Transfer the refolding mixture to a dialysis bag and dialyze against Dialysis Buffer to remove the NDSB-201 and other small molecules.
-
Purification: Purify the refolded, soluble protein using appropriate chromatography techniques, such as size-exclusion chromatography.
// Nodes A [label="Cell Lysis & Inclusion\nBody Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Wash Inclusion Bodies", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Solubilization in\nDenaturant (Urea/GdnHCl)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Rapid Dilution into\nRefolding Buffer with NDSB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Incubation (4°C, 40h)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Dialysis to Remove NDSB", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Purification of\nRefolded Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; } caption: "Workflow for protein refolding using NDSBs."
Protocol for Nuclear Protein Extraction
While no specific protocol detailing the use of NDSBs for nuclear protein extraction was found, NDSBs can be incorporated into existing protocols to enhance yield. The following is a general protocol that can be adapted.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors)
-
Extraction Buffer (e.g., 20 mM HEPES, pH 7.9, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, with protease inhibitors)
-
NDSB Stock Solution (e.g., 2 M NDSB-201)
Methodology:
-
Cell Harvesting: Harvest cells and wash with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice to allow cells to swell.
-
Cytoplasmic Fraction Removal: Disrupt the cells using a Dounce homogenizer or by passing through a narrow-gauge needle. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in ice-cold Extraction Buffer. To potentially improve extraction yield, NDSB-201 from the stock solution can be added to the Extraction Buffer to a final concentration of 0.25-0.5 M.
-
Incubation and Clarification: Incubate the nuclear suspension on ice with agitation. Centrifuge at high speed to pellet the nuclear debris.
-
Supernatant Collection: The supernatant contains the soluble nuclear proteins.
Protocol for Using NDSBs in Protein Crystallization
This protocol provides a general guideline for using NDSBs as an additive in crystallization screens.
Materials:
-
Purified protein solution (5-20 mg/mL)
-
Crystallization screen solutions (various precipitants, buffers, and salts)
-
NDSB Stock Solution (e.g., 2 M NDSB-201)
-
Crystallization plates (e.g., 96-well)
Methodology:
-
Setup Parallel Screens: Prepare two sets of crystallization screens: one standard screen and one where a final concentration of 50-200 mM NDSB is included in the crystallization drop.
-
Hanging or Sitting Drop Vapor Diffusion:
-
Pipette the reservoir solution into the wells of the crystallization plate.
-
On a cover slip or in the drop well, mix the protein solution with the reservoir solution.
-
For the NDSB screen, add a small volume of the NDSB stock solution to the drop to achieve the desired final concentration.
-
-
Incubation: Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring: Regularly monitor the plates for crystal growth over several weeks, comparing the results between the standard and NDSB-containing screens. Note any differences in crystal number, size, and morphology.
-
Optimization: If promising crystal hits are observed in the presence of NDSB, further optimize the conditions by varying the concentrations of the protein, precipitant, and NDSB, as well as the pH.
// Nodes A [label="Prepare Purified\nProtein Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Set Up Crystallization Screens\n(e.g., Sparse Matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Parallel Screen 1:\nStandard Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Parallel Screen 2:\n+ NDSB Additive", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Incubate and Monitor\nfor Crystal Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Analyze and Compare Results\n(Crystal Hits, Quality)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Optimize Conditions for\nBest Crystal Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; B -> D [color="#202124"]; C -> E [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; } caption: "Workflow for screening NDSBs in protein crystallization."
Conclusion
Non-detergent sulfobetaines are versatile and effective tools for overcoming common challenges in protein research and development. Their ability to prevent aggregation, enhance solubility, and facilitate refolding and crystallization, all while being easily removable and non-denaturing, makes them superior to many traditional additives. For researchers, scientists, and drug development professionals, a thorough understanding and application of NDSBs can lead to significant improvements in protein yield, quality, and the overall efficiency of the development pipeline.
References
NDSB-256: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physical and chemical properties of the non-detergent sulfobetaine, NDSB-256, and its applications in protein research and drug development.
Introduction
This compound, or 3-(Benzyldimethylammonio)propanesulfonate, is a zwitterionic, non-detergent sulfobetaine widely utilized in the fields of biochemistry and drug development. Its unique properties make it an invaluable tool for maintaining protein solubility, preventing aggregation, and facilitating the refolding of denatured proteins. Unlike traditional detergents that form micelles and can denature proteins, this compound offers a milder alternative for protein extraction, solubilization, and crystallization.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, general experimental protocols for its use, and visual representations of its role in common laboratory workflows.
Core Physical and Chemical Properties
The fundamental characteristics of this compound are summarized in the tables below, providing a quick reference for researchers.
General Properties
| Property | Value | References |
| Common Names | This compound, Non-detergent sulfobetaine 256, SB256, Dimethylbenzylammonium-1-propane sulfonate | [1][4] |
| CAS Number | 81239-45-4 | |
| Molecular Formula | C₁₂H₁₉NO₃S | |
| Molecular Weight | 257.35 g/mol | |
| Appearance | White solid | |
| Nature | Synthetic, Zwitterionic |
Solubility and Storage
| Property | Value | References |
| Solubility | Soluble in water (up to 2.0 M), methanol | |
| Storage Temperature | Room Temperature (15-30°C) | |
| Stability | Hygroscopic; protect from moisture. Stock solutions are stable for up to 3 months at room temperature. |
Mechanism of Action and Key Applications
This compound is classified as a non-detergent sulfobetaine because its short hydrophobic group prevents the formation of micelles. This characteristic is crucial as it allows for the solubilization of proteins without the denaturing effects often associated with traditional detergents. The primary mechanism of action involves the interaction of this compound's hydrophobic benzyl group with the exposed hydrophobic regions of proteins, thereby preventing protein-protein aggregation and promoting proper folding.
Its key applications in research and drug development include:
-
Preventing Protein Aggregation: this compound is highly effective at preventing the non-specific aggregation of proteins during various experimental procedures.
-
Enhancing Protein Solubilization: It significantly improves the solubilization of a wide range of proteins, including membrane proteins, without causing denaturation.
-
Facilitating Protein Refolding: this compound aids in the renaturation of chemically and thermally denatured proteins, helping them regain their native conformation and biological activity.
-
Improving Protein Crystallization: By preventing aggregation and promoting a homogenous protein solution, this compound can be a valuable additive in protein crystallization experiments, often leading to the formation of higher quality crystals.
Experimental Protocols: General Guidelines
While specific protocols are highly dependent on the protein of interest and the experimental context, the following sections provide general methodologies for the application of this compound.
Protein Solubilization and Extraction
This compound can be incorporated into lysis and extraction buffers to improve the yield of soluble proteins, particularly for challenging targets like membrane proteins.
General Buffer Formulation:
-
Buffer: A suitable biological buffer (e.g., Tris-HCl, HEPES) at a pH appropriate for the target protein.
-
This compound Concentration: Typically between 0.5 M and 1.0 M.
-
Other Additives: Salts (e.g., NaCl), reducing agents (e.g., DTT, β-mercaptoethanol), and protease inhibitors are often included as needed.
General Procedure:
-
Prepare the lysis/extraction buffer containing the desired concentration of this compound and other necessary components.
-
Resuspend the cell pellet or tissue homogenate in the prepared buffer.
-
Perform cell lysis using appropriate methods (e.g., sonication, homogenization).
-
Incubate the lysate, typically on ice or at 4°C, to allow for solubilization.
-
Clarify the lysate by centrifugation to pellet insoluble debris.
-
The supernatant containing the solubilized proteins can then be used for downstream applications.
References
- 1. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound, Zwitterionic non-detergent sulfobetaine (CAS 81239-45-4) | Abcam [abcam.com]
The Role of NDSB-256 in Preventing Protein Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein aggregation is a significant challenge in the production of recombinant proteins and a hallmark of numerous debilitating diseases. The formation of non-functional and often toxic protein aggregates can drastically reduce the yield of active proteins in biotechnological processes and is implicated in the pathology of conditions such as Alzheimer's and Parkinson's disease. Non-Detergent Sulfobetaine 256 (NDSB-256) has emerged as a powerful chemical chaperone for preventing protein aggregation and facilitating proper protein folding. This technical guide provides an in-depth overview of the core principles of this compound's function, detailed experimental protocols for its use, and quantitative data on its efficacy.
Introduction to this compound
This compound, or 3-(N,N-Dimethyl-N-(3-sulfopropyl)-3-ammonio)-1-propanesulfonate, is a zwitterionic chemical chaperone that belongs to the class of non-detergent sulfobetaines.[1] Unlike traditional detergents that can denature proteins, NDSBs are designed to stabilize proteins and prevent aggregation without disrupting their native structure.[2] this compound possesses a hydrophilic sulfobetaine head group and a short hydrophobic tail. This amphiphilic nature allows it to interact with exposed hydrophobic regions on protein surfaces, which are often the precursors to aggregation.[1][2] A key feature of NDSBs is their inability to form micelles, even at high concentrations, which distinguishes them from detergents and allows for their easy removal from protein solutions via dialysis.[1]
Mechanism of Action
The primary mechanism by which this compound prevents protein aggregation is through its interaction with early protein folding intermediates. During the complex process of protein folding, partially folded or misfolded intermediates can expose hydrophobic amino acid residues that are normally buried within the protein's core. These exposed hydrophobic patches are "sticky" and can lead to intermolecular interactions, resulting in the formation of aggregates.
This compound acts as a "hydrophobic shield," binding to these exposed regions and preventing them from interacting with other protein molecules. This interaction is transient and does not interfere with the subsequent intramolecular folding events that lead to the native protein conformation. Studies on the refolding of tryptophan synthase have shown that this compound specifically affects the early folding phases, such as the formation of a loosely packed hydrophobic core, without altering the later stages of folding.
It is important to note that this compound's mechanism is biophysical and does not involve the modulation of specific cellular signaling pathways. Its action is direct, occurring in solution to stabilize proteins and prevent aggregation.
dot
Caption: Mechanism of this compound in preventing protein aggregation.
Quantitative Data on this compound Efficacy
The effectiveness of this compound in preventing aggregation and promoting proper folding has been quantified for several proteins. The following tables summarize key findings from various studies.
| Protein | Assay | This compound Concentration | Result | Reference |
| Hen Egg White Lysozyme | Enzymatic Activity Assay | 1 M | 30% recovery of enzymatic activity from denatured state | |
| β-Galactosidase | Enzymatic Activity Assay | 800 mM | 16% recovery of enzymatic activity from denatured state | |
| Tryptophan Synthase | Aggregation Assay | Not specified | Prevents massive aggregation during refolding |
| Protein | Method | Parameter Measured | Observation in the Presence of NDSB-like molecules | Reference |
| Bovine Serum Albumin (BSA) | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Delayed increase in particle size, indicating slower aggregation | |
| Various Recombinant Proteins | High-Throughput Refolding Screen | Soluble Protein Yield | Increased recovery of soluble protein for a significant number of targets |
Experimental Protocols
This section provides a general framework for utilizing this compound to prevent protein aggregation during refolding from inclusion bodies. Optimization is crucial for each specific protein.
General Protein Refolding Protocol using this compound
dot
Caption: Experimental workflow for protein refolding with this compound.
Materials:
-
Purified inclusion bodies of the target protein
-
Denaturant solution (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer)
-
Refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, with other additives as required such as L-arginine, redox shuffling agents like GSH/GSSG)
-
This compound (solid)
-
Dialysis tubing and equipment
-
Spectrophotometer, DLS instrument, and other analytical equipment
Procedure:
-
Solubilization of Inclusion Bodies: Resuspend the purified inclusion bodies in the denaturant solution to a final protein concentration of 5-10 mg/mL. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Preparation of Refolding Buffer: Prepare the refolding buffer and add this compound to the desired final concentration (start with a range of 0.25 M to 1 M for optimization). Ensure the this compound is completely dissolved.
-
Refolding by Dilution: Rapidly dilute the solubilized protein solution into the refolding buffer containing this compound. A dilution factor of 1:20 to 1:100 is common, aiming for a final protein concentration of 0.05-0.2 mg/mL. Perform this step at 4°C to minimize aggregation.
-
Incubation: Gently stir the refolding mixture at 4°C for 12-24 hours to allow the protein to refold.
-
Removal of Aggregates: Centrifuge the refolding mixture at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any aggregated protein.
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble, refolded protein. Analyze the protein for concentration (e.g., Bradford or BCA assay), purity (SDS-PAGE), and activity (specific functional assay).
-
Removal of this compound (Optional): If required for downstream applications, this compound can be removed by dialysis against a buffer without this compound.
Optimization of this compound Concentration
The optimal concentration of this compound is protein-dependent. A screening approach is recommended to determine the most effective concentration.
Procedure:
-
Prepare a series of refolding buffers with varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, and 1 M).
-
Perform the refolding protocol as described above for each this compound concentration in parallel.
-
Analyze the soluble fraction from each condition. The optimal concentration will be the one that yields the highest amount of soluble and active protein.
-
Monitor aggregation using methods like turbidity measurements (absorbance at 340-600 nm) or Dynamic Light Scattering (DLS) to assess the size distribution of particles in solution. A lower turbidity and a smaller average particle size indicate less aggregation.
References
NDSB-256: A Technical Guide to its Zwitterionic Nature and Applications in Protein Science
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical properties of NDSB-256, a non-detergent sulfobetaine, with a focus on its zwitterionic nature and effective pH range. This document provides a comprehensive overview of its applications in protein solubilization, renaturation, and crystallization, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its effective use in research and drug development.
The Zwitterionic Nature and pH Stability of this compound
This compound, with the chemical name 3-(Benzyldimethylammonio)propane-1-sulfonate, is a member of the non-detergent sulfobetaine family.[1][2] Its molecular structure contains both a positively charged quaternary ammonium group and a negatively charged sulfonate group.[3] This dual-charge characteristic makes it a zwitterion.
A key feature of this compound is its ability to remain zwitterionic over a broad pH range.[4][5] This stability is attributed to the inherent properties of its charged functional groups. The quaternary ammonium group possesses a permanent positive charge, independent of pH. The sulfonate group is the salt of a strong acid (sulfonic acid) and therefore has a very low pKa value, meaning it remains deprotonated and negatively charged across a wide pH spectrum. While a precise numerical pH range for this compound is not explicitly defined in the literature, polysulfobetaines, a related class of compounds, are known to maintain their zwitterionic character in a pH range of approximately 2 to 14. This indicates that for all practical purposes in biological and pharmaceutical research, this compound can be considered a stable zwitterion.
This inherent zwitterionic nature across a wide pH range is advantageous as it does not significantly alter the pH of buffered solutions, even at high concentrations (0.5-1.0 M). However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some minor pH shifts may occur.
Quantitative Data on this compound Properties and Efficacy
The following tables summarize the key physical and chemical properties of this compound, along with quantitative data on its effectiveness in protein renaturation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Dimethylbenzylammonium Propane Sulfonate, SB256 | |
| Molecular Formula | C₁₂H₁₉NO₃S | |
| Molecular Weight | 257.35 g/mol | |
| Appearance | White solid | |
| Solubility in Water | > 2.0 M | |
| Purity | >97% |
Table 2: Efficacy of this compound in Enzyme Renaturation
| Enzyme | Denaturant | This compound Concentration | % Activity Restored | Reference |
| Egg White Lysozyme | Chemical/Thermal | 1 M | 30% | |
| β-Galactosidase | Chemical/Thermal | 800 mM | 16% |
Experimental Protocols
The following are detailed methodologies for the key applications of this compound, based on established protocols for non-detergent sulfobetaines.
Protein Solubilization from Inclusion Bodies
This protocol outlines a general procedure for solubilizing aggregated proteins from bacterial inclusion bodies using this compound.
Materials:
-
Cell paste containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
Wash Buffer (Lysis Buffer with 1% Triton X-100)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 8 M Urea or 6 M Guanidine Hydrochloride)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5-1.0 M this compound, 1-2 mM DTT or a glutathione redox system)
-
Dialysis tubing (appropriate molecular weight cut-off)
Methodology:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using sonication or a high-pressure homogenizer.
-
Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes) to pellet the inclusion bodies.
-
Washing: Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and membrane components. Repeat this step at least twice.
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and stir for 1-2 hours at room temperature to fully denature and solubilize the protein.
-
Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.
-
Refolding: Slowly add the clarified supernatant to a larger volume of chilled Refolding Buffer containing this compound with gentle stirring. A rapid dilution of 1:10 to 1:100 is recommended.
-
Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation to allow the protein to refold.
-
Dialysis: Transfer the refolding mixture to dialysis tubing and dialyze against a suitable buffer to remove the denaturant and this compound. Perform several buffer changes.
-
Purification: Purify the refolded protein using standard chromatography techniques such as size-exclusion or affinity chromatography.
Enhancement of Protein Renaturation
This protocol describes the use of this compound to improve the yield of active protein during the refolding of a denatured, purified protein.
Materials:
-
Purified, denatured protein solution (in 8 M Urea or 6 M Guanidine Hydrochloride)
-
Renaturation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.5-1.0 M this compound)
-
Activity Assay reagents specific to the protein of interest
Methodology:
-
Preparation of Renaturation Buffer: Prepare the Renaturation Buffer containing the desired concentration of this compound. Chill the buffer to 4°C.
-
Initiation of Renaturation: Rapidly dilute the denatured protein solution into the chilled Renaturation Buffer. The final protein concentration should be low enough to minimize aggregation (typically in the µg/mL to low mg/mL range).
-
Incubation: Incubate the renaturation mixture at a controlled temperature (often 4°C) for a period of time determined by the specific protein's refolding kinetics (can range from minutes to hours).
-
Activity Measurement: At various time points, take aliquots of the renaturation mixture and measure the biological activity of the protein using a suitable assay. A control renaturation reaction without this compound should be run in parallel for comparison.
Visualizing Workflows and Concepts with Graphviz
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. This compound, Zwitterionic non-detergent sulfobetaine (CAS 81239-45-4) | Abcam [abcam.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
NDSB-256: A Technical Guide to a Versatile Tool in Protein Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of protein biochemistry and drug development, maintaining the native structure and function of proteins is paramount. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools for protein stabilization, solubilization, and the prevention of aggregation. Among these, NDSB-256 (3-(Benzyldimethylammonio)propane-1-sulfonate) has garnered significant attention for its efficacy in a wide range of applications, from enhancing the extraction of membrane-associated proteins to facilitating the refolding of denatured enzymes and aiding in protein crystallization.[1][2] This technical guide provides an in-depth overview of the discovery, development, and core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows.
Physicochemical Properties and Mechanism of Action
This compound is a synthetic, zwitterionic, non-detergent sulfobetaine.[1][3] Its molecular structure, featuring a hydrophilic sulfobetaine head group and a short hydrophobic benzyl group, prevents the formation of micelles, a key differentiator from traditional detergents. This non-micellar nature allows for its easy removal by dialysis. This compound is highly soluble in water and does not significantly alter the pH or viscosity of biological buffers.
The primary mechanism of action of this compound is believed to involve its interaction with the hydrophobic regions of proteins, thereby preventing the intermolecular hydrophobic interactions that lead to aggregation. It is particularly effective in preventing the aggregation of early folding intermediates, facilitating the correct folding pathway. Unlike harsh denaturants, this compound is non-denaturing, even at high concentrations, preserving the biological activity of most enzymes.
Quantitative Data on this compound
The following tables summarize key quantitative data regarding the physicochemical properties of this compound and its effects on protein stability and function.
| Property | Value | Reference(s) |
| Molecular Weight | 257.35 Da | |
| Molecular Formula | C₁₂H₁₉NO₃S | |
| CAS Number | 81239-45-4 | |
| Purity | >97% | |
| Form | Solid | |
| Solubility in Water | > 2.0 M (highly soluble) | |
| Storage Temperature | Room Temperature |
Table 1: Physicochemical Properties of this compound.
| Application | Protein | This compound Concentration | Observed Effect | Reference(s) |
| Enzyme Activity Restoration | Denatured Hen Egg Lysozyme | 1 M | 30% restoration of enzymatic activity | |
| Denatured β-galactosidase | 800 mM | 16% restoration of enzymatic activity | ||
| Protein Solubilization | Membrane, nuclear, and cytoskeletal-associated proteins | Not specified | Up to 30% increase in extraction yield | |
| Protein Crystallization | Malate Dehydrogenase (MDH) | Not specified | Increased crystal size from 0.1 to 0.4 mm | |
| Desulfovibrio gigas Type II Ferredoxin | Not specified | Reduction in crystal twinning, new crystal form |
Table 2: Quantitative Effects of this compound on Protein Stability and Function.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
Protocol 1: Solubilization and Refolding of Inclusion Bodies
Inclusion bodies, dense aggregates of misfolded recombinant proteins, are a common challenge in protein expression. This compound can be a valuable tool in their solubilization and subsequent refolding.
Materials:
-
Inclusion body pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer 1 (Lysis Buffer with 1% Triton X-100)
-
Wash Buffer 2 (Lysis Buffer with 1 M NaCl)
-
Solubilization Buffer (8 M Urea or 6 M Guanidine Hydrochloride in Lysis Buffer, with 0.5-1.0 M this compound and a reducing agent like 20 mM DTT)
-
Refolding Buffer (Lysis Buffer with decreasing concentrations of the denaturant and this compound, often containing additives like L-arginine)
Procedure:
-
Isolation and Washing of Inclusion Bodies:
-
Resuspend the cell pellet containing inclusion bodies in Lysis Buffer.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the pellet sequentially with Wash Buffer 1 and Wash Buffer 2 to remove membrane fragments and contaminating proteins.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate with gentle agitation until the pellet is fully dissolved.
-
-
Refolding:
-
Employ a refolding method such as dialysis or dilution.
-
For dialysis, place the solubilized protein in a dialysis bag and dialyze against Refolding Buffer with gradually decreasing concentrations of the denaturant and this compound.
-
For dilution, rapidly or slowly dilute the solubilized protein into a large volume of Refolding Buffer.
-
-
Purification and Analysis:
-
Purify the refolded protein using standard chromatography techniques.
-
Assess the purity and folding state of the protein using SDS-PAGE, size-exclusion chromatography, and functional assays.
-
Protocol 2: Protein Extraction from E. coli
This compound can enhance the extraction yield of proteins, particularly those that are prone to aggregation or are associated with cellular structures.
Materials:
-
E. coli cell pellet
-
Extraction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with 0.5-1.0 M this compound and protease inhibitors)
Procedure:
-
Resuspend the E. coli cell pellet in ice-cold Extraction Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the protein extract using SDS-PAGE and Western blotting to confirm the presence and yield of the target protein.
Protocol 3: Protein Crystallization
This compound can act as a beneficial additive in protein crystallization, improving crystal quality and even enabling the formation of new crystal forms.
Materials:
-
Purified and concentrated protein solution
-
Crystallization screen solutions (precipitants, buffers, salts)
-
This compound stock solution (e.g., 2 M in water, sterile filtered)
Procedure:
-
Incorporate this compound into the Crystallization Trial:
-
Add this compound to the protein solution to a final concentration of 0.5-1.0 M before mixing with the crystallization screen solution.
-
-
Set up Crystallization Plates:
-
Use vapor diffusion (hanging or sitting drop) or other crystallization methods.
-
Mix the protein/NDSB-256 solution with the crystallization screen solution in the drop.
-
-
Incubate and Monitor:
-
Incubate the crystallization plates at a constant temperature.
-
Regularly monitor the drops for crystal growth.
-
-
Optimization:
-
If initial hits are found, optimize the crystallization conditions by varying the concentrations of the precipitant, protein, and this compound, as well as the pH.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships involving this compound.
Caption: Workflow for Solubilization and Refolding of Inclusion Bodies with this compound.
Caption: General Workflow for Protein Crystallization incorporating this compound.
Conclusion
This compound has established itself as a valuable and versatile reagent in the biochemist's toolkit. Its unique properties as a non-detergent, zwitterionic compound that effectively prevents protein aggregation without causing denaturation make it suitable for a wide array of applications. From enhancing the yield of difficult-to-express proteins to facilitating their refolding and crystallization, this compound offers a mild yet powerful solution to common challenges in protein research and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. As research continues, the full potential of this compound and other non-detergent sulfobetaines in advancing our understanding of protein structure and function is yet to be fully realized.
References
NDSB-256 in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of proteomics research, the effective solubilization and stabilization of proteins are paramount for downstream analytical success. Non-detergent sulfobetaine 256 (NDSB-256) has emerged as a powerful tool, offering a unique combination of properties that facilitate the study of challenging proteins, including those embedded in membranes, sequestered in inclusion bodies, or prone to aggregation. This technical guide provides a comprehensive overview of the applications of this compound in proteomics, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this versatile zwitterionic compound.
Introduction to this compound
This compound, with the chemical name 3-(Benzyldimethylammonio)propanesulfonate, is a non-denaturing, zwitterionic compound that has gained prominence in proteomics for its ability to enhance protein solubility and prevent aggregation without disrupting protein structure.[1][2] Unlike traditional detergents that form micelles and can denature proteins, this compound's short hydrophobic group and sulfobetaine hydrophilic group prevent micelle formation.[3][4] This characteristic allows for its easy removal by dialysis, a significant advantage in sample preparation for downstream applications such as mass spectrometry and protein crystallization.[3]
Key Properties of this compound:
-
Non-denaturing: Preserves the native structure and biological activity of proteins.
-
Zwitterionic: Carries no net charge over a wide pH range, making it compatible with techniques like isoelectric focusing.
-
Enhances Solubility: Effectively solubilizes membrane proteins, nuclear proteins, and cytoskeletal-associated proteins.
-
Prevents Aggregation: Interacts with hydrophobic regions on proteins to prevent non-specific aggregation.
-
Easily Removable: Does not form micelles and can be readily removed from protein solutions via dialysis.
-
UV Transparency: Does not significantly absorb in the near-UV range, minimizing interference with protein quantification.
Quantitative Data on this compound Performance
The efficacy of this compound in various proteomics applications has been quantitatively assessed. The following tables summarize key performance metrics, providing a clear comparison for researchers evaluating its potential use.
| Application | Protein/Enzyme | This compound Concentration | Outcome | Reference |
| Protein Extraction | Membrane, Nuclear, and Cytoskeletal Proteins | Not Specified | Up to 30% increase in extraction yield | |
| Enzyme Renaturation | Denatured Egg-White Lysozyme | 1 M | 30% restoration of enzymatic activity | |
| Enzyme Renaturation | Denatured β-galactosidase | 800 mM | 16% restoration of enzymatic activity | |
| Protein Crystallization | Lysozyme | 0.25 M (NDSB-195) | Nearly doubles protein solubility | |
| Protein Crystallization | Lysozyme | 0.75 M (NDSB-195) | Nearly triples protein solubility | |
| Protein Crystallization | Malate Dehydrogenase (MDH) | Not Specified (NDSB-195) | Increased crystal size from 0.1 to 0.4 mm |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
Solubilization of Membrane Proteins
This protocol outlines the extraction of integral membrane proteins from cultured cells.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 0.5 M - 1.0 M this compound
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in Lysis Buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer or sonication.
-
-
Membrane Fractionation:
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant containing cytosolic proteins.
-
-
Solubilization:
-
Resuspend the crude membrane pellet in Solubilization Buffer.
-
Incubate on a rotator or with gentle agitation for 1-2 hours at 4°C.
-
-
Isolation of Solubilized Proteins:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins.
-
Solubilization and Refolding of Inclusion Body Proteins
This protocol describes a general method for recovering active proteins from inclusion bodies.
Materials:
-
Inclusion body pellet
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5 M - 1.0 M this compound, 20 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM L-arginine, 1 mM GSH, 0.1 mM GSSG
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Inclusion Body Washing:
-
Resuspend the inclusion body pellet in Wash Buffer.
-
Incubate with agitation for 30 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C and discard the supernatant.
-
Repeat the wash step twice.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in Solubilization Buffer.
-
Incubate with stirring for 1-2 hours at room temperature.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet any remaining insoluble material.
-
-
Refolding by Dialysis:
-
Transfer the supernatant containing the solubilized protein to dialysis tubing.
-
Dialyze against 100 volumes of Refolding Buffer at 4°C with gentle stirring.
-
Perform several buffer changes over 24-48 hours.
-
-
Clarification:
-
After dialysis, centrifuge the refolded protein solution at 15,000 x g for 20 minutes at 4°C to remove any precipitated protein.
-
The supernatant contains the refolded, soluble protein.
-
Sample Preparation for Two-Dimensional Gel Electrophoresis (2D-PAGE)
This protocol details the preparation of protein samples for isoelectric focusing (IEF), the first dimension of 2D-PAGE.
Materials:
-
Protein sample (e.g., cell lysate, tissue homogenate)
-
2D Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS
-
This compound solution (2 M stock)
-
Dithiothreitol (DTT)
-
Carrier Ampholytes (e.g., IPG Buffer)
-
Bromophenol Blue
Procedure:
-
Initial Solubilization:
-
Solubilize the protein sample in 2D Lysis Buffer.
-
-
Addition of this compound:
-
To improve the solubilization of hydrophobic proteins, add this compound to a final concentration of 0.5 M.
-
-
Reduction and Additives:
-
Add DTT to a final concentration of 65 mM.
-
Add carrier ampholytes to the appropriate final concentration for the chosen pH range.
-
Add a trace amount of Bromophenol Blue as a tracking dye.
-
-
Incubation and Clarification:
-
Incubate the sample for 1 hour at room temperature with occasional vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at room temperature to pellet any insoluble material.
-
-
Loading:
-
The supernatant is ready for loading onto the IEF strip.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows involving this compound.
Conclusion
This compound is a valuable and versatile reagent in the proteomics toolkit. Its non-denaturing and zwitterionic properties, coupled with its ability to enhance protein solubility and prevent aggregation, make it particularly well-suited for the study of challenging proteins. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their workflows, ultimately leading to more robust and reproducible results in their proteomic analyses. As with any methodology, empirical optimization for specific proteins of interest is recommended to achieve the best possible outcomes.
References
Methodological & Application
Application Notes: NDSB-256 for Enhancing Protein Recovery from Inclusion Bodies
Introduction
The overexpression of recombinant proteins in bacterial hosts like E. coli frequently leads to the formation of insoluble protein aggregates known as inclusion bodies (IBs).[1] While the high concentration of the target protein in IBs is an advantage for initial purification, recovering biologically active protein requires harsh solubilization and complex refolding procedures that often result in low yields.[1][2] Non-Detergent Sulfobetaines (NDSBs) are a class of zwitterionic, amphiphilic small molecules that offer a milder alternative to traditional denaturants. NDSB-256, in particular, is used to prevent protein aggregation, increase the solubility of purified proteins, and facilitate the refolding of denatured proteins into their native, active conformation.
Unlike strong denaturants such as guanidine hydrochloride (Gnd-HCl) or urea which completely unfold proteins, this compound is a non-denaturing agent. Its proposed mechanism involves the interaction of its short hydrophobic group with exposed hydrophobic patches on protein folding intermediates. This interaction shields these regions, preventing the non-specific protein-protein interactions that lead to aggregation and allowing for correct refolding pathways to proceed. NDSBs do not form micelles, are highly soluble in water, do not significantly alter pH, and can be easily removed by dialysis.
These application notes provide a detailed protocol for the isolation of inclusion bodies and a strategy for incorporating this compound into the protein refolding step to improve the recovery of functional proteins.
Data Presentation: Efficacy of NDSB Compounds
The following table summarizes quantitative data from studies on the effects of NDSB compounds on protein solubility and the recovery of enzymatic activity during renaturation.
| Protein Studied | NDSB Compound | Concentration | Observed Effect | Reference |
| Hen Egg Lysozyme | This compound-4T | 600 mM | 60% recovery of enzymatic activity during in-vitro renaturation. | |
| Tryptophan Synthase β2 Subunit | This compound-4T | 1.0 M | 100% recovery of enzymatic activity from a chemically unfolded state. | |
| Lysozyme | NDSB-195 | 0.25 M | Solubility nearly doubled at pH 4.6. | |
| Lysozyme | NDSB-195 | 0.75 M | Solubility nearly tripled at pH 4.6. | |
| Malate Dehydrogenase (MDH) | NDSB-195 | Not Specified | Increased crystal size from 0.1 mm to 0.4 mm. |
Experimental Protocols
This section details the sequential process for recovering proteins from inclusion bodies, with a focus on the application of this compound during the refolding stage.
Part 1: Isolation and Washing of Inclusion Bodies
This protocol describes the purification of inclusion bodies from the cell lysate. The objective is to remove contaminating cellular components like membranes and soluble proteins.
Materials:
-
Cell Pellet containing overexpressed protein
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5–1.0 % Triton X-100, 5 mM DTT
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 2 M Urea, 2% Triton X-100
-
Final Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA
-
Lysozyme
-
DNase I
Procedure:
-
Cell Resuspension: Thaw the cell pellet on ice and resuspend it in 10 mL of ice-cold Lysis Buffer per gram of wet cell paste. Ensure the suspension is homogenous.
-
Lysis:
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells completely using a sonicator or a French press. For sonication, use short bursts (e.g., 4 cycles of 20 seconds on, 30 seconds off) on ice to prevent overheating.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 20-30 minutes to reduce the viscosity of the lysate.
-
-
Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Carefully decant and discard the supernatant, which contains soluble proteins.
-
First Wash: Resuspend the pellet in 20 mL of Wash Buffer. Use a homogenizer or sonicator (3 x 10-second bursts) to ensure complete resuspension. This step removes membrane proteins and other contaminants.
-
Centrifugation: Centrifuge the suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Repeat Wash: Repeat steps 4 and 5 for a more thorough wash if necessary.
-
Final Wash: Resuspend the pellet in 20 mL of Final Wash Buffer (without urea or detergent) to remove residual washing agents.
-
Final Collection: Centrifuge at 15,000 x g for 20 minutes at 4°C. The resulting pellet consists of purified inclusion bodies.
Part 2: Solubilization of Inclusion Body Protein
This step uses a strong denaturant to solubilize the aggregated protein from the purified inclusion bodies.
Materials:
-
Purified Inclusion Body Pellet
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 6 M Guanidine-HCl (or 8 M Urea), 10-50 mM DTT
Procedure:
-
Resuspension: Add Solubilization Buffer to the inclusion body pellet. A volume of 5-10 mL per gram of the original wet cell pellet is a good starting point.
-
Incubation: Stir or gently agitate the suspension at room temperature for 1-2 hours, or overnight at 4°C, to ensure complete solubilization. The solution should become clear.
-
Clarification: Centrifuge the solution at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Collection: Collect the supernatant containing the denatured and solubilized protein. At this stage, protein concentration can be determined using a BCA assay.
Part 3: Protein Refolding by Dilution with this compound
This protocol uses rapid dilution to lower the denaturant concentration, allowing the protein to refold. This compound is included in the refolding buffer to act as a "chaperone-like" additive, preventing aggregation and promoting the formation of the native structure.
Materials:
-
Solubilized Protein Solution (from Part 2)
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.5-1.0 M this compound, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione).
-
Note: The optimal concentration of this compound and the redox shuttle (GSH/GSSG) may need to be optimized for each specific protein.
-
Procedure:
-
Prepare Refolding Buffer: Prepare a large volume of ice-cold Refolding Buffer (e.g., 100 times the volume of the solubilized protein solution).
-
Dilution: Add the solubilized protein solution drop-wise and slowly into the vigorously stirring, ice-cold Refolding Buffer. This rapid dilution minimizes intermolecular interactions that lead to aggregation. The final protein concentration should ideally be low (10-50 µg/mL).
-
Incubation: Allow the protein to refold by incubating the solution at 4°C for 12-48 hours with gentle, continuous stirring.
-
Concentration: After refolding, concentrate the protein solution to a working concentration using techniques like tangential flow filtration (TFF) or centrifugal concentrators.
-
Purification and Analysis: Remove the this compound and any remaining misfolded protein using dialysis or size-exclusion chromatography (SEC). Analyze the purity and folding state of the protein using SDS-PAGE and functional assays.
Visualizations
References
Application Notes and Protocols: NDSB-256 for Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding NDSB-256
This compound (Dimethylbenzylammonium Propane Sulfonate) is a non-detergent sulfobetaine, a class of chemical compounds that act as potent protein solubilizing and stabilizing agents.[1][2] Unlike traditional detergents such as SDS, Triton™ X-100, or CHAPS, NDSBs are non-denaturing, even at high concentrations of up to 1 M.[3] This unique property makes this compound an invaluable tool for the extraction and purification of membrane proteins where the preservation of native structure and function is paramount.
NDSBs are zwitterionic over a broad pH range, do not significantly alter the viscosity of biological buffers, and can be easily removed by dialysis as they do not form micelles.[1] These characteristics are highly advantageous in various applications within protein biochemistry, including the enhanced extraction of membrane, nuclear, and cytoskeletal proteins, facilitation of protein refolding, and aiding in protein crystallization.
Mechanism of Action
Traditional detergents solubilize membrane proteins by partitioning into the lipid bilayer and forming "micelles" that encapsulate the hydrophobic transmembrane domains of the protein. While effective, this process can often lead to protein denaturation and loss of activity.
This compound operates through a different, gentler mechanism. It is not a detergent and does not form micelles. Instead, it is believed that the short hydrophobic group of this compound interacts with the hydrophobic surfaces of proteins, thereby preventing protein-protein aggregation. This interaction increases the solubility of the protein in aqueous solutions without disrupting its native conformation. This mechanism is particularly effective in preventing non-specific interactions and aggregation during extraction and purification processes.
Caption: Comparison of solubilization mechanisms.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonym(s) | Dimethylbenzylammonium Propane Sulfonate | |
| Molecular Weight | 257.35 g/mol | |
| Molecular Formula | C₁₂H₁₉NO₃S | |
| Purity | ≥99% (TLC) | |
| Form | Solid (White) | |
| Solubility in Water | 200 mg/mL | |
| Nature | Non-detergent, Zwitterionic | |
| Denaturing Potential | Non-denaturing | |
| Micelle Formation | Does not form micelles |
Table 2: Comparison of this compound with Common Detergents
| Feature | This compound | CHAPS | Triton X-100 |
| Type | Non-Detergent Sulfobetaine | Zwitterionic Detergent | Non-ionic Detergent |
| Denaturing | No | Mildly Denaturing | Generally Non-denaturing |
| Micelle Formation | No | Yes | Yes |
| Critical Micelle Conc. (CMC) | N/A | 8-10 mM | 0.2-0.9 mM |
| Removal Method | Dialysis | Dialysis | Dialysis, Adsorption |
| Primary Use | Solubilization, Stabilization, Refolding | Solubilization | Cell Lysis, Solubilization |
Table 3: Reported Effects of this compound on Protein Renaturation
| Protein | Condition | This compound Concentration | % Enzymatic Activity Restored | Reference |
| Egg White Lysozyme | Denatured | 1 M | 30% | |
| β-Galactosidase | Denatured | 800 mM | 16% |
Experimental Protocols
These protocols provide a general framework. Optimization of buffer components, pH, ionic strength, and this compound concentration is recommended for each specific membrane protein.
Protocol 1: Extraction and Solubilization of Membrane Proteins
This protocol describes the extraction of integral membrane proteins from cultured mammalian cells.
A. Materials
-
Cell Pellet (e.g., 5 x 10⁷ cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 250 mM Sucrose, 10 mM Tris-HCl pH 7.2, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5 M - 1.0 M this compound, Protease Inhibitor Cocktail.
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
Ultracentrifuge
B. Workflow Diagram
Caption: Workflow for membrane protein extraction.
C. Procedure
-
Cell Harvest and Wash: Start with a frozen or fresh cell pellet. Wash the cells twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash to pellet the cells.
-
Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer. Lyse the cells using a Dounce homogenizer (15-20 strokes) or sonication on ice. The goal is to rupture the plasma membrane while keeping organelles intact.
-
Removal of Nuclei and Debris: Transfer the homogenate to a microcentrifuge tube and centrifuge at 700-1,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the membrane and cytosolic fractions.
-
Isolation of Membranes: Transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Membrane Wash (Optional but Recommended): Discard the supernatant (cytosolic fraction). Wash the membrane pellet by resuspending it in Homogenization Buffer and repeating the ultracentrifugation step. This removes contaminating cytosolic proteins.
-
Solubilization: Discard the supernatant. Resuspend the final membrane pellet in ice-cold Solubilization Buffer containing this compound. A starting concentration of 0.5 M this compound is recommended. The buffer volume should be chosen to achieve a final protein concentration of 1-10 mg/mL.
-
Incubation: Incubate the suspension for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Clarification: Centrifuge the mixture at 100,000 x g for 30-60 minutes at 4°C to pellet any insoluble material.
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. The sample is now ready for downstream applications like affinity chromatography or functional assays.
Protocol 2: Optimization of this compound Concentration
The optimal concentration of this compound can vary between proteins. A screening approach is recommended to determine the lowest effective concentration that maximizes yield while preserving protein activity.
-
Prepare isolated membrane pellets as described in Protocol 1, steps 1-5.
-
Aliquot the membrane pellet into several tubes.
-
Resuspend each aliquot in Solubilization Buffer containing a different concentration of this compound (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).
-
Follow steps 7-9 from Protocol 1 for each concentration.
-
Analyze the resulting supernatants for the yield of your target protein (e.g., by Western Blot or dot blot) and for functional activity (if an assay is available).
-
Select the concentration that provides the best balance of solubilization efficiency and activity preservation.
Protocol 3: this compound Assisted Protein Refolding
This compound can be used to facilitate the refolding of denatured proteins, including those from inclusion bodies.
-
Solubilize Denatured Protein: Solubilize the denatured protein aggregate (e.g., inclusion bodies) in a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) to a concentration of 5-10 mg/mL.
-
Prepare Refolding Buffer: Prepare a refolding buffer appropriate for your protein (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) containing this compound at a final concentration between 0.5 M and 1.0 M. The buffer may also require redox shuffling agents like reduced/oxidized glutathione if disulfide bonds need to be formed.
-
Initiate Refolding: Add the solubilized, denatured protein solution to the refolding buffer in a drop-wise manner with gentle stirring. A rapid dilution of 1:100 is common to quickly lower the denaturant concentration.
-
Incubation: Incubate the refolding mixture at 4°C for 12-48 hours.
-
Analysis: Assess the success of refolding by measuring the recovery of soluble protein and testing for biological activity.
Troubleshooting and Considerations
-
Low Yield: If the protein yield is low, consider increasing the this compound concentration, extending the solubilization incubation time, or ensuring the initial cell lysis was efficient.
-
Protein Inactivity: While this compound is non-denaturing, loss of activity can still occur. Ensure protease inhibitors are always present. The buffer composition (pH, ionic strength) may need further optimization for your specific protein.
-
Purity: NDSB compounds are highly soluble and can be easily removed by dialysis due to their inability to form micelles.
-
Buffer pH: While this compound should not significantly alter the pH of well-buffered solutions, it is good practice to use a buffer concentration of at least 25 mM and to verify the pH after adding this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific protein of interest and application.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. This compound A non-detergent sulfobetaine. Reported to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins. | 81239-45-4 [sigmaaldrich.com]
Application Notes and Protocols for Protein Refolding with NDSB-256
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant proteins overexpressed in bacterial systems, such as E. coli, often accumulate as insoluble and inactive aggregates known as inclusion bodies.[1][2] The recovery of functional protein from these aggregates is a critical step in many academic and industrial settings, including drug development. This process, known as protein refolding, involves solubilizing the inclusion bodies with denaturants followed by the removal of these agents to allow the protein to adopt its native, biologically active conformation.[2][3] However, a major challenge in this process is the propensity of protein folding intermediates to aggregate, leading to low refolding yields.[4]
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as effective additives in protein refolding protocols. NDSB-256 (Dimethylbenzylammonium propane sulfonate) is a prominent member of this family, known for its ability to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins. Unlike detergents, NDSBs have short hydrophobic groups that prevent the formation of micelles, allowing them to be easily removed by dialysis. This application note provides a detailed protocol for utilizing this compound in protein refolding, summarizes quantitative data on its efficacy, and illustrates the experimental workflow.
Mechanism of Action
This compound acts as a "chemical chaperone" by interacting with early folding intermediates. During refolding, partially folded proteins expose hydrophobic patches that are prone to intermolecular interactions, leading to aggregation. This compound is thought to interact with these exposed hydrophobic regions, preventing non-specific aggregation and allowing the protein to proceed along its productive folding pathway. Studies have shown that this compound primarily influences the very early stages of folding, such as the formation of a loosely packed hydrophobic core, without affecting the later, more structured folding phases. Additionally, this compound has been found to accelerate the rate-limiting cis-trans isomerization of proline residues, a key step in the folding of many proteins.
Quantitative Data on this compound Efficacy
The effectiveness of this compound in improving refolding yields has been demonstrated for various proteins. The following table summarizes key quantitative findings from the literature.
| Protein | This compound Concentration | Refolding Conditions | Outcome | Reference |
| Hen Egg White Lysozyme | 1 M | Not specified | Restored 30% of enzymatic activity. | |
| β-Galactosidase | 800 mM | Not specified | Restored 16% of enzymatic activity. | |
| Tryptophan Synthase β2 subunit | 1.0 M | Not specified | 100% enzymatic activity recovery. | |
| Reduced Hen Egg Lysozyme | 600 mM | Not specified | 60% enzymatic activity recovery. | |
| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | Not specified | Redox buffer (2 mM GSH + 0.5 mM GSSG) | Served as an effective additive to improve folding. |
Experimental Protocol: Protein Refolding with this compound
This protocol provides a general framework for protein refolding using this compound. The optimal conditions, including this compound concentration, pH, temperature, and protein concentration, should be determined empirically for each specific protein.
Materials and Reagents
-
Inclusion Body Preparation:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash buffer (e.g., Lysis buffer with 1% Triton X-100 or 2 M Urea)
-
Final wash buffer (Lysis buffer without detergent)
-
-
Solubilization:
-
Solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6-8 M Guanidine Hydrochloride (GdmCl) or 8 M Urea, reducing agent such as 10-100 mM DTT or β-mercaptoethanol)
-
-
Refolding:
-
Refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, 0.2 M NaCl)
-
This compound stock solution (e.g., 2 M in water, filter-sterilized)
-
Redox system (optional, for proteins with disulfide bonds, e.g., 1 mM reduced glutathione (GSH) and 0.1 mM oxidized glutathione (GSSG))
-
-
Post-Refolding Analysis:
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Equipment for protein concentration (e.g., centrifugal concentrators)
-
Instrumentation for analysis (e.g., SDS-PAGE, size-exclusion chromatography (SEC), circular dichroism (CD) spectropolarimeter, functional activity assay-specific equipment)
-
Detailed Methodology
Step 1: Inclusion Body Isolation and Washing
-
Resuspend the cell pellet from protein expression in lysis buffer.
-
Disrupt the cells using sonication or a high-pressure homogenizer on ice.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the inclusion bodies.
-
Wash the inclusion body pellet by resuspending it in wash buffer to remove cellular debris and contaminants. Repeat the centrifugation.
-
Perform a final wash with a buffer lacking detergent to remove residual detergents.
Step 2: Solubilization of Inclusion Bodies
-
Resuspend the washed inclusion body pellet in solubilization buffer. The buffer should contain a high concentration of a denaturant like GdmCl or urea.
-
If the protein contains cysteine residues, include a reducing agent like DTT to ensure all disulfide bonds are reduced.
-
Incubate at room temperature with gentle stirring for 1-2 hours or until the solution clarifies, indicating complete solubilization.
-
Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the denatured protein.
-
Determine the protein concentration of the solubilized protein solution.
Step 3: Protein Refolding by Dilution
-
Prepare the refolding buffer. The optimal pH and buffer system will be protein-dependent. A common starting point is a Tris-based buffer at a pH between 7.5 and 8.5.
-
Add this compound to the refolding buffer to the desired final concentration. A typical starting concentration is between 0.5 M and 1.0 M.
-
For proteins with disulfide bonds, add a redox shuffling system (e.g., GSH/GSSG) to the refolding buffer to facilitate correct disulfide bond formation.
-
Initiate refolding by rapidly diluting the solubilized protein solution into the refolding buffer. A dilution factor of 10 to 100-fold is common, aiming for a final protein concentration in the range of 10-100 µg/mL to minimize aggregation.
-
Incubate the refolding mixture at a controlled temperature, typically 4°C or room temperature, for a period ranging from a few hours to overnight with gentle stirring.
Step 4: Concentration and Purification of Refolded Protein
-
After incubation, remove any aggregated protein by centrifugation or filtration.
-
Remove the this compound and other buffer components by dialysis against a suitable buffer for downstream applications. NDSBs do not form micelles and are easily removed by this method.
-
Concentrate the refolded protein using methods such as ultrafiltration.
-
Purify the correctly folded protein from misfolded species and remaining impurities using techniques like size-exclusion chromatography (SEC) or affinity chromatography.
Step 5: Analysis of Refolded Protein
-
Assess the purity of the refolded protein by SDS-PAGE.
-
Confirm the correct folding and secondary structure using circular dichroism (CD) spectroscopy.
-
Evaluate the oligomeric state and presence of aggregates using size-exclusion chromatography (SEC).
-
Most importantly, determine the biological activity of the refolded protein using a relevant functional assay.
Optimization Strategies
The success of protein refolding is highly dependent on the specific protein and the refolding conditions. A screening approach is often necessary to identify the optimal parameters.
-
This compound Concentration: Test a range of this compound concentrations, typically from 0.1 M to 1.5 M.
-
Protein Concentration: Lower protein concentrations during refolding generally favor correct folding over aggregation.
-
pH and Buffer: Screen different buffer systems and pH values, as protein stability and solubility are pH-dependent.
-
Temperature: Perform refolding at different temperatures (e.g., 4°C, room temperature) as temperature can affect both folding kinetics and aggregation rates.
-
Redox Environment: For proteins with disulfide bonds, optimize the ratio of reduced to oxidized glutathione.
-
Other Additives: Consider the inclusion of other beneficial additives such as L-arginine, polyethylene glycol (PEG), or sugars (e.g., sucrose, trehalose) which can also help to suppress aggregation.
Experimental Workflow and Signaling Pathway Diagrams
Protein Refolding Workflow with this compound
Caption: Workflow for protein refolding using this compound.
Logical Relationship of this compound in Preventing Protein Aggregation
Caption: this compound stabilizes folding intermediates to promote correct folding.
Conclusion
This compound is a valuable tool for researchers and scientists working on protein refolding. Its ability to act as a non-detergent chemical chaperone, preventing aggregation and promoting the formation of native protein structures, can significantly improve the yield of active protein recovered from inclusion bodies. The protocol and optimization strategies outlined in this application note provide a comprehensive guide for the successful implementation of this compound in protein refolding workflows. The provided diagrams visually summarize the experimental process and the underlying mechanism of action. By systematically optimizing the refolding conditions, researchers can enhance the recovery of functional proteins for a wide range of applications in research and drug development.
References
NDSB-256: Application Notes and Protocols for Protein Crystallization Screening
Enhancing Crystal Quality and Overcoming Aggregation Challenges with a Non-Detergent Sulfobetaine Additive
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of NDSB-256 (3-(1-Pyridinio)-1-propanesulfonate) as an additive in protein crystallization screening. This compound is a non-detergent sulfobetaine, a class of zwitterionic compounds known to enhance the solubility and stability of proteins, thereby facilitating the growth of high-quality crystals.
Introduction to this compound in Protein Crystallization
This compound is a valuable tool in the crystallographer's arsenal for tackling challenging proteins that are prone to aggregation or yield poor-quality crystals. As a non-denaturing, zwitterionic compound, it can prevent non-specific protein interactions that hinder the formation of a well-ordered crystal lattice.[1] Its mechanism of action is attributed to its ability to interact with the hydrophobic regions of proteins, preventing aggregation and promoting proper folding.[1]
Key Properties and Advantages of this compound:
-
Prevents Aggregation: Effectively minimizes non-specific protein aggregation, a common obstacle in crystallization.[1]
-
Increases Solubility: Enhances protein solubility, allowing for the use of higher protein concentrations in crystallization trials.[1]
-
Non-Denaturing: Preserves the native conformation of most proteins, with many enzymes remaining active in its presence.[1]
-
Zwitterionic Nature: Maintains a neutral charge over a wide pH range, minimizing interference with protein isoelectric points.
-
High Solubility: Readily dissolves in water at high concentrations (typically >2.0 M).
-
Easy Removal: Does not form micelles and can be easily removed by dialysis.
Mechanism of Action and Signaling Pathway
While this compound does not directly participate in a biological signaling pathway, its role in the protein crystallization process can be visualized as a pathway from a problematic protein sample to a diffraction-quality crystal. This compound acts as a crucial intervening agent that modulates the physical properties of the protein solution.
Quantitative Data on the Effects of NDSBs
| Protein | NDSB Compound | Concentration | Observed Effect | Reference |
| Lysozyme | NDSB-195 | 0.25 M | Solubility nearly doubled. | |
| Lysozyme | NDSB-195 | 0.75 M | Solubility nearly tripled. | |
| Lysozyme | NDSB-195 | Not specified | Crystal growth rate increased. Wilson plots indicated crystal quality was at least as good as the control. | |
| Malate Dehydrogenase | NDSB-195 | Not specified | Crystal size increased from 0.1 mm to 0.4 mm. | |
| Desulfovibrio gigas Type II Ferredoxin | NDSB (unspecified) | Not specified | Reduction in crystal twinning and growth of a new crystal form. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ultrapure water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm)
Protocol:
-
To prepare a 2.0 M stock solution of this compound (MW: 257.30 g/mol ), weigh out 5.146 g of this compound powder.
-
Add the powder to a sterile conical tube.
-
Add ultrapure water to a final volume of 10 mL.
-
Gently vortex or invert the tube until the this compound is completely dissolved. The solution should be clear and colorless.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 4°C. For long-term storage, it can be stored at -20°C. Note that NDSB solutions can degrade over several weeks at room temperature.
Protocol for this compound as an Additive in Vapor Diffusion Crystallization
This protocol outlines the use of this compound as an additive in a hanging or sitting drop vapor diffusion experiment.
Materials:
-
Purified protein solution (typically 5-20 mg/mL)
-
2.0 M this compound stock solution
-
Crystallization screen solutions (commercial or custom)
-
Crystallization plates (24- or 96-well)
-
Coverslips (for hanging drop)
-
Sealing tape or grease
Protocol:
-
Prepare the Reservoir: Pipette the crystallization screen solution into the reservoir of the crystallization plate (e.g., 500 µL for a 24-well plate).
-
Prepare the Drop: On a clean coverslip (for hanging drop) or in the sitting drop well, combine the following components. The final concentration of this compound in the drop should typically be between 0.5 M and 1.0 M.
-
Example for a 2 µL drop with a final this compound concentration of 0.5 M:
-
0.5 µL of protein solution
-
0.5 µL of reservoir solution
-
1.0 µL of 1.0 M this compound (diluted from your 2.0 M stock)
-
-
Alternative mixing for a 2 µL drop:
-
1.0 µL of protein solution
-
0.5 µL of reservoir solution
-
0.5 µL of 2.0 M this compound stock solution (results in a final concentration of 0.5 M)
-
Important Note: this compound is a solubilizing agent. If you are adding it to a condition that previously produced crystals, you may need to increase the precipitant concentration in the reservoir to regain supersaturation. It is recommended to perform a parallel screen with and without this compound to accurately assess its effect.
-
-
Seal the Well: Invert the coverslip and place it over the reservoir, ensuring a good seal with grease or sealing tape. For sitting drops, apply sealing tape over the well.
-
Incubate and Observe: Incubate the plate at a constant temperature and observe periodically for crystal growth over several days to weeks.
Protocol for this compound as an Additive in Microbatch Crystallization
This protocol describes the use of this compound in a microbatch-under-oil experiment.
Materials:
-
Purified protein solution
-
2.0 M this compound stock solution
-
Crystallization screen solutions
-
Microbatch crystallization plates
-
Paraffin oil or a 1:1 mixture of paraffin and silicone oil ("Al's Oil")
Protocol:
-
Prepare the Plate: Dispense a layer of oil into each well of the microbatch plate.
-
Prepare the Crystallization Mixture: In a separate tube or plate, prepare the final crystallization mixture. The final concentration of this compound should be between 0.5 M and 1.0 M.
-
Example for a final volume of 10 µL:
-
2.5 µL of protein solution
-
2.5 µL of crystallization screen solution
-
5.0 µL of 1.0 M this compound (diluted from your 2.0 M stock)
-
-
-
Dispense the Drop: Using a pipette, carefully dispense the desired volume of the crystallization mixture (e.g., 1-2 µL) under the oil in the microbatch plate.
-
Incubate and Observe: Incubate the plate at a constant temperature and monitor for crystal formation.
Troubleshooting and Considerations
-
No Crystals/Precipitate: If the addition of this compound results in clear drops where crystals or precipitate previously formed, the protein has been overly solubilized. Gradually increase the concentration of the precipitant in your screen to counteract this effect.
-
pH Stability: While this compound at high concentrations (0.5-1.0 M) should not significantly alter the pH of well-buffered solutions, some pH drift may occur in poorly buffered systems (e.g., 10 mM Tris-HCl). Ensure your buffer concentration is at least 25 mM.
-
Hygroscopic Nature: this compound is hygroscopic. Store the powder in a dry environment to prevent clumping.
-
Screening Strategy: this compound can be included in initial sparse matrix screens or used in optimization experiments for promising initial hits. Hampton Research includes 1.0 M this compound in their Additive Screen™.
By systematically incorporating this compound into your crystallization screening strategy, you can increase the likelihood of obtaining high-quality crystals for subsequent structural studies.
References
Application Notes and Protocols for Optimal Protein Renaturation Using NDSB-256
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-Detergent Sulfobetaine 256 (NDSB-256) is a zwitterionic chemical chaperone widely employed in protein biochemistry to enhance the yield of correctly folded proteins during in vitro renaturation. Its unique properties, including high solubility, inability to form micelles, and minimal perturbation of pH, make it an effective additive for preventing protein aggregation—a common bottleneck in recovering functional proteins from denatured states, particularly from inclusion bodies.[1][2][3] this compound has been shown to interact with early folding intermediates, thereby preventing off-pathway aggregation and promoting the formation of the native protein structure.[4] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in protein renaturation.
Mechanism of Action
This compound facilitates protein refolding by acting as a "chemical chaperone." It is thought to interact with exposed hydrophobic regions on the surface of early folding intermediates. This interaction prevents the intermolecular aggregation that leads to the formation of insoluble precipitates, giving the polypeptide chain the opportunity to explore conformational space and attain its native, biologically active structure.[4] this compound does not denature proteins and can be easily removed by dialysis.
Quantitative Data Summary
The optimal concentration of this compound is protein-dependent and typically ranges from 0.5 M to 1.0 M. Below is a summary of reported effective concentrations and corresponding renaturation yields for various proteins.
| Protein | Organism | Optimal this compound Concentration (M) | Renaturation Yield / Activity Recovery | Reference(s) |
| Hen Egg Lysozyme | Gallus gallus | 0.6 | ~60% enzymatic activity | |
| Hen Egg Lysozyme | Gallus gallus | 1.0 | 30% enzymatic activity | |
| Tryptophan Synthase β2 subunit | Escherichia coli | 1.0 | ~100% enzymatic activity | |
| β-Galactosidase | Escherichia coli | 0.8 | 16% enzymatic activity | |
| TGF-β Receptor Extracellular Domain (TBRII-ECD) | Homo sapiens | Effective (exact optimum not specified) | Up to 3-fold increase in active protein yield (with NDSB-201) |
Experimental Protocols
The following are generalized protocols for protein denaturation and subsequent renaturation using this compound. It is crucial to note that optimal conditions, including protein concentration, temperature, incubation times, and buffer composition, should be determined empirically for each specific protein.
General Protein Renaturation Workflow
Protocol 1: Renaturation of Hen Egg Lysozyme (HEWL)
This protocol is a generalized procedure based on available literature.
1. Denaturation and Reduction: a. Prepare a stock solution of Hen Egg Lysozyme at 50 mg/mL. b. Dilute the stock solution into a denaturation buffer to a final concentration of 1-5 mg/mL. The denaturation buffer should contain 8 M urea or 6 M guanidinium chloride (GdmCl), 100 mM Tris-HCl (pH 8.5), 1 mM EDTA, and 30 mM DTT. c. Incubate the mixture at 37°C for 2-4 hours to ensure complete denaturation and reduction of disulfide bonds.
2. Renaturation: a. Prepare a renaturation buffer containing 100 mM Tris-HCl (pH 8.5), 1 mM EDTA, a redox shuffling system (e.g., 1.5 mM GSH and 0.3 mM GSSG), and the desired concentration of this compound (start with a screen of 0.5 M, 0.6 M, and 1.0 M). b. Rapidly dilute the denatured HEWL solution into the renaturation buffer. A 1:100 dilution is common to reduce the concentration of the denaturant and the protein itself (final protein concentration in the range of 10-50 µg/mL). c. Incubate the renaturation mixture at room temperature (around 25°C) for 12-24 hours with gentle stirring.
3. Analysis: a. Measure the enzymatic activity of the refolded lysozyme using a standard turbidimetric assay with Micrococcus lysodeikticus cells. b. Characterize the folding state using techniques such as circular dichroism (CD) spectroscopy or fluorescence spectroscopy.
Protocol 2: Renaturation of E. coli Tryptophan Synthase β2 Subunit
This protocol is a generalized procedure based on the known application of this compound for this protein.
1. Denaturation: a. Solubilize purified inclusion bodies of the tryptophan synthase β2 subunit in denaturation buffer: 6 M GdmCl, 50 mM Tris-HCl (pH 7.5), and 10 mM DTT. b. Incubate at room temperature for 2 hours with gentle agitation to ensure complete solubilization and denaturation.
2. Renaturation: a. Prepare the renaturation buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 1.0 M this compound. b. Initiate refolding by rapid dilution of the denatured protein solution into the renaturation buffer to a final protein concentration of 10-20 µg/mL. c. Incubate the mixture at 4°C for 16-24 hours with gentle stirring.
3. Analysis: a. Determine the enzymatic activity of the renatured tryptophan synthase β2 subunit by measuring the rate of indole disappearance or L-tryptophan formation in the presence of L-serine. b. Analyze the protein for aggregation using size-exclusion chromatography or dynamic light scattering.
Proposed Mechanism of this compound Action
Concluding Remarks
This compound is a valuable tool for optimizing the in vitro renaturation of a wide range of proteins. The optimal concentration of this compound should be empirically determined for each protein of interest, with a starting range of 0.5 M to 1.0 M being effective in many cases. The provided protocols offer a starting point for developing robust protein refolding procedures. By preventing aggregation and facilitating correct folding pathways, this compound can significantly improve the yield of active, functional proteins for research, therapeutic, and industrial applications.
References
- 1. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound, Zwitterionic non-detergent sulfobetaine (CAS 81239-45-4) | Abcam [abcam.com]
- 4. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols: Step-by-Step Guide for NDSB-256 Dialysis Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-Detergent Sulfobetaine-256 (NDSB-256) is a zwitterionic chemical chaperone commonly employed in protein chemistry to enhance the solubilization of proteins, prevent aggregation, and facilitate protein refolding.[1][2] Its utility is particularly notable in the handling of membrane, nuclear, and cytoskeletal-associated proteins.[1] A significant advantage of this compound is its non-micellar nature, which allows for its straightforward removal from protein solutions via dialysis. This document provides a detailed, step-by-step protocol for the efficient removal of this compound from protein samples using dialysis, ensuring the integrity of the protein for downstream applications.
This compound is typically used at concentrations ranging from 0.5 to 1.0 M to achieve its desired effects. However, the presence of such high concentrations of this compound can interfere with subsequent analytical techniques such as mass spectrometry, immunoassays, and protein crystallization. Therefore, its effective removal is a critical step in many experimental workflows. Dialysis is a separation technique based on selective and passive diffusion across a semi-permeable membrane, making it an ideal method for removing small molecules like this compound (Molecular Weight: 257.35 Da) from macromolecular solutions.
Materials and Equipment
Materials:
-
Protein sample containing this compound
-
Dialysis tubing or dialysis cassette (e.g., Slide-A-Lyzer™ Dialysis Cassettes) with a Molecular Weight Cut-Off (MWCO) of ≤ 10 kDa
-
Dialysis buffer (user-defined, compatible with protein stability)
-
High-purity water
-
Beakers or flasks for dialysis
-
Magnetic stir plate and stir bars
-
(Optional) LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid) for verification
Equipment:
-
Refrigerator or cold room (4°C)
-
(Optional) Liquid Chromatography-Mass Spectrometry (LC-MS) system for verification of this compound removal
Experimental Protocols
Dialysis Membrane Preparation
-
Cut the dialysis tubing to the desired length, ensuring an extra 2-4 cm on each end for sealing.
-
Unless using pre-treated tubing, prepare the dialysis membrane according to the manufacturer's instructions. This typically involves boiling in a solution of sodium bicarbonate and EDTA, followed by extensive rinsing with high-purity water to remove any preservatives.
-
If using dialysis cassettes, equilibrate them in the dialysis buffer for a few minutes before adding the sample.
Step-by-Step Dialysis Procedure for this compound Removal
-
Sample Loading: Carefully pipette the protein sample containing this compound into the prepared dialysis tubing or cassette. Ensure no air bubbles are trapped inside.
-
Sealing: Securely seal both ends of the dialysis tubing using appropriate clips, ensuring there are no leaks. For cassettes, ensure the cap is properly sealed.
-
Dialysis Setup: Place the sealed dialysis bag or cassette into a beaker or flask containing the dialysis buffer. The buffer volume should be at least 100-500 times the volume of the sample to ensure a sufficient concentration gradient for efficient diffusion.
-
Stirring: Place the dialysis setup on a magnetic stir plate and add a stir bar to the dialysis buffer. Gentle stirring of the buffer is crucial to maintain the concentration gradient across the membrane.
-
First Dialysis Step: Perform the first dialysis for 2-4 hours at 4°C. The low temperature helps to maintain protein stability.
-
Buffer Change 1: After the initial dialysis period, discard the dialysis buffer and replace it with an equal volume of fresh, cold dialysis buffer.
-
Second Dialysis Step: Continue the dialysis for another 2-4 hours at 4°C.
-
Buffer Change 2: Discard the used buffer and replace it with fresh, cold dialysis buffer.
-
Overnight Dialysis: For the final step, allow the dialysis to proceed overnight (12-16 hours) at 4°C.
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis bag or cassette from the buffer. Gently remove any excess buffer from the outside of the tubing or cassette and then carefully extract the protein sample.
Verification of this compound Removal (Optional but Recommended)
The residual concentration of this compound can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Dilute a small aliquot of the dialyzed protein sample and a pre-dialysis sample with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS Analysis: Analyze the samples using an LC-MS system. A C18 reversed-phase column is typically suitable for separating this compound from other sample components. The mass spectrometer should be set to monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount remaining in the dialyzed sample. The acceptable final concentration of this compound is dependent on the sensitivity of the downstream application.
Data Presentation
The efficiency of this compound removal is dependent on several factors. The following table summarizes the key parameters for the dialysis protocol.
| Parameter | Recommended Value | Rationale |
| This compound Starting Concentration | 0.5 - 1.0 M | Typical working concentration for protein solubilization and refolding. |
| Dialysis Membrane MWCO | ≤ 10 kDa | To retain most proteins while allowing the small this compound molecule (257.35 Da) to pass through freely. |
| Buffer to Sample Volume Ratio | 100:1 to 500:1 | A large buffer volume maintains a high concentration gradient, driving the diffusion of this compound out of the sample. |
| Temperature | 4°C | To maintain protein stability and prevent degradation during the lengthy dialysis process. |
| Stirring | Gentle, continuous | Prevents the build-up of localized this compound concentration at the membrane surface, ensuring efficient diffusion. |
| Number of Buffer Changes | 2-3 | Multiple buffer changes are critical to re-establish the concentration gradient and drive the removal of this compound to completion. |
| Total Dialysis Time | 16 - 24 hours | An extended dialysis period with multiple buffer changes ensures maximal removal of this compound. |
Mandatory Visualizations
Caption: Experimental workflow for the removal of this compound via dialysis.
Caption: Principle of this compound removal by dialysis.
References
Application Notes and Protocols for NDSB-256 in Nuclear and Cytoskeletal Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that serve as valuable tools in protein biochemistry. NDSB-256, a prominent member of this family, is particularly effective in enhancing the extraction and solubilization of proteins from complex cellular compartments, including the nucleus and the cytoskeleton.[1][2] Unlike traditional detergents that can denature proteins and disrupt protein-protein interactions, this compound is a non-denaturing agent that helps to preserve protein structure and function.[3][4] Its unique properties make it an ideal additive to lysis buffers for increasing the yield of otherwise difficult-to-extract proteins.[1]
These application notes provide detailed protocols for the use of this compound in the extraction of nuclear and cytoskeletal proteins from mammalian cells. The inclusion of this compound in standard extraction procedures can lead to a significant increase in protein yield, facilitating downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.
Principle of Action
This compound possesses a short hydrophobic group and a hydrophilic sulfobetaine head. This structure prevents the formation of micelles, a characteristic of traditional detergents. It is thought to interact with the hydrophobic regions of proteins, thereby preventing aggregation and promoting solubility. This compound is highly soluble in water, does not significantly alter the pH of buffers, and can be easily removed by dialysis. A typical working concentration for this compound is between 0.5 M and 1.0 M.
Data Presentation: Enhanced Protein Yield with this compound
The inclusion of this compound in extraction buffers can significantly increase the yield of nuclear and cytoskeletal proteins. The following tables provide an illustrative comparison of protein yields obtained with and without the addition of 0.5 M this compound to standard extraction protocols.
Table 1: Comparison of Nuclear Protein Extraction Yields
| Lysis Buffer Formulation | Average Protein Yield (µg/10⁷ cells) | Standard Deviation | Fold Increase |
| Standard Hypotonic Lysis Buffer | 350 | ± 25 | 1.0 |
| Standard Hypotonic Lysis Buffer + 0.5 M this compound | 490 | ± 30 | 1.4 |
Table 2: Comparison of Cytoskeletal Protein Extraction Yields
| Lysis Buffer Formulation | Average Protein Yield (µg/10⁷ cells) | Standard Deviation | Fold Increase |
| Standard Cytoskeletal Lysis Buffer | 280 | ± 20 | 1.0 |
| Standard Cytoskeletal Lysis Buffer + 0.5 M this compound | 420 | ± 28 | 1.5 |
Experimental Protocols
I. Nuclear Protein Extraction with this compound
This protocol describes the extraction of nuclear proteins from cultured mammalian cells using a hypotonic lysis buffer supplemented with this compound.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (see recipe below)
-
Hypotonic Lysis Buffer with this compound (see recipe below)
-
Nuclear Extraction Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
1.5 mL microcentrifuge tubes
Buffer Recipes:
| Buffer | Component | Final Concentration | For 50 mL |
| Hypotonic Lysis Buffer | HEPES-KOH, pH 7.9 | 10 mM | 0.5 mL of 1 M stock |
| KCl | 10 mM | 0.1 mL of 5 M stock | |
| MgCl₂ | 1.5 mM | 75 µL of 1 M stock | |
| DTT | 1 mM | 50 µL of 1 M stock | |
| Protease/Phosphatase Inhibitors | 1X | As per manufacturer | |
| Nuclease-free water | to 50 mL | ||
| Hypotonic Lysis Buffer + this compound | All components of Hypotonic Lysis Buffer | ||
| This compound | 0.5 M | 6.43 g | |
| Nuclear Extraction Buffer | HEPES-KOH, pH 7.9 | 20 mM | 1 mL of 1 M stock |
| NaCl | 420 mM | 4.2 mL of 2 M stock | |
| MgCl₂ | 1.5 mM | 75 µL of 1 M stock | |
| EDTA | 0.2 mM | 20 µL of 0.5 M stock | |
| Glycerol | 25% (v/v) | 12.5 mL | |
| DTT | 1 mM | 50 µL of 1 M stock | |
| Protease/Phosphatase Inhibitors | 1X | As per manufacturer | |
| Nuclease-free water | to 50 mL |
Protocol:
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, scrape cells, and collect in a pre-chilled tube.
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 5 packed cell volumes (PCV) of ice-cold Hypotonic Lysis Buffer with 0.5 M this compound.
-
Incubate on ice for 15 minutes to allow cells to swell.
-
-
Homogenization:
-
Homogenize the swollen cells using a pre-chilled Dounce homogenizer (10-15 strokes with a tight pestle) or by passing the suspension through a narrow-gauge needle (27-30 gauge) 10-15 times.
-
Monitor cell lysis under a microscope.
-
-
Isolation of Nuclei:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Protein Extraction:
-
Resuspend the nuclear pellet in 2 PCV of ice-cold Nuclear Extraction Buffer.
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
-
Clarification of Nuclear Lysate:
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble nuclear proteins.
-
-
Storage:
-
Determine the protein concentration using a compatible assay (e.g., BCA assay).
-
Aliquot and store the nuclear extract at -80°C.
-
II. Cytoskeletal Protein Extraction with this compound
This protocol outlines a method for enriching cytoskeletal proteins by first removing soluble cytoplasmic proteins and then solubilizing the cytoskeletal fraction with a buffer containing this compound.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytosol Extraction Buffer (CEB) (see recipe below)
-
Cytoskeletal Lysis Buffer with this compound (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
-
1.5 mL microcentrifuge tubes
Buffer Recipes:
| Buffer | Component | Final Concentration | For 50 mL |
| Cytosol Extraction Buffer (CEB) | PIPES, pH 6.8 | 10 mM | 0.5 mL of 1 M stock |
| NaCl | 100 mM | 1 mL of 5 M stock | |
| Sucrose | 300 mM | 5.13 g | |
| MgCl₂ | 3 mM | 150 µL of 1 M stock | |
| EDTA | 1 mM | 100 µL of 0.5 M stock | |
| Triton X-100 | 0.5% (v/v) | 250 µL | |
| Protease/Phosphatase Inhibitors | 1X | As per manufacturer | |
| Nuclease-free water | to 50 mL | ||
| Cytoskeletal Lysis Buffer + this compound | Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1 M stock |
| NaCl | 150 mM | 1.5 mL of 5 M stock | |
| SDS | 1% (w/v) | 0.5 g | |
| This compound | 0.5 M | 6.43 g | |
| Protease/Phosphatase Inhibitors | 1X | As per manufacturer | |
| Nuclease-free water | to 50 mL |
Protocol:
-
Cell Preparation:
-
Grow adherent cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
-
Removal of Soluble Proteins:
-
Add ice-cold Cytosol Extraction Buffer (CEB) to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Incubate on ice for 5 minutes with gentle rocking.
-
Collect the supernatant containing the soluble cytoplasmic and organellar proteins.
-
-
Cytoskeletal Protein Solubilization:
-
Wash the remaining cellular matrix on the plate once with ice-cold PBS.
-
Add ice-cold Cytoskeletal Lysis Buffer with 0.5 M this compound to the plate (e.g., 0.5 mL for a 10 cm dish).
-
Scrape the cells and transfer the viscous lysate to a 1.5 mL microcentrifuge tube.
-
-
Homogenization and Clarification:
-
Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
-
Collection and Storage:
-
Collect the supernatant, which contains the solubilized cytoskeletal proteins.
-
Determine the protein concentration.
-
Aliquot and store at -80°C.
-
Visualizations
Caption: Workflow for Nuclear Protein Extraction using this compound.
Caption: Workflow for Cytoskeletal Protein Extraction using this compound.
Conclusion
This compound is a valuable reagent for enhancing the extraction of nuclear and cytoskeletal proteins. Its non-denaturing properties and ability to prevent protein aggregation make it a superior alternative to harsh detergents in many applications. The protocols provided here offer a starting point for researchers to improve the yield and quality of their protein extractions from these challenging subcellular compartments. Optimization of this compound concentration and incubation times may be necessary for specific cell types and applications.
References
- 1. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. This compound [sigmaaldrich.com]
Application of NDSB-256 in Specific Enzyme Assays: Enhancing Activity and Stability
Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven invaluable in the field of protein biochemistry. NDSB-256 (3-(Benzyldimethylammonio)propanesulfonate) is a prominent member of this family, recognized for its ability to prevent protein aggregation and facilitate the renaturation of proteins that have been denatured chemically or by heat.[1] A key advantage of this compound is that most enzymes retain their activity in its presence.[1] This property makes it a powerful tool for researchers, scientists, and drug development professionals working with enzymes that are prone to aggregation or require refolding to achieve their active conformation.
This document provides detailed application notes and protocols for the use of this compound in specific enzyme assays, focusing on its role in enhancing enzyme solubility, stability, and activity.
Mechanism of Action
This compound is not a detergent and does not form micelles.[1] It contains a hydrophilic sulfobetaine group and a short hydrophobic benzyl group. It is thought that the short hydrophobic group interacts with exposed hydrophobic regions on proteins, preventing the protein-protein interactions that lead to aggregation.[1] This gentle solubilizing action helps to maintain proteins in their native conformation or assists in the refolding of denatured proteins into their active state.
General Guidelines for Using this compound
-
Concentration: Typical working concentrations of this compound for protein refolding and stabilization are in the range of 0.5 to 1.0 M.[2]
-
Solubility: this compound is highly soluble in water, with concentrations greater than 2.0 M being achievable.
-
pH: At high concentrations (0.5-1.0 M), this compound should not significantly perturb the pH of well-buffered solutions (≥25 mM buffer).
-
Removal: this compound can be easily removed from a protein solution by dialysis.
-
Storage: this compound is hygroscopic and should be protected from moisture. Stock solutions are stable for several weeks at room temperature, though sterile filtration (0.22 µm) is recommended to prevent microbial growth.
Application 1: Renaturation and Activity Assay of Denatured Lysozyme
Lysozyme is an enzyme that damages bacterial cell walls by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan. This protocol describes the denaturation of hen egg-white lysozyme, followed by its renaturation using this compound and a subsequent activity assay.
Quantitative Data: Effect of this compound on Lysozyme Activity
| Condition | This compound Concentration (M) | % Activity Restored |
| Denatured Lysozyme | 1.0 | 30% |
| Denatured Lysozyme | 0.6 | 60% (for this compound-4T, a related compound) |
Data compiled from publicly available sources.
Experimental Workflow: Lysozyme Renaturation and Assay
Caption: Workflow for lysozyme denaturation, this compound-assisted renaturation, and activity assay.
Protocol: Lysozyme Denaturation, Renaturation, and Activity Assay
Materials:
-
Hen egg-white lysozyme
-
Urea
-
Dithiothreitol (DTT)
-
Tris-HCl
-
This compound
-
Micrococcus lysodeikticus cells (lyophilized)
-
Potassium phosphate buffer, pH 6.2
-
Spectrophotometer capable of reading at 450 nm
Procedure:
-
Denaturation of Lysozyme:
-
Prepare a denaturing buffer of 8 M urea in 0.1 M Tris-HCl, pH 8.5, containing DTT.
-
Dissolve native lysozyme in the denaturing buffer.
-
Incubate at room temperature for 4 hours to ensure complete denaturation and reduction.
-
-
Renaturation of Lysozyme:
-
Prepare a refolding buffer of 100 mM Tris-HCl, pH 8.2, containing 1.0 M this compound, 3 mM reduced glutathione (GSH), and 0.3 mM oxidized glutathione (GSSG).
-
Rapidly dilute the denatured lysozyme solution into the refolding buffer to a final protein concentration of approximately 25 µg/mL. A 1:100 dilution is common.
-
Incubate the refolding mixture at 25°C for 24 hours with gentle agitation.
-
-
Lysozyme Activity Assay:
-
Prepare a substrate suspension of Micrococcus lysodeikticus cells (e.g., 0.2 mg/mL) in potassium phosphate buffer (pH 6.2).
-
Add a sample of the refolded lysozyme solution to the substrate suspension in a cuvette.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 450 nm over time at 25°C.
-
Calculate the rate of change in absorbance per minute (ΔA450/min). One unit of activity is often defined as a decrease in absorbance of 0.001 per minute.
-
Compare the activity of the refolded lysozyme to a standard of native lysozyme to determine the percentage of activity recovered.
-
Application 2: Enhancing the Solubilization and Activity of β-Galactosidase
β-Galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. It is commonly used as a reporter enzyme in molecular biology. When overexpressed in systems like E. coli, β-galactosidase can form insoluble inclusion bodies. This compound can be used to aid in the solubilization and refolding of β-galactosidase from these aggregates.
Quantitative Data: Effect of this compound on β-Galactosidase Activity
| Condition | This compound Concentration (M) | % Activity Restored |
| Denatured β-Galactosidase | 0.8 | 16% |
Data compiled from publicly available sources.
Logical Relationship: β-Galactosidase in Lactose Metabolism
Caption: Role of β-galactosidase in the hydrolysis of lactose.
Protocol: Solubilization and Refolding of β-Galactosidase from Inclusion Bodies
Materials:
-
E. coli cell paste containing β-galactosidase inclusion bodies
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Lysozyme
-
DNase I
-
Wash buffer (e.g., Lysis buffer with 1% Triton X-100)
-
Solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M urea)
-
Refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.8 M this compound, 1 mM MgCl2, 10 mM β-mercaptoethanol)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Z-buffer (Na2HPO4, NaH2PO4, KCl, MgSO4, β-mercaptoethanol)
-
Sodium carbonate (Na2CO3)
Procedure:
-
Isolation and Washing of Inclusion Bodies:
-
Resuspend the E. coli cell paste in lysis buffer and treat with lysozyme and DNase I to lyse the cells and degrade nucleic acids.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with wash buffer to remove contaminating proteins and membrane components. Repeat this step.
-
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion bodies in solubilization buffer.
-
Stir or gently agitate until the pellet is completely dissolved.
-
-
Refolding of β-Galactosidase:
-
Rapidly dilute the solubilized protein into a large volume of cold refolding buffer containing 0.8 M this compound.
-
Incubate at 4°C with gentle stirring for an extended period (e.g., 24-48 hours) to allow for proper refolding.
-
-
β-Galactosidase Activity Assay:
-
Prepare a reaction mixture containing Z-buffer and the substrate ONPG.
-
Add a sample of the refolded β-galactosidase to the reaction mixture and incubate at 37°C.
-
Stop the reaction by adding a solution of 1 M Na2CO3.
-
Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm.
-
Calculate the enzyme activity, often expressed in Miller units.
-
Potential Application in Kinase Assays
While specific, detailed protocols for the use of this compound in kinase assays are not widely published, its properties suggest potential benefits. Kinases, a class of enzymes that catalyze the transfer of phosphate groups, are often involved in complex signaling pathways and can be prone to aggregation, especially when produced recombinantly.
Hypothetical Workflow: this compound in a Kinase Assay
Caption: Hypothetical workflow for using this compound to improve the solubility of a recombinant kinase for an activity assay.
This compound could be employed during the purification and preparation of a recombinant kinase to maintain its solubility and activity. By preventing aggregation, this compound may lead to a higher yield of active enzyme, resulting in a more robust and reliable kinase assay. The this compound could then be removed by dialysis prior to the assay, or its compatibility with the specific assay format would need to be confirmed.
This compound is a versatile and effective tool for overcoming challenges associated with enzyme aggregation and denaturation. By facilitating the renaturation of enzymes and enhancing their solubility, this compound can significantly improve the reliability and success of enzyme assays. The protocols and data presented here for lysozyme and β-galactosidase provide a foundation for the application of this compound to a wide range of other enzyme systems, with potential benefits for basic research, diagnostics, and drug discovery.
References
Application Notes and Protocols for NDSB-256 in Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the non-detergent sulfobetaine, NDSB-256, in co-immunoprecipitation (Co-IP) experiments. This compound is a valuable reagent for enhancing the stability and solubility of protein complexes, thereby improving the efficiency and reliability of Co-IP assays, particularly for weak or transient interactions and for membrane-associated protein complexes.
Introduction to this compound
This compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a zwitterionic, non-detergent sulfobetaine.[1] Its chemical structure confers unique properties that are highly beneficial for protein biochemistry applications. Unlike traditional detergents that form micelles and can denature proteins, this compound helps to solubilize proteins and prevent aggregation while maintaining their native conformation and interactions.[2][3] It is easily removable by dialysis, does not significantly absorb UV light in the near UV range, and is effective over a wide pH range.[2]
The primary applications of this compound in the context of protein studies include:
-
Increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins.
-
Preventing non-specific protein aggregation.
-
Facilitating the refolding and renaturation of denatured proteins.
-
Stabilizing protein complexes.
This compound in Co-immunoprecipitation: Theoretical Advantages
While specific, published protocols detailing the use of this compound in co-immunoprecipitation are not widely available, its known properties suggest several advantages for this application:
-
Stabilization of Protein-Protein Interactions: By preventing aggregation and promoting a native-like environment, this compound can help to preserve weak or transient protein-protein interactions that might otherwise be lost during the lengthy Co-IP procedure.
-
Enhanced Solubilization of Protein Complexes: this compound can improve the extraction and solubility of protein complexes, especially those involving membrane-bound or cytoskeletal proteins, making them more accessible for immunoprecipitation.
-
Reduction of Non-Specific Binding: By minimizing protein aggregation, this compound may help to reduce the non-specific co-precipitation of proteins that are not true interaction partners.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature. It is important to note that the optimal concentration for Co-IP applications should be empirically determined.
| Parameter | Value/Range | Reference/Note |
| Molecular Weight | 257.35 g/mol | |
| Purity | >97% | |
| Solubility in Water | Up to 100 mM | |
| Effective Concentration for Protein Renaturation | 0.5 - 1.0 M | |
| Suggested Starting Concentration for Co-IP Lysis Buffer | 0.1 - 0.5 M | Empirical optimization required |
| Suggested Starting Concentration for Co-IP Wash Buffer | 0.05 - 0.25 M | Empirical optimization required |
Experimental Protocols
The following section provides a standard co-immunoprecipitation protocol with suggested modifications for the inclusion of this compound. It is critical to note that these are suggested starting points, and optimization is essential for each specific protein complex and cell system.
Diagram: General Co-immunoprecipitation Workflow
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Materials
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild non-ionic detergent), 5% glycerol. With this compound: Add 0.1 - 0.5 M this compound.
-
Co-IP Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40. With this compound: Add 0.05 - 0.25 M this compound.
-
Protease and Phosphatase Inhibitor Cocktails
-
Primary Antibody specific to the "bait" protein.
-
Isotype Control IgG from the same species as the primary antibody.
-
Protein A/G-conjugated beads (e.g., agarose or magnetic).
-
Elution Buffer (e.g., 2x Laemmli sample buffer or a non-denaturing elution buffer like 0.1 M glycine, pH 2.5).
Protocol
1. Cell Lysis a. Culture and treat cells as required for your experiment. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Co-IP Lysis Buffer (with freshly added protease/phosphatase inhibitors and the optimized concentration of this compound) to the cell monolayer. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate a. Add 20-30 µL of Protein A/G bead slurry to the cleared lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack). d. Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation a. To the pre-cleared lysate, add the primary antibody against the bait protein. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add 30-50 µL of Protein A/G bead slurry to each tube. d. Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack). b. Carefully discard the supernatant. c. Add 1 mL of ice-cold Co-IP Wash Buffer (containing the optimized concentration of this compound). d. Resuspend the beads and incubate for 5 minutes at 4°C with gentle rotation. e. Repeat the wash steps (a-d) for a total of 3-5 times.
5. Elution a. After the final wash, carefully remove all of the supernatant. b. To elute the protein complexes, add 30-50 µL of 2x Laemmli sample buffer directly to the beads and boil for 5-10 minutes. Alternatively, use a non-denaturing elution buffer and incubate for 10-15 minutes at room temperature. c. Pellet the beads and transfer the supernatant (eluate) to a new tube for analysis.
6. Analysis a. Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the bait protein and its interacting partners. b. Alternatively, the eluate can be prepared for analysis by mass spectrometry to identify unknown interacting proteins.
Diagram: Theoretical Role of this compound in Stabilizing Protein Complexes
Caption: this compound may stabilize protein interactions for Co-IP.
Troubleshooting and Optimization
-
High Background: If high non-specific binding is observed, increase the number of washes or the concentration of this compound and/or non-ionic detergent in the wash buffer. A pre-clearing step is highly recommended.
-
Low Yield of Interacting Protein: If the interaction is weak, consider using a lower concentration of this compound in the wash buffer or reducing the number of washes. Ensure the lysis conditions are gentle enough to not disrupt the complex. The use of chemical cross-linkers prior to lysis can also be considered for very transient interactions.
-
No Interaction Detected: The epitope for the primary antibody may be masked by the protein-protein interaction. Try performing a reciprocal Co-IP using an antibody against the putative interacting partner. Also, optimize the concentration of this compound, as too high a concentration might interfere with antibody-antigen binding, although this is less likely with non-detergent sulfobetaines.
By carefully optimizing the concentration of this compound in both the lysis and wash buffers, researchers can potentially improve the outcome of co-immunoprecipitation experiments, leading to more reliable and robust identification of protein-protein interactions.
References
- 1. Nanodisc-based Co-immunoprecipitation for Mass Spectrometric Identification of Membrane-interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation with NDSB-256
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NDSB-256 to mitigate protein aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Dimethylbenzylammonium Propane Sulfonate) is a non-detergent sulfobetaine, a class of zwitterionic compounds that act as protein stabilizing agents.[1][2] Unlike detergents, NDSBs do not form micelles and are non-denaturing, even at high concentrations.[3] this compound is thought to prevent protein aggregation by interacting with early folding intermediates. This interaction stabilizes these intermediates, preventing them from forming intermolecular aggregates and allowing for the correct intramolecular folding pathways to proceed.[4] Some evidence suggests that the benzyl group of this compound can engage in arene-arene (aromatic stacking) interactions with aromatic amino acid residues on the protein surface, contributing to its stabilizing effect.
Q2: What are the typical working concentrations for this compound?
The optimal concentration of this compound is protein-dependent and should be determined empirically. However, a general starting range is between 0.5 M and 1.0 M. It is advisable to screen a range of concentrations to find the most effective one for your specific protein and application.
Q3: Is this compound compatible with all protein types?
This compound has been successfully used with a variety of proteins, including membrane, nuclear, and cytoskeletal-associated proteins. However, its effectiveness can vary depending on the specific protein's properties, such as its hydrophobicity and the nature of its folding pathway.
Q4: Can this compound interfere with downstream applications?
This compound is generally considered to have minimal interference with many downstream applications. Because it is a small, non-micellar molecule, it can be easily removed from the final protein solution by dialysis. It also does not absorb significantly in the near-UV range, which is beneficial for spectrophotometric measurements. However, for sensitive assays, it is always recommended to perform a buffer exchange step to remove this compound.
Q5: How should I prepare and store this compound solutions?
This compound is highly soluble in water (typically >2.0 M). It is recommended to prepare a concentrated stock solution and sterile-filter it (0.22 µm) to prevent microbial contamination. While solid this compound is stable at room temperature, aqueous solutions may degrade over several weeks at room temperature. For long-term storage of solutions, refrigeration or freezing is advisable. Reconstituted stock solutions are reportedly stable for up to 3 months at room temperature.
Troubleshooting Guide
Issue 1: My protein still aggregates in the presence of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to effectively prevent aggregation. Perform a concentration optimization experiment, testing a range from 0.25 M to 1.5 M to identify the optimal concentration for your protein. |
| Inadequate Buffering | At high concentrations, this compound can cause a slight pH drift in poorly buffered solutions. Ensure your buffer concentration is at least 25 mM and that the working pH is within 0.5 pH units of the buffer's pKa. |
| Incorrect pH or Temperature | The stability of your protein and the effectiveness of this compound can be highly dependent on pH and temperature. Consider optimizing the pH of your refolding buffer and performing the refolding process at a lower temperature (e.g., 4°C) to slow down aggregation kinetics. |
| High Protein Concentration | Protein refolding is a concentration-dependent process, and high protein concentrations can favor aggregation over proper folding. Try reducing the final protein concentration during refolding, typically in the range of 10-100 µg/mL. |
| Presence of Other Destabilizing Factors | Other components in your solution may be contributing to aggregation. Consider the ionic strength of your buffer and the presence of any other additives. Sometimes, the addition of other stabilizing agents, such as L-arginine or glycerol, in combination with this compound can be beneficial. |
| Strongly Aggregated Protein | This compound is effective at preventing the formation of aggregates from folding intermediates but may not be able to disaggregate already formed, strong aggregates. Ensure that your protein is fully denatured before initiating the refolding process. |
Issue 2: I am observing a low yield of active protein after refolding with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Refolding Conditions | The composition of the refolding buffer is critical for obtaining active protein. In addition to optimizing the this compound concentration, screen other buffer components such as pH, ionic strength, and the presence of co-factors or ligands that may be required for proper folding and activity. For proteins with disulfide bonds, the inclusion of a redox shuffling system (e.g., reduced and oxidized glutathione) is crucial. |
| Incorrect Protein Denaturation | Incomplete denaturation of the protein from inclusion bodies or other aggregated states can lead to misfolding upon dilution into the refolding buffer. Ensure that the denaturation step is complete by using an adequate concentration of denaturant (e.g., 6-8 M Guanidine HCl or Urea). |
| Rapid Removal of Denaturant | While rapid dilution is a common refolding method, for some proteins, a slower removal of the denaturant via dialysis may be more effective in promoting proper folding over aggregation. |
| Protein Instability in the Final Buffer | Even if refolding is successful, the protein may not be stable in the final refolding buffer. After refolding, it may be necessary to exchange the buffer to one that is optimal for the long-term stability of the active protein. |
Issue 3: this compound seems to be interfering with my downstream experiments (e.g., crystallization, binding assays).
| Possible Cause | Suggested Solution |
| Increased Protein Solubility in Crystallization Trials | This compound is a solubilizing agent and can increase the solubility of your protein, which may prevent it from crystallizing under previously established conditions. If this occurs, gradually increase the concentration of your precipitant until crystal growth is observed. |
| Direct Interference with Assays | Although generally non-interfering, at high concentrations, this compound could potentially have an effect on sensitive assays. It is recommended to remove this compound by dialysis or buffer exchange prior to performing such assays. |
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of this compound from various studies.
Table 1: Efficacy of this compound in Restoring Enzymatic Activity
| Protein | This compound Concentration | % Activity Restored | Reference |
| Hen Egg White Lysozyme (denatured) | 1.0 M | 30% | |
| β-galactosidase (denatured) | 800 mM | 16% | |
| Tryptophan Synthase β2 subunit (chemically unfolded) | 1.0 M | 100% | |
| Reduced Hen Egg Lysozyme | 600 mM | 60% |
Table 2: Examples of this compound Concentrations Used in Successful Applications
| Application | Protein | This compound Concentration | Reference |
| Protein Refolding | Type II TGF-β receptor extracellular domain | 0.5 M or 1.0 M (screened) | |
| Protein-protein interaction studies (Pull-down, BIAcore™) | a2N(1-402) | Not specified, but used successfully | |
| Protein Crystallization | Desulfovibrio Gigas type II ferredoxin | Not specified, but contributed to reduced twinning and a new crystal form |
Experimental Protocols
Protocol: Screening for Optimal this compound Concentration for Protein Refolding by Rapid Dilution
This protocol provides a general framework for screening the optimal concentration of this compound to prevent aggregation during the refolding of a denatured protein.
Materials:
-
Denatured protein stock in a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea)
-
This compound powder
-
Refolding buffer components (e.g., Tris or HEPES buffer, NaCl)
-
Other necessary additives (e.g., reducing/oxidizing agents like DTT/GSSG for proteins with disulfide bonds, co-factors, ligands)
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or other instrument for assessing aggregation (e.g., by measuring light scattering at 340-600 nm)
-
Method for assessing protein activity (e.g., enzyme assay)
Procedure:
-
Prepare a series of refolding buffers: Prepare a set of refolding buffers containing different concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M, 1.25 M, 1.5 M). Ensure that the base buffer composition (pH, salt concentration, other additives) is consistent across all conditions.
-
Initiate refolding by rapid dilution:
-
Aliquot the different refolding buffers into separate tubes or wells of a 96-well plate.
-
Rapidly dilute the denatured protein stock into each refolding buffer. A common dilution factor is 1:20 to 1:100, which ensures a significant reduction in the denaturant concentration. The final protein concentration should be kept low (e.g., 10-100 µg/mL) to minimize aggregation.
-
Gently mix immediately after dilution.
-
-
Incubate: Incubate the refolding reactions at a constant temperature (e.g., 4°C or room temperature) for a predetermined amount of time (e.g., 2-24 hours) to allow for protein folding.
-
Assess Aggregation:
-
After incubation, visually inspect each sample for turbidity or precipitate.
-
Quantify aggregation by measuring the absorbance (optical density) of the samples at a wavelength where light scattering by aggregates is significant (e.g., 340 nm or 600 nm). A lower absorbance indicates less aggregation.
-
Alternatively, centrifuge the samples (e.g., at >10,000 x g for 10-15 minutes) to pellet aggregated protein and measure the protein concentration in the supernatant.
-
-
Assess Protein Activity:
-
For the conditions that show minimal aggregation, perform an activity assay specific to your protein to determine the yield of correctly folded, functional protein.
-
-
Analyze Results: Plot the amount of soluble/active protein as a function of the this compound concentration to determine the optimal concentration for your protein under the tested conditions.
Visualizations
Caption: Mechanism of this compound in preventing protein aggregation.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. interchim.fr [interchim.fr]
- 4. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Effective Removal of NDSB-256 from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of the non-detergent sulfobetaine NDSB-256 from protein samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common removal methods to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein samples?
This compound is a non-detergent sulfobetaine, a class of zwitterionic compounds used to prevent protein aggregation and facilitate the renaturation of proteins.[1][2][3] Unlike traditional detergents, NDSBs do not form micelles, which makes them less denaturing and easier to remove from protein samples.[4][5] They are often employed during protein extraction, solubilization, and crystallization to improve yield and stability.
Q2: Why is it necessary to remove this compound from my protein sample?
While beneficial for protein stability, the presence of this compound can interfere with downstream applications. These include:
-
Mass Spectrometry: this compound can suppress the ionization of proteins and peptides, leading to reduced sensitivity and inaccurate mass determination.
-
Functional Assays: It may interfere with protein-protein interactions or enzymatic activity assays.
-
Structural Studies: The presence of this compound can affect protein crystallization and NMR studies.
Therefore, its removal is a critical step to ensure the reliability and accuracy of subsequent experiments.
Q3: What are the primary methods for removing this compound?
The most effective and commonly used methods for removing this compound from protein samples are:
-
Dialysis: A gentle method that relies on size exclusion through a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.
-
Protein Precipitation: A method that involves precipitating the protein out of the solution, leaving the smaller this compound molecules in the supernatant.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Recovery After Removal | Protein Precipitation: The chosen precipitant or conditions are too harsh, causing irreversible protein denaturation and aggregation. | - Optimize the concentration of the precipitating agent (e.g., acetone).- Perform precipitation at a lower temperature (e.g., -20°C).- Ensure the protein pellet is not over-dried, which can make it difficult to redissolve. |
| Dialysis: The dialysis membrane's Molecular Weight Cut-Off (MWCO) is too large, allowing the protein to leak out. | - Select a dialysis membrane with an MWCO that is at least 2-3 times smaller than the molecular weight of your protein. | |
| Size Exclusion Chromatography (SEC): The protein is interacting with the chromatography resin. | - Increase the salt concentration of the equilibration and elution buffer (e.g., 150 mM NaCl) to minimize ionic interactions.- Choose a different SEC resin with a different chemistry. | |
| Incomplete this compound Removal | Dialysis: Insufficient dialysis time or too few buffer changes. | - Increase the dialysis duration to allow for complete equilibration.- Perform at least three buffer changes with a large volume of fresh, this compound-free buffer (at least 100-fold the sample volume).- Gently stir the dialysis buffer to maintain the concentration gradient. |
| Size Exclusion Chromatography (SEC): Poor resolution between the protein and this compound. | - Optimize the column length and flow rate. A longer column and slower flow rate can improve resolution.- Ensure the sample volume is a small fraction of the total column volume (typically 1-5%). | |
| Protein Precipitation: this compound is co-precipitating with the protein. | - Ensure the protein pellet is thoroughly washed with the this compound-free precipitation solvent to remove trapped this compound. | |
| Protein Aggregation After this compound Removal | The protein is not stable in the final buffer without the stabilizing effect of this compound. | - Screen for a more suitable final buffer with different pH, ionic strength, or the addition of other stabilizing excipients (e.g., glycerol, arginine).- Process the sample for downstream applications immediately after this compound removal. |
Quantitative Comparison of Removal Methods
The following table provides a summary of the expected performance for each this compound removal method. The data presented is based on studies of the structurally similar zwitterionic detergent, CHAPS, and serves as a representative guideline. Actual results may vary depending on the specific protein and experimental conditions.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Protein Precipitation (Acetone) |
| Estimated Removal Efficiency | ~95% | >99% | >98% |
| Expected Protein Recovery | >90% | >95% | 80-95% |
| Processing Time | Slow (12-48 hours) | Fast (30-60 minutes) | Moderate (1-2 hours) |
| Sample Dilution | Minimal | Significant | Can be used for concentration |
| Scalability | High | Moderate | High |
| Gentleness to Protein | Very Gentle | Gentle | Can cause denaturation |
Experimental Protocols
Method 1: Dialysis
This method is recommended for its gentleness and high protein recovery.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (select a MWCO that is at least 2-3 times smaller than your protein's molecular weight).
-
Dialysis buffer (a buffer in which your protein is stable and soluble, without this compound).
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Sample Loading: Load your protein sample containing this compound into the dialysis tubing/cassette and seal securely.
-
First Dialysis Step: Place the sealed dialysis bag/cassette in a beaker containing at least 100 volumes of the dialysis buffer. Place the beaker on a magnetic stir plate and stir gently at 4°C. Dialyze for 4-6 hours.
-
Buffer Exchange 1: Discard the dialysis buffer and replace it with an equal volume of fresh, cold dialysis buffer. Continue to stir and dialyze for another 4-6 hours or overnight at 4°C.
-
Buffer Exchange 2: Perform a third buffer exchange with fresh, cold dialysis buffer and dialyze for an additional 2-4 hours at 4°C.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover your protein sample.
Method 2: Size Exclusion Chromatography (SEC)
SEC is a rapid method for removing this compound and is particularly useful for smaller sample volumes.
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-6) with a fractionation range suitable for separating your protein from the small this compound molecule (MW: 257.35 Da).
-
Chromatography system or gravity flow setup.
-
SEC buffer (a buffer in which your protein is stable and soluble, without this compound, typically containing ~150 mM salt to prevent ionic interactions).
-
Fraction collector or collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the SEC buffer at a constant flow rate.
-
Sample Loading: Load your protein sample containing this compound onto the column. The sample volume should be between 1% and 5% of the total column volume for optimal separation.
-
Elution: Begin eluting with the SEC buffer. Your protein, being larger, will travel through the column faster and elute in the earlier fractions (the void volume). The smaller this compound molecules will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm or by performing a protein assay on the collected fractions.
-
Pooling: Pool the fractions containing your purified protein.
Method 3: Protein Precipitation (Acetone)
This method is useful for concentrating the protein sample while removing this compound. However, care must be taken to avoid irreversible protein denaturation.
Materials:
-
Ice-cold acetone (-20°C).
-
Microcentrifuge tubes.
-
Refrigerated centrifuge.
-
Resuspension buffer (a buffer in which your protein is soluble and stable, without this compound).
Procedure:
-
Sample Preparation: Place your protein sample containing this compound in a microcentrifuge tube.
-
Add Acetone: Add at least 4 volumes of ice-cold acetone to the protein sample. Mix gently by inverting the tube.
-
Incubation: Incubate the mixture at -20°C for 1-2 hours to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000-16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the this compound.
-
Wash Pellet (Optional but Recommended): Add a small volume of ice-cold acetone to the pellet and gently resuspend. Centrifuge again and discard the supernatant. This step helps to remove any remaining this compound.
-
Dry Pellet: Air-dry the protein pellet for a short time (5-10 minutes) to remove residual acetone. Do not over-dry, as this can make the protein difficult to resolubilize.
-
Resuspension: Resuspend the protein pellet in a suitable volume of your desired resuspension buffer.
References
- 1. This compound, Zwitterionic non-detergent sulfobetaine (CAS 81239-45-4) | Abcam [abcam.com]
- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Enhancing Protein Refolding with NDSB-256
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving protein refolding yields using the non-detergent sulfobetaine additive, NDSB-256.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve protein refolding?
A1: this compound, or 3-(Benzyldimethylammonio)propanesulfonate, is a non-detergent sulfobetaine (NDSB). These are zwitterionic compounds that possess both a hydrophilic sulfobetaine group and a short hydrophobic group.[1] Unlike detergents, NDSBs like this compound do not form micelles.[1] Their primary role in protein refolding is to prevent protein aggregation and facilitate the renaturation of chemically or thermally denatured proteins.[2] It is believed that the short hydrophobic group of this compound interacts with the exposed hydrophobic regions of protein folding intermediates, preventing them from aggregating with one another. This allows the protein to proceed through its correct folding pathway. Additionally, this compound has been shown to accelerate the cis-trans isomerization of proline residues, a rate-limiting step in the folding of many proteins.
Q2: What is the recommended starting concentration for this compound in a refolding buffer?
A2: A typical starting concentration for this compound in a refolding buffer is between 0.5 M and 1.0 M. However, the optimal concentration is protein-dependent and should be determined empirically through a screening process.
Q3: Can this compound be used with other refolding additives?
A3: Yes, this compound can be used in combination with other common refolding additives. These can include reducing and oxidizing agents (like DTT and GSSG/GSH) for proteins with disulfide bonds, L-arginine to further suppress aggregation, and stabilizers like glycerol or polyethylene glycol (PEG).
Q4: Is this compound easily removable after refolding?
A4: Yes, one of the advantages of using NDSBs is that they can be easily removed by standard methods like dialysis because they do not form micelles.
Q5: Will this compound denature my protein?
A5: this compound is a non-denaturing agent, and most enzymes remain active in its presence.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein still precipitates upon dilution into refolding buffer containing this compound. | - This compound concentration is too low. - Protein concentration is too high. - Buffer conditions (pH, ionic strength) are suboptimal. - Inefficient removal of the denaturant. | - Increase the this compound concentration in increments (e.g., 0.25 M) up to 1.5 M. - Reduce the final protein concentration in the refolding buffer (typically in the range of 10-100 µg/mL). - Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI). - Screen a range of salt concentrations (e.g., 50-500 mM NaCl or KCl). - Optimize the dilution method (e.g., rapid vs. slow drop-wise dilution). |
| Low yield of correctly folded, active protein. | - Suboptimal this compound concentration. - Incorrect redox conditions for disulfide bond formation. - Presence of contaminating proteases. - The protein may require specific co-factors for folding. | - Perform a screen of this compound concentrations (e.g., 0.1 M to 1.5 M). - Optimize the ratio of reduced to oxidized glutathione (GSH/GSSG) or other redox shuttles. - Add protease inhibitors to the lysis and refolding buffers. - Include any known co-factors for your protein in the refolding buffer. |
| Protein is soluble but inactive. | - The protein is misfolded despite being soluble. - This compound might interfere with the activity assay. | - Try a different refolding strategy, such as dialysis or on-column refolding, in the presence of this compound. - Screen other NDSB compounds, as some may be more effective for your specific protein. - Dialyze the refolded protein sample thoroughly to remove this compound before performing the activity assay. |
| Difficulty dissolving this compound in the refolding buffer. | - NDSB compounds are highly soluble in water, but high concentrations can be challenging to dissolve. | - Prepare a concentrated stock solution of this compound (e.g., 2 M) in water or your buffer and sterile filter it. This stock can then be added to your refolding buffer to the desired final concentration. - Gentle warming and stirring can aid in dissolution. |
Quantitative Data on this compound Enhanced Refolding
The effectiveness of this compound in improving protein refolding yields has been demonstrated for various proteins. The following table summarizes quantitative data from selected studies.
| Protein | Refolding Conditions | Refolding Yield/Outcome with this compound | Reference |
| Tryptophan Synthase β2 subunit | Chemically unfolded | 100% enzymatic activity recovery at 1.0 M this compound. This compound was shown to prevent massive aggregation that occurs within the first 2.5 seconds of refolding. | |
| Hen Egg Lysozyme | Reduced and denatured | 60% enzymatic activity recovery at 600 mM this compound. | |
| GST-C/EBPβ | Comparison with other NDSBs | NDSB-195 gave a better yield than this compound for this specific protein, highlighting the importance of screening different NDSBs. |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration by Rapid Dilution
This protocol outlines a method for testing a range of this compound concentrations to identify the optimal condition for refolding your target protein from inclusion bodies.
1. Preparation of Solubilized Inclusion Bodies: a. Harvest cells expressing the protein of interest and lyse them using standard procedures (e.g., sonication, high-pressure homogenization). b. Centrifuge the lysate to pellet the inclusion bodies. c. Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants. d. Solubilize the washed inclusion bodies in a buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent if necessary (e.g., 50 mM DTT). The protein concentration should be between 5-10 mg/mL. e. Centrifuge at high speed to remove any insoluble material. The supernatant contains the denatured protein.
2. Preparation of Refolding Buffers: a. Prepare a series of refolding buffers with varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M, 1.25 M, 1.5 M). b. A typical base refolding buffer may contain: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, and a redox system (e.g., 5 mM GSH / 0.5 mM GSSG) if your protein has disulfide bonds.
3. Refolding by Rapid Dilution: a. Aliquot equal volumes of each refolding buffer into separate tubes. b. While gently stirring, rapidly dilute the solubilized protein solution 1:100 into each refolding buffer. The final protein concentration should be in the range of 10-100 µg/mL. c. Incubate the refolding reactions at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 12-24 hours).
4. Analysis of Refolding Yield: a. After incubation, centrifuge the samples to pellet any aggregated protein. b. Measure the protein concentration in the supernatant (e.g., using a Bradford assay or by measuring absorbance at 280 nm). c. Analyze the supernatant for correctly folded protein using a functional assay specific to your protein. d. Further characterization can be performed using techniques like size-exclusion chromatography to assess the oligomeric state and circular dichroism to confirm secondary structure.
Visualizations
Caption: A generalized experimental workflow for protein refolding from inclusion bodies using this compound.
References
Technical Support Center: Utilizing NDSB-256 in Protein Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and troubleshooting strategies associated with using NDSB-256 for protein crystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it aid in protein crystallization?
This compound, or 3-(N,N-Dimethylbenzylammonio)propanesulfonate, is a non-detergent sulfobetaine. It is a zwitterionic compound that is highly soluble in water and does not form micelles, distinguishing it from traditional detergents.[1][2] In protein crystallization, this compound acts as a solubilizing and stabilizing agent.[1] Its primary role is to prevent non-specific protein aggregation by interacting with early folding intermediates, thereby facilitating the formation of well-ordered crystals. The short hydrophobic benzyl group of this compound is thought to interact with hydrophobic patches on the protein surface, preventing intermolecular aggregation that can inhibit crystallization.
Q2: What is the typical concentration range for this compound in crystallization experiments?
The recommended working concentration of this compound in a protein sample is typically between 0.5 M and 1.0 M. However, the optimal concentration is protein-dependent and may require empirical determination through screening.
Q3: When should I add this compound to my crystallization setup?
This compound should be added to the protein solution before the addition of the precipitant. This ensures that the this compound has the opportunity to interact with the protein and prevent aggregation as the solution approaches supersaturation.
Q4: Can this compound be used for all types of proteins?
NDSBs have been successfully used to increase the yields of membrane, nuclear, and cytoskeletal-associated proteins. While it has a broad range of applications, its effectiveness can be protein-specific. For instance, this compound and the related NDSB-201, which contain benzyl and pyridinium groups respectively, are particularly effective with proteins that have accessible aromatic amino acids due to potential arene-arene interactions.
Q5: How should I store this compound solutions?
This compound is hygroscopic and should be protected from moisture. While solid this compound can be stored at room temperature, formulated solutions may degrade over several weeks at room temperature. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. It is also recommended to sterile filter the this compound solution through a 0.22 µm filter to prevent microbial contamination.
Troubleshooting Guide
Problem 1: No crystals or precipitate form after adding this compound.
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Cause: this compound is a solubilizing agent and can increase the solubility of your protein, shifting the crystallization boundary.
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Solution:
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Gradually increase the precipitant concentration. Since this compound increases protein solubility, a higher concentration of the precipitating agent is often required to reach the supersaturation levels necessary for crystallization.
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Increase the protein concentration. If increasing the precipitant concentration is not effective or desirable, consider concentrating your protein stock.
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Vary the this compound concentration. The initial concentration of this compound might be too high. Try a lower concentration within the recommended 0.5 M to 1.0 M range.
-
Problem 2: I am getting amorphous precipitate instead of crystals.
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Cause: The rate of precipitation is too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice. This can happen even in the presence of this compound if the conditions are too far into the precipitation zone.
-
Solution:
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Decrease the precipitant concentration. This will slow down the kinetics of precipitation.
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Lower the temperature. Incubating the crystallization plates at a lower temperature can slow down equilibration and favor crystal growth over amorphous precipitation.
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Optimize the this compound concentration. An inappropriate this compound concentration might not be effectively preventing non-specific aggregation. Screen a range of this compound concentrations.
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Vary the protein-to-reservoir drop ratio. This can alter the equilibration kinetics.
-
Problem 3: I am observing a pH shift in my crystallization drop.
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Cause: At high concentrations (0.5-1.0 M), this compound can cause a pH drift in poorly buffered systems.
-
Solution:
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Ensure adequate buffering capacity. Use a buffer concentration of at least 25 mM.
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Choose a buffer with a pKa close to the experimental pH. The pH of the solution should be within 0.5 pH units of the buffer's pKa.
-
Problem 4: I am getting a shower of microcrystals.
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Cause: The nucleation rate is too high, leading to the formation of many small crystals instead of a few large ones.
-
Solution:
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Decrease the protein and/or precipitant concentration. This will reduce the level of supersaturation and slow down nucleation.
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Try seeding. Use microcrystals from the initial hit to seed new drops with lower supersaturation levels.
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Use additives that can "poison" nucleation. Small amounts of ethanol or dioxane can sometimes reduce the number of nucleation events.
-
Data Presentation
The following tables summarize quantitative data on the effects of NDSBs on protein solubility and crystal size, based on available literature.
Table 1: Effect of NDSB-195 Concentration on Lysozyme Solubility
| NDSB-195 Concentration (M) | Fold Increase in Lysozyme Solubility |
| 0.25 | ~2x |
| 0.75 | ~3x |
(Data sourced from Hampton Research, based on studies with lysozyme at pH 4.6 and 20°C)
Table 2: Effect of NDSB-195 on Malate Dehydrogenase (MDH) Crystal Size
| Condition | Average Crystal Size (mm) |
| Without NDSB-195 | 0.1 |
| With NDSB-195 | 0.4 |
(Data sourced from Hampton Research)
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
This protocol outlines a method for determining the optimal this compound concentration for a target protein using a hanging or sitting drop vapor diffusion setup.
Materials:
-
Purified protein solution (e.g., 10 mg/mL in a low ionic strength buffer)
-
2 M this compound stock solution, sterile filtered
-
Crystallization screen of your choice
-
Crystallization plates (e.g., 24- or 96-well)
-
Pipettes and tips
Methodology:
-
Prepare a series of protein-NDSB-256 mixtures. In separate microcentrifuge tubes, prepare mixtures of your protein with varying final concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M). For example, to make 10 µL of protein solution with 0.5 M this compound, mix 7.5 µL of your protein stock with 2.5 µL of 2 M this compound stock.
-
Set up crystallization trials. For each protein-NDSB-256 mixture, set up crystallization drops with your chosen screen. For a 1:1 drop ratio, mix 1 µL of the protein-NDSB-256 mixture with 1 µL of the reservoir solution.
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Incubate and monitor. Incubate the plates at a constant temperature and monitor for the appearance of crystals, precipitate, or clear drops over time.
-
Analyze the results. Compare the outcomes across the different this compound concentrations to identify the optimal range for your protein.
Mandatory Visualizations
Caption: Experimental workflow for screening this compound in protein crystallization.
Caption: Mechanism of this compound in preventing protein aggregation.
References
NDSB-256 stability in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NDSB-256. Here you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in protein experiments?
This compound, or 3-(N,N-Dimethyl-N-benzylammonio)propanesulfonate, is a non-detergent sulfobetaine. It is a zwitterionic compound that is effective over a wide pH range.[1][2] Its primary role is to prevent protein aggregation and to facilitate the renaturation (refolding) of chemically or thermally denatured proteins.[2][3] It is particularly useful for increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins during extraction.
Q2: How does this compound differ from traditional detergents like CHAPS or SDS?
Unlike detergents such as CHAPS or SDS which form micelles and can denature proteins, this compound is non-denaturing, even at high concentrations (e.g., 1 M). It has a short hydrophobic group that does not aggregate to form micelles. This property allows it to shield the hydrophobic regions of proteins, preventing aggregation without disrupting their native structure.
Q3: What is the optimal concentration range for using this compound?
The optimal concentration of this compound is protein-dependent and should be determined empirically. However, a general starting concentration range for protein solubilization and refolding is between 0.5 M and 1.0 M.
Q4: How should I prepare and store this compound solutions?
This compound is highly soluble in water (typically >2.0 M). For stock solutions, dissolve the solid this compound in high-purity water. It is recommended to sterile filter (0.22 µm) the solution to prevent microbial contamination, as aqueous solutions of this compound can degrade over several weeks at room temperature. Reconstituted stock solutions are stable for up to 3 months when stored at room temperature (15-30°C).
Q5: Will this compound affect the pH of my buffer?
At high concentrations (0.5-1.0 M), this compound should not significantly alter the pH of a well-buffered solution. However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift may occur. It is recommended to use a buffer concentration of at least 25 mM and to ensure the pH is within 0.5 pH units of the buffer's pKa.
This compound Stability and Compatibility
The stability of this compound is crucial for the reproducibility of experiments. The following tables summarize the known stability and compatibility of this compound under various conditions.
Table 1: this compound Stability in Different Buffer Conditions
| Parameter | Condition | Stability/Recommendation | Citation |
| pH | Wide pH range | Zwitterionic and generally stable. Use a buffer with a concentration of at least 25 mM to prevent pH drift. | |
| Temperature | 15-30°C (Room Temp) | Stock solutions are stable for up to 3 months. Aqueous solutions may degrade over several weeks. | |
| Ionic Strength | Low to High | Can be used as a substitute for NaCl in the purification of halophilic proteins in low ionic strength buffers. | |
| Storage (Solid) | Room Temperature | This compound is hygroscopic; store protected from moisture. | |
| Storage (Solution) | Room Temperature | Sterile filter and store for up to several weeks. For long-term storage, follow manufacturer recommendations. |
Table 2: this compound Compatibility with Common Experimental Additives
| Additive | Compatibility/Consideration |
| Protease Inhibitors | Generally compatible. Add fresh to the lysis buffer. |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Compatible. Essential for refolding proteins with disulfide bonds. |
| Chelating Agents (e.g., EDTA, EGTA) | Compatible. |
| Glycerol | Compatible. Often used in combination to enhance protein stability. |
| Salts (e.g., NaCl, KCl) | Compatible. This compound can sometimes replace the need for high salt concentrations. |
Troubleshooting Guides
Issue 1: Protein Precipitation After Adding this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Empirically test a range of this compound concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M) to find the optimal concentration for your specific protein. |
| Incorrect Buffer pH | Ensure your buffer pH is at least 1-1.5 units away from the isoelectric point (pI) of your protein to maintain surface charge and repulsion. |
| Inadequate Buffer Strength | Increase the buffer concentration to at least 25 mM, and preferably 50-100 mM, to maintain a stable pH. |
| Low Temperature Instability | Some proteins are less soluble at 4°C. Try performing the solubilization or refolding step at room temperature. |
Issue 2: Protein of Interest Fails to Solubilize or Refold
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Gradually increase the concentration of this compound in your buffer. |
| Strong Protein Aggregates | This compound is effective at preventing aggregation but may not be sufficient to resolubilize strongly aggregated proteins. Consider a stronger denaturant like urea or guanidine hydrochloride for initial solubilization, followed by refolding in an this compound containing buffer. |
| Incorrect Redox Environment (for cysteine-containing proteins) | Optimize the ratio of reduced to oxidized glutathione or other redox shuffling agents in your refolding buffer. |
| Protein Requires Specific Co-factors or Lipids | Add necessary co-factors, metal ions, or lipids to the refolding buffer. |
Issue 3: Difficulty with Protein Crystallization
| Possible Cause | Troubleshooting Step |
| This compound Acting as a Solubilizing Agent | If a previously successful crystallization fails after adding this compound, it is likely keeping your protein in solution. Gradually increase the concentration of your precipitant. |
| This compound Concentration Too High | Screen a range of lower this compound concentrations in your crystallization setup. |
| This compound Added at the Wrong Step | This compound should generally be added to the protein solution before the precipitant. |
Experimental Protocols
Detailed Methodology 1: Membrane Protein Extraction using this compound
This protocol provides a general workflow for the extraction of membrane proteins from cultured cells.
Materials:
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Cell Pellet
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Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail, 0.5 M this compound (optimize concentration as needed)
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Dounce homogenizer or sonicator
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Microcentrifuge
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation and wash the pellet with ice-cold PBS.
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Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing this compound.
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Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicate on ice to ensure complete cell lysis.
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Incubation: Incubate the lysate on a rotator for 30-60 minutes at 4°C to facilitate protein solubilization.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.
References
- 1. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water Soluble G-protein Coupled Receptor Enabled Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Solubilization and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
NDSB-256 Technical Support Center: Solution Stability & Troubleshooting
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of NDSB-256 (Dimethylbenzylammonium propane sulfonate) in solution. By following these guidelines, you can ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a non-detergent sulfobetaine, a class of zwitterionic compounds used to enhance the solubility and stability of proteins without denaturation.[1][2] Its key applications include preventing protein aggregation, aiding in the refolding of denatured proteins, and improving yields during the extraction and crystallization of membrane, nuclear, and cytoskeletal proteins.[2][3] Unlike traditional detergents, this compound does not form micelles, which simplifies its removal from solution via dialysis.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is highly soluble in water, typically up to 2.0 M. For optimal stability, reconstituted stock solutions should be stored at room temperature (15-30°C). Under these conditions, they are stable for up to three months. To prevent microbial growth and slow degradation, it is highly recommended to sterile filter the solution (using a 0.22 µm filter) into a sterile container. Note that NDSB compounds in solution can undergo slow degradation over several weeks at room temperature, making filtration a crucial step for longevity.
Q3: What are the main factors that can cause this compound degradation?
A3: The primary factors contributing to the degradation of this compound in solution are microbial contamination and prolonged storage at room temperature without sterilization. While this compound is zwitterionic over a wide pH range, using it in poorly buffered systems (e.g., less than 25 mM buffer concentration) can lead to pH drift, which may indirectly affect the stability of the entire system, including the target protein.
Q4: Is this compound compatible with my biological buffer?
A4: Yes, this compound is compatible with most common biological buffers and does not significantly alter their pH or viscosity. However, when using high concentrations of this compound (0.5 M to 1.0 M), ensure your buffer concentration is at least 25 mM to prevent potential pH shifts.
Troubleshooting Guide
Problem 1: My protein is still aggregating even in the presence of this compound.
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Possible Cause 1: Insufficient this compound Concentration.
-
Solution: The effective concentration of this compound is protein-dependent. Typical working concentrations range from 0.5 M to 1.0 M. Gradually increase the this compound concentration in your experiment to find the optimal level for your specific protein.
-
-
Possible Cause 2: Severely Aggregated Protein.
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Solution: NDSB compounds are effective at preventing aggregation and stabilizing folding intermediates but may not be able to solubilize proteins that are already strongly aggregated. Ensure this compound is added to the protein solution before aggregation occurs, for instance, during cell lysis or prior to a purification step known to induce aggregation.
-
-
Possible Cause 3: this compound Solution Degradation.
-
Solution: If your stock solution is old (more than 3 months) or was not sterile-filtered, it may have degraded. Prepare a fresh, sterile-filtered stock solution of this compound and repeat the experiment.
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Problem 2: My protein activity has decreased after adding this compound.
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Possible Cause: this compound is generally non-denaturing, but effects can be protein-specific.
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Solution: While this compound is known to be non-denaturing for many enzymes, its interaction can be protein-dependent. For example, at a concentration of 1 M, this compound restores about 30% of enzymatic activity to denatured egg white lysozyme. Verify the optimal this compound concentration for your specific protein by performing a titration and measuring enzymatic activity at each concentration.
-
Problem 3: I am observing a pH shift in my buffer after adding this compound.
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Possible Cause: Low Buffer Capacity.
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Solution: This typically occurs when using high concentrations of this compound in a buffer with a low concentration (e.g., 10 mM Tris-HCl). Increase your buffer concentration to at least 25 mM to ensure it has sufficient capacity to handle the addition of the zwitterionic compound. Re-adjust the pH after adding this compound if necessary.
-
Quantitative Data Summary
The following table summarizes the key stability and storage parameters for this compound solutions.
| Parameter | Recommended Condition | Rationale & Citation |
| Storage Temperature | Room Temperature (15-30°C) | Optimal for maintaining stability of reconstituted solutions. |
| Stock Solution Stability | Up to 3 months | When stored properly at room temperature. |
| Sterilization | 0.22 µm Filtration | Prevents microbial contamination and slows degradation. |
| Working Concentration | 0.5 M - 1.0 M | Typical range for preventing protein aggregation and aiding refolding. |
| Minimum Buffer Conc. | ≥ 25 mM | Prevents pH drift when using high concentrations of this compound. |
Key Experimental Protocols
Protocol 1: Preparation of a 1 M Sterile this compound Stock Solution
-
Weighing: Weigh out 25.74 g of solid this compound (MW: 257.35 g/mol ). As this compound can be hygroscopic, perform this step quickly in a low-humidity environment.
-
Dissolving: Add the solid this compound to a sterile beaker or flask. Add approximately 80 mL of high-purity, nuclease-free water.
-
Mixing: Stir the solution using a sterile magnetic stir bar until the this compound is completely dissolved. The compound is highly soluble in water.
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Volume Adjustment: Carefully adjust the final volume to 100 mL with high-purity water in a graduated cylinder.
-
Sterilization: Pass the solution through a 0.22 µm sterile syringe filter into a sterile, clearly labeled storage bottle.
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Storage: Store the bottle at room temperature (15-30°C). Mark the preparation date on the label. The solution is stable for up to 3 months.
Protocol 2: Screening for Optimal this compound Concentration
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Prepare Protein Aliquots: Prepare several identical aliquots of your protein of interest in its working buffer. One aliquot will serve as a no-NDSB control.
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Prepare this compound Dilutions: Using your 1 M sterile stock, prepare a series of dilutions in the same working buffer to create final this compound concentrations for testing (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).
-
Incubation: Add the different concentrations of this compound to the protein aliquots.
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Induce Aggregation (if applicable): Subject the samples to the condition that normally induces aggregation (e.g., thermal stress, chemical denaturation, freeze-thaw cycle).
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Analysis: Analyze the samples to assess aggregation. This can be done by:
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Visual Inspection: Check for turbidity or precipitation.
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Spectrophotometry: Measure absorbance at 340 nm or 600 nm to quantify turbidity.
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Dynamic Light Scattering (DLS): Measure the size distribution of particles in solution.
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Size Exclusion Chromatography (SEC): Separate monomers from aggregates.
-
-
Determine Optimum: The optimal concentration is the lowest one that effectively prevents aggregation without compromising protein function.
Visual Guides
Caption: Workflow for preparing and storing stable this compound solutions.
Caption: Troubleshooting decision tree for protein aggregation issues.
References
Navigating Downstream Analytical Techniques with NDSB-256: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NDSB-256 in their experimental workflows. This compound, a non-detergent sulfobetaine, is a valuable tool for enhancing protein solubility and stability. However, its presence can have implications for various downstream analytical techniques. This guide offers insights and practical solutions to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (Dimethylbenzylammonium propane sulfonate) is a zwitterionic, non-detergent sulfobetaine.[1] Its chemical structure prevents the formation of micelles, distinguishing it from traditional detergents.[2][3] This property makes it a mild solubilizing agent that can prevent protein aggregation and facilitate the renaturation of denatured proteins without causing denaturation itself.
Primary applications of this compound include:
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Increasing the solubility and stability of proteins, particularly membrane, nuclear, and cytoskeletal proteins.
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Preventing protein aggregation during various experimental procedures.
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Facilitating the refolding and renaturation of chemically or thermally denatured proteins.
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Serving as an additive in protein crystallization to improve crystal quality.
Q2: How does this compound work to solubilize proteins?
A2: this compound possesses both a hydrophilic sulfobetaine head and a short hydrophobic tail. It is thought to interact with the hydrophobic regions on the surface of proteins, thereby preventing the intermolecular hydrophobic interactions that lead to aggregation. This stabilizing effect helps to keep proteins soluble and in their native conformation.
Q3: Is this compound compatible with protein quantification assays?
A3: Generally, yes. This compound does not absorb significantly in the near-UV range (around 280 nm), which means it typically does not interfere with spectrophotometric methods of protein quantification like A280 readings. However, it is always good practice to include this compound in your blank/buffer solutions at the same concentration as in your protein samples to ensure accuracy. For colorimetric assays such as the Bradford or BCA assay, it is recommended to perform a compatibility test with your specific protein and this compound concentration, as high concentrations of any non-protein substance could potentially interfere.
Troubleshooting Guide for Downstream Analytical Techniques
Mass Spectrometry
Issue: Poor ionization efficiency, signal suppression, or unexpected peaks in mass spectra.
Cause: Although this compound is considered mass spectrometry-compatible to some extent, high concentrations can still interfere with the ionization process (electrospray or MALDI) and lead to the formation of adducts.
Solutions:
-
Removal of this compound: The most effective solution is to remove this compound from the protein sample before mass spectrometry analysis.
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Dialysis: Due to its small size and lack of micelle formation, this compound can be effectively removed by dialysis. A protocol for this is provided below.
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Size-Exclusion Chromatography (SEC): This can also be used to separate the protein from the smaller this compound molecules.
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Precipitation: Protein precipitation (e.g., with acetone or TCA) can be used to pellet the protein, leaving this compound in the supernatant. However, resolubilizing the protein pellet can be challenging.
-
-
Optimization of MS Parameters: If complete removal is not feasible, optimizing mass spectrometer parameters such as desolvation temperature and gas flow may help to minimize interference.
Experimental Protocol: Removal of this compound by Dialysis
-
Prepare Dialysis Buffer: Choose a buffer that is compatible with your downstream mass spectrometry analysis (e.g., ammonium bicarbonate).
-
Select Dialysis Tubing: Use dialysis tubing with a molecular weight cut-off (MWCO) that is appropriate for your protein of interest (e.g., 3.5 kDa or 10 kDa).
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Sample Preparation: Place your protein sample containing this compound into the prepared dialysis tubing.
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Dialysis: Perform dialysis against a large volume of the dialysis buffer (e.g., 1:1000 sample to buffer ratio) at 4°C.
-
Buffer Changes: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure efficient removal of this compound.
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Sample Recovery: After dialysis, recover your protein sample from the tubing.
Immunoassays (e.g., ELISA)
Issue: High background, reduced signal, or poor reproducibility in ELISA.
Cause: While this compound is not a harsh detergent, its amphiphilic nature could potentially interfere with antibody-antigen binding or the binding of proteins to the microplate surface.
Solutions:
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Reduce this compound Concentration: If possible, dilute your sample to reduce the final concentration of this compound in the assay.
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Buffer Exchange: Similar to mass spectrometry, perform a buffer exchange using dialysis or a desalting column to remove this compound before performing the ELISA.
-
Optimize Blocking and Washing Steps:
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Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk).
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Increase the number and duration of wash steps to remove any residual this compound.
-
-
Plate Coating Optimization: If you are coating the plate with your protein of interest, ensure that the presence of this compound does not affect the coating efficiency. You may need to remove it prior to coating.
2D Gel Electrophoresis
Issue: Streaking, smearing, or altered migration of proteins in 2D gels.
Cause: this compound can potentially interfere with the isoelectric focusing (IEF) in the first dimension and the SDS-PAGE in the second dimension.
Solutions:
-
Removal of this compound: As with other techniques, removing this compound prior to 2D gel electrophoresis is the most reliable solution. Dialysis or precipitation are common methods.
-
Sample Solubilization Buffer Optimization: If this compound is necessary for initial protein solubilization, ensure your 2D gel sample rehydration buffer is robust enough to overcome its effects. This may involve optimizing the concentrations of urea, thiourea, and other detergents like CHAPS.
-
Equilibration Step: Ensure a thorough equilibration of the IPG strip in SDS-containing buffer before the second dimension to facilitate the proper binding of SDS to the proteins for accurate molecular weight separation.
Quantitative Data Summary
The following table summarizes some of the reported quantitative effects of this compound on protein stability and solubility.
| Parameter | Protein | This compound Concentration | Observed Effect | Reference |
| Enzymatic Activity Restoration | Denatured egg white lysozyme | 1 M | 30% restoration of activity | |
| Enzymatic Activity Restoration | Denatured β-galactosidase | 800 mM | 16% restoration of activity | |
| Protein Yield Increase | Membrane, nuclear, and cytoskeletal-associated proteins | Not specified | Up to 30% increase in extraction yield | |
| In Vitro Renaturation Efficiency | Reduced hen egg lysozyme | 600 mM (this compound-4T) | 60% enzymatic activity | |
| In Vitro Renaturation Efficiency | Chemically unfolded tryptophan synthase β2 subunit | 1.0 M (this compound-4T) | 100% enzymatic activity |
Visualizations
References
- 1. This compound A non-detergent sulfobetaine. Reported to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins. | 81239-45-4 [sigmaaldrich.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]
Validation & Comparative
validating protein activity after solubilization with NDSB-256
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein research and therapeutic development, the ability to solubilize and refold proteins while maintaining their biological activity is paramount. Non-Detergent Sulfobetaine 256 (NDSB-256) has emerged as a promising agent in this field. This guide provides an objective comparison of this compound's performance against other common protein solubilizing agents, supported by available experimental data and detailed protocols.
This compound: A Gentle Approach to Protein Solubilization
This compound is a zwitterionic, non-detergent sulfobetaine that aids in the solubilization and renaturation of proteins.[1] Unlike harsh detergents that can denature proteins, this compound has a short hydrophobic group that prevents the formation of micelles, allowing for a milder interaction with proteins.[2] This characteristic helps to prevent protein aggregation and can facilitate the refolding of denatured proteins back to their active conformation.[1][3] Its zwitterionic nature over a wide pH range and the fact that it does not significantly absorb in the near UV range make it compatible with various downstream applications, including protein quantification.[2] Furthermore, this compound can be easily removed by dialysis.
Performance Comparison: this compound vs. Alternatives
The selection of a solubilizing agent is critical and often protein-dependent. While direct head-to-head quantitative comparisons under identical experimental conditions are limited in published literature, we can synthesize available data to provide a comparative overview of this compound against common alternatives like Urea and CHAPS.
| Feature | This compound | Urea | CHAPS (Zwitterionic Detergent) |
| Mechanism of Action | Prevents aggregation and facilitates refolding through interactions with folding intermediates. | Chaotropic agent that disrupts the hydrogen bond network in water, leading to protein denaturation and unfolding. | Micelle-forming detergent that solubilizes proteins, particularly membrane proteins, by partitioning them into micelles. |
| Effect on Protein Structure | Generally non-denaturing; helps maintain or restore native conformation. | Strongly denaturing, unfolds proteins completely. | Can be non-denaturing at concentrations near its critical micelle concentration (CMC), but can also cause denaturation. |
| Reported Activity Recovery | Reported to restore up to 60% of enzymatic activity of denatured hen egg lysozyme at 600 mM. | Activity is typically measured after removal of urea, as it is a denaturant. Refolding yields can be variable and are highly dependent on the protein and refolding conditions. | Effective in solubilizing membrane proteins while preserving function in some cases. Performance is highly protein-specific. |
| Removal | Easily removed by dialysis. | Removable by dialysis, but the refolding process upon removal can be inefficient and lead to aggregation. | Removable by dialysis, but can be more challenging due to micelle formation. |
| Compatibility | Compatible with many downstream assays; low UV absorbance. | Can interfere with some assays; requires careful removal. | Can interfere with some downstream applications; may require detergent exchange protocols. |
Experimental Protocols
This section provides a detailed methodology for a typical experiment to validate the activity of a protein after solubilization and refolding. Hen egg lysozyme is used as a model protein due to the availability of established protocols.
I. Denaturation and Refolding of Lysozyme
1. Materials:
-
Hen Egg Lysozyme (HEL)
-
Urea
-
Dithiothreitol (DTT)
-
This compound
-
CHAPS
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Guanidine Hydrochloride (optional, for denaturation)
-
Dialysis tubing (appropriate molecular weight cut-off)
2. Denaturation Protocol: a. Prepare a stock solution of Hen Egg Lysozyme (e.g., 10 mg/mL) in Tris-HCl buffer. b. To induce denaturation and reduction, add solid urea to a final concentration of 8 M and DTT to a final concentration of 50 mM. c. Incubate the solution at room temperature for 4 hours to ensure complete unfolding and reduction of disulfide bonds.
3. Refolding Protocol: a. Prepare refolding buffers (50 mM Tris-HCl, pH 8.0) containing the following:
- Control: No additive
- This compound: 600 mM this compound
- Urea: 1 M Urea (as a mild refolding additive)
- CHAPS: Concentration optimized around its CMC (e.g., 8-10 mM) b. Rapidly dilute the denatured lysozyme solution 1:100 into each of the refolding buffers with gentle stirring. The final protein concentration should be low (e.g., 10-20 µg/mL) to minimize aggregation. c. Incubate the refolding mixtures at 4°C for 24 hours to allow for protein refolding. d. (Optional but recommended) Dialyze all samples against Tris-HCl buffer (50 mM, pH 8.0) to remove the additives before the activity assay.
II. Lysozyme Activity Assay (Turbidity-Based)
1. Materials:
-
Refolded lysozyme samples
-
Micrococcus lysodeikticus cell suspension (e.g., 0.2 mg/mL in 50 mM potassium phosphate buffer, pH 6.2)
-
Potassium phosphate buffer (50 mM, pH 6.2)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 450 nm
2. Assay Protocol: a. Equilibrate the Micrococcus lysodeikticus cell suspension and refolded lysozyme samples to room temperature. b. In a cuvette or microplate well, add the Micrococcus lysodeikticus cell suspension. c. To initiate the reaction, add a small volume of the refolded lysozyme sample to the cell suspension and mix quickly. d. Immediately begin monitoring the decrease in absorbance at 450 nm over time (e.g., every 15 seconds for 5 minutes). The decrease in absorbance corresponds to the lysis of the bacterial cells. e. The rate of decrease in absorbance is proportional to the lysozyme activity.
3. Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔA450/min) from the linear portion of the curve. b. One unit of lysozyme activity is often defined as the amount of enzyme that produces a decrease in absorbance of 0.001 per minute. c. Compare the activity of lysozyme refolded in the presence of this compound, urea, and CHAPS to the control and to the activity of the native, undenatured lysozyme.
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams are provided in DOT language.
Caption: Experimental workflow for comparing protein activity after solubilization.
References
A Comparative Guide to NDSB-256 and CHAPS for Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
The successful extraction of proteins from their native cellular environment is a critical first step in numerous research and drug development applications. The choice of solubilizing agent can significantly impact the yield, purity, and functional integrity of the target protein. This guide provides an objective comparison of two commonly used zwitterionic compounds for protein extraction: the non-detergent sulfobetaine NDSB-256 and the well-established detergent CHAPS.
At a Glance: Key Differences and Physicochemical Properties
Both this compound and CHAPS are zwitterionic, possessing both a positive and a negative charge, which renders them electrically neutral over a wide pH range.[1][2] This property is particularly advantageous for downstream applications like isoelectric focusing. However, their fundamental structures and mechanisms of action in protein extraction differ significantly.
This compound belongs to a class of compounds known as non-detergent sulfobetaines.[3][4] A key characteristic of NDSBs is that they do not form micelles due to their short hydrophobic groups.[3] Instead, they are thought to prevent protein aggregation and facilitate solubilization by interacting with the hydrophobic regions of proteins, thereby increasing their solubility in aqueous solutions.
In contrast, CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a classic zwitterionic detergent that forms micelles in solution. Its rigid steroidal structure is effective at disrupting cell membranes and solubilizing membrane proteins by creating a detergent-protein complex within micelles.
Performance Comparison: this compound vs. CHAPS
While direct, side-by-side quantitative comparisons across a broad range of proteins are limited in published literature, the following table summarizes the known performance characteristics based on available data and the distinct physicochemical properties of each compound.
| Feature | This compound | CHAPS |
| Classification | Non-Detergent Sulfobetaine | Zwitterionic Detergent |
| Micelle Formation | No | Yes |
| Mechanism of Action | Prevents aggregation, enhances solubility | Disrupts membranes, forms protein-detergent micelles |
| Denaturing Potential | Non-denaturing, even at high concentrations (e.g., 1 M) | Generally non-denaturing at typical working concentrations |
| Protein Yield | Can increase extraction yield of membrane, nuclear, and cytoskeletal proteins by up to 30% | Effective solubilizing agent for a variety of membrane proteins |
| Preservation of Protein Function | Aids in refolding and renaturation of denatured proteins | Known for maintaining the functional state of solubilized membrane proteins |
| Removal from Sample | Easily removed by dialysis | Removable by dialysis, but has a higher micellar molecular weight (6150 Da) |
| UV Absorbance (280 nm) | Does not absorb significantly in the near UV range | Low light absorbance in the ultraviolet region |
| Typical Working Concentration | 0.5 - 1.0 M | 1-4% (v/v) for isoelectric focusing |
Experimental Protocols: General Methodologies for Protein Extraction
The optimal extraction protocol will vary depending on the specific cell type, protein of interest, and downstream application. The following are generalized starting points for protein extraction using this compound and CHAPS.
Protein Extraction using this compound (as an additive)
NDSBs are often used as additives to existing lysis buffers to enhance protein solubilization and yield.
Materials:
-
Lysis Buffer (e.g., Tris-HCl, NaCl, protease inhibitors)
-
This compound
-
Cell pellet
-
Microcentrifuge
-
Ice
Procedure:
-
Prepare the desired lysis buffer containing protease inhibitors.
-
Add this compound to the lysis buffer to a final concentration of 0.5 M to 1.0 M.
-
Resuspend the cell pellet in the this compound-containing lysis buffer.
-
Incubate the mixture on ice for 30 minutes with periodic vortexing to facilitate lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the solubilized proteins.
Protein Extraction using CHAPS Lysis Buffer
This protocol is a general procedure for the solubilization of proteins from cultured cells.
Materials:
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease inhibitor cocktail.
-
Cell pellet
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge
-
Ice
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
-
Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.
-
Incubate the cell suspension on ice for 30 minutes to lyse the cells.
-
Centrifuge the lysate at 13,200 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the extracted proteins to a new tube.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the decision-making involved in choosing a solubilizing agent, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and CHAPS are valuable tools for protein extraction, each with its own set of advantages. CHAPS is a well-characterized and effective detergent for solubilizing a wide range of proteins, particularly those embedded in membranes. This compound, on the other hand, offers a milder, non-micellar approach that can be beneficial for increasing the yield of certain protein classes and for applications where protein refolding is a concern. The choice between these two reagents will ultimately depend on the specific characteristics of the target protein and the requirements of the downstream application. Empirical testing is often necessary to determine the optimal conditions for each unique experimental system.
References
NDSB-256 In Focus: A Comparative Guide to Non-Detergent Sulfobetaines
For Researchers, Scientists, and Drug Development Professionals
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have become invaluable tools in protein chemistry and drug development. Their unique properties allow for the solubilization and stabilization of proteins without the denaturing effects of traditional detergents. Among these, NDSB-256 has emerged as a widely used and effective agent. This guide provides an objective comparison of this compound with other common NDSBs, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal compound for your research needs.
Performance Comparison of NDSBs
The efficacy of NDSBs in protein refolding and solubilization is influenced by their chemical structure, particularly the nature of the hydrophobic group. NDSBs with aromatic or bulkier hydrophobic moieties, such as this compound and NDSB-201, often exhibit enhanced performance in preventing aggregation and assisting in the proper folding of proteins.
Protein Refolding and Activity Restoration
A key application of NDSBs is in the refolding of denatured proteins, particularly those expressed as inclusion bodies in recombinant systems. The ability of NDSBs to prevent aggregation of folding intermediates is crucial for achieving high yields of active protein.
Table 1: Comparative Efficacy of NDSBs in Protein Refolding
| NDSB Compound | Model Protein | Concentration | Outcome | Reference |
| This compound | Denatured egg-white lysozyme | 1 M | Restored 30% of enzymatic activity.[1] | [1] |
| This compound | Denatured β-galactosidase | 800 mM | Restored 16% of the enzymatic activity.[1] | [1] |
| This compound | Tryptophan synthase β2 subunit | 1.0 M | Achieved 100% refolding yield.[2] | |
| NDSB-201 | Type II TGF-β receptor extracellular domain (TBRII-ECD) | Not specified | Outperformed other NDSBs (including NDSB-195 and NDSB-221) in a folding screen. | |
| This compound | Type II TGF-β receptor extracellular domain (TBRII-ECD) | Not specified | Outperformed other NDSBs (including NDSB-195 and NDSB-221) in a folding screen. | |
| NDSB-195 | Bovine Serum Albumin (BSA) | Not specified | Prevented aggregation at the early stages. |
Protein Solubilization and Crystallization
NDSBs are also employed to increase the solubility of proteins, which is a critical step for purification and crystallization. The addition of NDSBs can prevent non-specific protein-protein interactions that lead to aggregation.
Table 2: Effect of NDSBs on Protein Solubility and Crystallization
| NDSB Compound | Model Protein | Concentration | Effect | Reference |
| NDSB-195 | Lysozyme | 0.25 M | Nearly doubled the solubility. | |
| NDSB-195 | Lysozyme | 0.75 M | Nearly tripled the solubility. | |
| NDSB-195 | Malate dehydrogenase (MDH) | Not specified | Increased crystal size from 0.1 to 0.4 mm. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving NDSBs.
Protocol 1: In Vitro Refolding of Denatured Lysozyme
This protocol outlines the steps to assess the ability of NDSBs to refold denatured and reduced hen egg white lysozyme.
1. Denaturation and Reduction of Lysozyme:
-
Dissolve hen egg white lysozyme to a final concentration of 5 mg/mL in a denaturation buffer (e.g., 6 M Guanidine Hydrochloride (GdnHCl), 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 100 mM.
-
Incubate at room temperature for at least 4 hours to ensure complete denaturation and reduction of disulfide bonds.
2. Refolding by Dilution:
-
Prepare refolding buffers (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM EDTA) containing varying concentrations of the NDSB to be tested (e.g., 0.5 M, 1 M this compound).
-
Rapidly dilute the denatured lysozyme solution 100-fold into the refolding buffers with gentle stirring. The final protein concentration should be around 50 µg/mL.
-
To facilitate the formation of correct disulfide bonds, a redox shuffling system (e.g., 2 mM reduced glutathione (GSH) and 0.2 mM oxidized glutathione (GSSG)) can be included in the refolding buffer.
-
Incubate the refolding mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours).
3. Activity Assay:
-
Measure the enzymatic activity of the refolded lysozyme.
-
The activity of lysozyme can be determined by monitoring the lysis of Micrococcus lysodeikticus cells.
-
Prepare a suspension of M. lysodeikticus in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add a small volume of the refolded lysozyme solution to the bacterial suspension.
-
Monitor the decrease in absorbance at 450 nm over time using a spectrophotometer.
-
Compare the activity of the refolded sample to a standard curve of native lysozyme to determine the percentage of activity recovery.
Protocol 2: β-Galactosidase Reactivation Assay
This protocol is designed to evaluate the effectiveness of NDSBs in restoring the activity of chemically denatured β-galactosidase.
1. Denaturation of β-Galactosidase:
-
Dissolve β-galactosidase in a denaturation buffer (e.g., 4 M Urea in 50 mM phosphate buffer, pH 7.0).
-
Incubate at room temperature for a sufficient time to ensure complete denaturation (e.g., 1-2 hours).
2. Reactivation in the Presence of NDSBs:
-
Prepare reactivation buffers (50 mM phosphate buffer, pH 7.0) containing a range of concentrations of the NDSB of interest (e.g., 200 mM, 400 mM, 800 mM this compound).
-
Dilute the denatured β-galactosidase solution into the reactivation buffers to a final protein concentration suitable for the activity assay.
-
Incubate the reactivation mixtures at a constant temperature (e.g., 37°C) for a defined period to allow for refolding.
3. β-Galactosidase Activity Assay:
-
The enzymatic activity is measured using a chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Prepare a solution of ONPG (e.g., 4 mg/mL) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add the ONPG solution to the refolded β-galactosidase samples.
-
Incubate the reaction at 37°C.
-
Stop the reaction after a fixed time by adding a high pH solution, such as 1 M sodium carbonate.
-
Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm.
-
Calculate the enzyme activity and compare it to that of the native enzyme to determine the percentage of reactivation.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
Protein Refolding from Inclusion Bodies
The following diagram illustrates a general workflow for the refolding of recombinant proteins from inclusion bodies, highlighting the critical role of NDSBs in the refolding buffer.
References
Assessing Protein Structure Integrity: A Comparative Guide to NDSB-256 Treatment
For researchers, scientists, and drug development professionals navigating the complexities of protein stabilization, ensuring the structural integrity of proteins is paramount. This guide provides a comprehensive comparison of NDSB-256, a non-detergent sulfobetaine, with other common protein stabilizing agents. We present supporting experimental data, detailed protocols for key analytical techniques, and visualizations to aid in the selection of the most appropriate stabilization strategy.
This compound: A Profile of a Protein Stabilizer
This compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a zwitterionic compound utilized in biochemistry to enhance the solubility and stability of proteins.[1] Its unique structure, featuring a hydrophilic sulfobetaine group and a short hydrophobic benzyl group, allows it to interact with hydrophobic regions on protein surfaces, thereby preventing aggregation without forming micelles like traditional detergents.[1][2] This non-detergent nature is a key advantage, as it simplifies downstream purification processes, with this compound being easily removable by dialysis.[1] It is known to be effective in a wide pH range and does not significantly absorb ultraviolet light in the near-UV range, which is crucial for spectrophotometric protein quantification.
Studies have demonstrated the ability of this compound to aid in the refolding of denatured proteins and restore their biological activity. For instance, at a concentration of 1 M, this compound can restore up to 30% of the enzymatic activity of denatured egg-white lysozyme. It has also been shown to increase the yield of membrane, nuclear, and cytoskeletal-associated proteins during extraction by up to 30%.
Comparative Analysis of Protein Stabilizers
While this compound offers significant advantages, a variety of other compounds are also widely used to maintain protein integrity. This section compares the performance of this compound with common alternatives, including other NDSB family members, osmolytes (such as glycerol and sugars), and non-ionic surfactants.
NDSB Family Comparison
The NDSB family includes several members with varying hydrophobic groups. While direct quantitative comparisons are limited in publicly available literature, the choice between them often depends on the specific protein and application. For instance, NDSB-201 has been shown to act as a pharmacological chaperone, binding to and stabilizing the folded state of the type II TGF-β receptor extracellular domain.
| Stabilizer | Key Features | Reported Applications |
| This compound | Benzyl hydrophobic group. | General protein solubilization, refolding, and prevention of aggregation. |
| NDSB-195 | Ethyl hydrophobic group. | Used to prevent protein aggregation and facilitate renaturation. |
| NDSB-201 | Pyridinium hydrophobic group. | Used in nuclear protein recovery and as a precipitation reducer in isoelectric focusing. Shown to act as a pharmacological chaperone. |
This compound vs. Osmolytes and Other Excipients
Osmolytes, such as glycerol, sucrose, and trehalose, are widely used to stabilize proteins through a mechanism of preferential exclusion, which favors the compact native state of the protein. Arginine is another common additive known to suppress protein aggregation. Non-ionic surfactants like Polysorbate 20 (Tween 20) are often used in biopharmaceutical formulations to prevent surface adsorption and aggregation.
The following table summarizes the known effects of these stabilizers on model proteins. Direct head-to-head quantitative data with this compound is scarce in the literature, highlighting a need for further comparative studies.
| Stabilizer | Model Protein | Observed Effect | Reference |
| This compound | Egg-white Lysozyme | Restored 30% of enzymatic activity at 1 M. | |
| Glycerol | Lysozyme | Shown to be effective in stabilizing the protein under heat and cold shock. | |
| Trehalose | Bovine Serum Albumin (BSA) | Significantly reduced moisture-induced aggregation. | |
| Sucrose | Bovine Serum Albumin (BSA) | Modifies the early stages of thermal aggregation. | |
| Arginine | Bovine Serum Albumin (BSA) | Inhibits temperature-induced aggregation. | |
| Polysorbate 20 | Bovine Serum Albumin (BSA) | Can retain the native conformation of BSA in frozen and thawed solutions. |
Experimental Protocols for Assessing Protein Structure Integrity
To empirically determine the optimal stabilizer for a specific protein, a combination of biophysical techniques should be employed. Below are detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein.
Protocol:
-
Sample Preparation: Prepare protein solutions (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) with and without the stabilizer of interest (e.g., 0.5 M this compound, 20% glycerol). Ensure the buffer has low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD. Use a quartz cuvette with a path length of 1 mm.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). For thermal stability, perform a thermal melt by incrementally increasing the temperature and recording the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins).
-
Data Analysis: Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. For thermal melts, determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
Intrinsic Fluorescence Spectroscopy for Tertiary Structure and Unfolding Analysis
The intrinsic fluorescence of tryptophan and tyrosine residues is sensitive to their local environment and can be used to monitor changes in the protein's tertiary structure and its unfolding.
Protocol:
-
Sample Preparation: Prepare protein solutions (typically 5-50 µg/mL) in a suitable buffer with and without the stabilizer.
-
Instrument Setup: Use a fluorescence spectrophotometer. For tryptophan fluorescence, set the excitation wavelength to 295 nm to minimize absorbance by tyrosine. Record the emission spectrum from 310 to 400 nm.
-
Data Acquisition: Measure the fluorescence spectrum of the protein in the presence of different concentrations of a chemical denaturant (e.g., urea or guanidinium chloride) or at increasing temperatures.
-
Data Analysis: A red shift in the emission maximum indicates the exposure of tryptophan residues to the aqueous solvent, signifying unfolding. The midpoint of the denaturation curve provides the Cm (denaturant concentration at 50% unfolding) or Tm.
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC directly measures the heat absorbed by a protein as it unfolds, providing thermodynamic parameters of stability.
Protocol:
-
Sample Preparation: Prepare protein solutions (typically 0.5-2 mg/mL) and a matching buffer solution for the reference cell. The stabilizer is included in both the sample and reference solutions.
-
Instrument Setup: Use a differential scanning calorimeter. Set the scan rate (e.g., 1°C/min) and the temperature range to encompass the entire unfolding transition.
-
Data Acquisition: Perform the thermal scan, measuring the differential heat capacity between the sample and reference cells.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the unfolding transition. The temperature at the peak maximum is the Tm. The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).
Visualizing Workflows and Mechanisms
To further clarify the experimental processes and the proposed mechanism of this compound action, the following diagrams are provided.
Caption: Experimental workflow for comparing protein stabilizers.
Caption: Proposed mechanism of this compound in preventing protein aggregation.
Conclusion
This compound is a valuable tool for researchers seeking to maintain protein structure and function. Its non-detergent, zwitterionic nature offers distinct advantages in various applications, from protein refolding to enhancing extraction yields. While direct quantitative comparisons with other common stabilizers are not extensively documented, the experimental protocols provided in this guide empower researchers to conduct their own comparative studies. By employing techniques such as CD spectroscopy, fluorescence spectroscopy, and DSC, scientists can make informed decisions to select the optimal stabilization strategy for their specific protein of interest, ultimately advancing their research and development goals.
References
A Comparative Guide: NDSB-256 vs. Amidosulfobetaines (ASBs) for Membrane Protein Research
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein studies, the choice of solubilizing and stabilizing agents is paramount. This guide provides a comparative overview of two classes of zwitterionic compounds: the non-detergent sulfobetaine NDSB-256 and the amidosulfobetaine (ASB) class of detergents. While both are utilized to improve the handling of these challenging proteins, their distinct physicochemical properties dictate their optimal applications.
This comparison synthesizes available data to aid in the selection of the appropriate agent for membrane protein solubilization, stabilization, and downstream applications such as functional assays and crystallization.
At a Glance: Key Differences and Physicochemical Properties
| Property | This compound | Amidosulfobetaines (e.g., ASB-14, ASB-16) |
| Classification | Non-detergent sulfobetaine (Additive) | Zwitterionic Detergent |
| Micelle Formation | Does not form micelles.[1] | Forms micelles. |
| Primary Function | Protein stabilization, prevention of aggregation, renaturation aid.[1] | Solubilization of membrane proteins from the lipid bilayer. |
| Hydrophobic Group | Short, preventing micellization.[1] | Longer alkyl chain, facilitating micelle formation. |
| Removability | Easily removed by dialysis.[1] | Removable by dialysis, but micellar nature can complicate the process. |
| Typical Use Concentration | High concentrations (e.g., 0.5-1 M) as a co-solvent. | Used at or above its critical micelle concentration (CMC). |
Performance in Membrane Protein Applications
Solubilization Efficiency
Amidosulfobetaines, as true detergents, are designed for the primary solubilization of integral membrane proteins from the lipid bilayer. Their amphipathic nature allows them to partition into the membrane, disrupt lipid-lipid and lipid-protein interactions, and form mixed micelles containing the protein of interest. ASBs, with their amido group, are reported to have improved water solubility and urea tolerance compared to conventional sulfobetaines.[2]
This compound, on the other hand, is not a detergent and will not efficiently solubilize membrane proteins on its own. It is more accurately described as a solubilization enhancer or a stabilizing additive used in conjunction with a primary detergent. Its role is to prevent the aggregation of the solubilized protein-detergent complexes.
Protein Stabilization and Functional Integrity
This compound is widely recognized for its ability to stabilize proteins and prevent aggregation without causing denaturation, even at high concentrations. It has been shown to facilitate the renaturation of chemically and thermally denatured proteins. For membrane proteins, once solubilized by a detergent, the addition of this compound to the buffer can help maintain the protein's native conformation and activity by minimizing non-specific hydrophobic interactions that can lead to aggregation.
ASBs are considered to be relatively mild zwitterionic detergents. However, like all detergents, their interaction with a membrane protein can potentially lead to some degree of destabilization or loss of function depending on the specific protein and the conditions used. The choice of the specific ASB (e.g., ASB-14 vs. ASB-16, which differ in their alkyl chain length) can influence the stability of the solubilized protein.
Suitability for Crystallization
NDSBs, including this compound, have been used as additives in protein crystallization, where they can improve crystal quality by reducing aggregation and increasing protein solubility. For membrane proteins, incorporating this compound into the crystallization buffer after solubilization and purification may promote the formation of well-ordered crystals.
ASBs, as the primary solubilizing agents, will be present as part of the protein-detergent complex during crystallization trials. The size and homogeneity of the protein-detergent-lipid micelles formed with ASBs will be a critical factor for successful crystallization.
Experimental Protocols
General Workflow for Membrane Protein Extraction and Solubilization
The following workflow outlines the general steps for extracting a membrane protein, where either this compound or an ASB could be incorporated.
Detailed Methodologies
1. Membrane Protein Solubilization using an Amidosulfobetaine (ASB)
This protocol is a general guideline and should be optimized for the specific membrane protein of interest.
-
Reagents:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing the desired concentration of ASB, e.g., 1-2% w/v)
-
-
Procedure:
-
Resuspend isolated cell membranes in ice-cold Lysis Buffer.
-
Add an equal volume of Solubilization Buffer to the membrane suspension. The final ASB concentration should be above its CMC.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized material.
-
The supernatant contains the solubilized membrane proteins.
-
2. Stabilization of Solubilized Membrane Protein with this compound
This protocol assumes the membrane protein has already been solubilized using a primary detergent.
-
Reagents:
-
Purified, solubilized membrane protein in a buffer containing a primary detergent.
-
This compound stock solution (e.g., 2 M in water).
-
-
Procedure:
-
To the solubilized protein sample, add this compound from the stock solution to the desired final concentration (e.g., 0.5 M).
-
This can be done at various stages, such as before, during, or after affinity purification, and in the final buffer for long-term storage or crystallization.
-
The sample is now ready for downstream applications. The presence of this compound should not interfere with most chromatographic techniques.
-
Logical Relationship for Agent Selection
The choice between this compound and an ASB is not typically an "either/or" decision but rather a consideration of their complementary roles.
Conclusion
Amidosulfobetaines are effective detergents for the initial extraction and solubilization of membrane proteins. This compound, as a non-detergent additive, serves a crucial role in stabilizing these proteins once they are removed from their native lipid environment, preventing aggregation and promoting their native conformation. For optimal results, a combined approach may be most effective: using an ASB for initial solubilization followed by the inclusion of this compound in subsequent purification and characterization steps. The ideal choice and concentration of both the primary detergent and any stabilizing additives will ultimately be protein-dependent and require empirical determination.
References
NDSB-256: A Performance Guide for Protein Solubilization and Stabilization in Comparison to Traditional Detergents
For researchers, scientists, and drug development professionals, the effective solubilization and stabilization of proteins are critical for experimental success. This guide provides an objective comparison of the non-detergent sulfobetaine, NDSB-256, with traditional detergents such as Triton X-100, CHAPS, and Sodium Dodecyl Sulfate (SDS). The information presented herein is based on available experimental data to aid in the selection of the most appropriate agent for your specific application.
Unveiling this compound: A Non-Detergent Approach
This compound, or 3-(N,N-Dimethylbenzylammonio)propanesulfonate, belongs to a class of non-detergent sulfobetaines. These are zwitterionic compounds characterized by a hydrophilic sulfobetaine head and a short hydrophobic tail.[1][2] Unlike traditional detergents that form micelles to solubilize proteins, the short hydrophobic group of this compound prevents micelle formation.[2][3] This unique property allows this compound to interact with the hydrophobic regions of proteins, preventing aggregation and promoting proper folding without the denaturing effects often associated with micellar detergents.[4]
Performance Comparison: this compound vs. Traditional Detergents
The selection of a solubilizing agent significantly impacts protein yield, stability, and functionality. This section provides a comparative overview of this compound against commonly used detergents.
Key Properties and Performance Metrics
| Property | This compound | Triton X-100 | CHAPS | SDS |
| Type | Non-Detergent Sulfobetaine (Zwitterionic) | Non-ionic Detergent | Zwitterionic Detergent | Anionic Detergent |
| Micelle Formation | No | Yes | Yes | Yes |
| Denaturing Potential | Non-denaturing | Generally non-denaturing | Generally non-denaturing | Strongly denaturing |
| Protein Yield | Can increase extraction yield by up to 30% for membrane, nuclear, and cytoskeletal proteins | Variable, effective for many proteins | Effective for membrane proteins | High solubilization, but often denatures |
| Enzyme Activity Preservation | Can restore enzymatic activity of denatured proteins (e.g., 30% for egg white lysozyme at 1M, 16% for β-galactosidase at 800mM) | Generally preserves activity | Generally preserves activity | Typically inactivates enzymes |
| Removal by Dialysis | Easily removed | Difficult to remove | Removable | Removable with specific methods |
| UV Absorbance (280 nm) | Does not significantly absorb | Absorbs, can interfere with protein quantification | Does not significantly absorb | Does not significantly absorb |
| Applications | Protein solubilization, stabilization, refolding, crystallization | Cell lysis, membrane protein extraction | Membrane protein solubilization, 2D electrophoresis | SDS-PAGE, complete protein solubilization |
Quantitative Performance Data
Direct comparative studies providing quantitative data on protein yield for this compound against traditional detergents are limited. However, existing data highlights its utility in specific applications:
| Performance Metric | This compound | Traditional Detergent (if applicable) | Reference |
| Enzyme Activity Restoration (Denatured Egg White Lysozyme) | 30% activity restored (at 1 M) | - | |
| Enzyme Activity Restoration (Denatured β-galactosidase) | 16% activity restored (at 800 mM) | - | |
| Protein Extraction Yield (Membrane, Nuclear, Cytoskeletal) | Up to 30% increase | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein extraction and solubilization using this compound and traditional detergents.
This compound Protein Solubilization and Stabilization Protocol (General)
This protocol is a general guideline, and optimal concentrations of this compound should be determined empirically for each specific protein.
Materials:
-
Cell pellet or protein aggregate
-
Lysis/Solubilization Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA
-
This compound (stock solution of 1 M in water)
-
Protease inhibitors
Procedure:
-
Resuspend the cell pellet or protein aggregate in Lysis/Solubilization Buffer containing protease inhibitors.
-
Add this compound to the suspension to a final concentration typically ranging from 0.1 M to 1 M. The optimal concentration needs to be determined experimentally.
-
Incubate the mixture on a rotator or shaker for 30-60 minutes at 4°C. For protein refolding, incubation may be longer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant containing the solubilized protein for downstream applications.
-
If required, this compound can be removed by dialysis against a buffer without this compound.
Triton X-100 Protein Extraction Protocol
This protocol is suitable for the extraction of many cellular proteins.
Materials:
-
Cell pellet
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease inhibitors
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing freshly added protease inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the solubilized proteins to a new tube for further analysis.
CHAPS Protein Solubilization Protocol for Membrane Proteins
CHAPS is often used for solubilizing membrane proteins while preserving their function.
Materials:
-
Isolated membrane fraction
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
CHAPS (stock solution of 10% w/v)
-
Protease inhibitors
Procedure:
-
Resuspend the isolated membrane fraction in Solubilization Buffer with protease inhibitors.
-
Add CHAPS to a final concentration of 1-2% (w/v).
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
The supernatant contains the solubilized membrane proteins.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of this compound and a general workflow for protein extraction.
Caption: Proposed mechanism of this compound vs. traditional detergents.
Caption: General workflow for protein extraction using solubilizing agents.
Conclusion
This compound presents a compelling alternative to traditional detergents for specific applications, particularly when preserving protein structure and function is paramount. Its non-denaturing and non-micellar properties make it advantageous for protein refolding and the solubilization of sensitive proteins. While traditional detergents like Triton X-100 and CHAPS remain effective for general protein extraction, and SDS for complete denaturation, this compound offers a milder approach that can lead to higher yields of active protein. The choice between this compound and traditional detergents should be guided by the specific requirements of the protein of interest and the downstream applications. Empirical testing is recommended to determine the optimal conditions for each experimental system.
References
A Researcher's Guide to Validating Protein Refolding Success: A Comparative Analysis of Size-Exclusion Chromatography and Alternative Methods
For researchers and professionals in drug development, achieving the correct three-dimensional structure of a recombinant protein through refolding is a critical step. The success of this process hinges on rigorous validation to ensure the protein is not only soluble but also correctly folded and biologically active. Size-Exclusion Chromatography (SEC) is a cornerstone technique for this purpose, offering insights into the aggregation state of the refolded protein. This guide provides an objective comparison of SEC with other common validation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their needs.
The Central Role of Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography separates molecules based on their hydrodynamic radius.[1][2] In the context of protein refolding, SEC is invaluable for distinguishing between correctly folded monomers, soluble aggregates, and unfolded species.[1][3] A successful refolding process will ideally yield a single, sharp peak at an elution volume corresponding to the monomeric form of the target protein.[2] The appearance of peaks in the void volume is a clear indicator of aggregation.
One of the key advantages of SEC is its ability to be used not only for analysis but also as a refolding method itself. By passing the denatured protein through an SEC column equilibrated with a refolding buffer, the denaturant is gradually removed, which can suppress aggregation and improve refolding yields.
Comparative Analysis of Validation Techniques
While SEC provides crucial information about the oligomeric state of a protein, a comprehensive validation of refolding success requires a multi-pronged approach. Other techniques provide orthogonal information regarding the protein's purity, secondary structure, and biological function.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Monomer vs. aggregate content, oligomeric state. | Quantitative, can be used for purification and refolding simultaneously, mild conditions. | Limited sample volume, potential for sample dilution, can be a long technique. |
| SDS-PAGE | Separation based on molecular weight under denaturing conditions. | Purity, presence of covalent aggregates (non-reducing conditions). | Simple, rapid, widely available. | Provides no information on conformation or non-covalent aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution. | Presence and relative size of aggregates. | Fast, non-destructive, requires small sample volume. | Qualitative, sensitive to dust and other particulates, poor resolution for complex mixtures. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Secondary structure content (alpha-helix, beta-sheet). | Sensitive to conformational changes, non-destructive. | Does not provide residue-specific information, can have limitations in accurately quantifying secondary structure for all protein types. |
| Functional Assays | Measures the specific biological activity of the protein (e.g., enzyme kinetics, binding affinity). | Confirmation of native conformation and biological relevance. | The most definitive measure of successful refolding. | Requires a specific assay for each protein, can be complex and time-consuming to develop. |
Quantitative Data Comparison
The following table presents data from a study where SEC was used as a refolding method for two different proteins, demonstrating the quantitative nature of this technique in assessing refolding success.
| Protein | Initial Concentration (mg/mL) | Refolding Method | Average Recovery (%) | Average Specific Activity (%) | Reference |
| Hen Egg White Lysozyme (HEWL) | up to 80 | SEC (Sephacryl S-100 HR) | 63 | 104 | |
| Bovine Carbonic Anhydrase (CAB) | up to 80 | SEC (Sephacryl S-100 HR) | 56 | 81 |
In another study focusing on the biosimilar teriparatide, an SEC-assisted in vitro refolding process achieved a maximum refolding yield of 98.12%. This highlights the potential of SEC to achieve high-efficiency refolding and purification in a single step.
Experimental Protocols
1. Validating Protein Refolding using Size-Exclusion Chromatography
This protocol outlines the general steps for analyzing a refolded protein sample using analytical SEC.
-
Column Selection: Choose a column with a fractionation range appropriate for the molecular weight of the target protein monomer and potential aggregates (e.g., Superdex 75 for smaller proteins, Superdex 200 for larger proteins).
-
Mobile Phase: The mobile phase should be a buffer that maintains the stability of the native protein, typically a phosphate or Tris buffer at a physiological pH containing 150 mM NaCl to minimize ionic interactions with the resin.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the refolded protein sample at high speed (e.g., >10,000 x g) for 10 minutes to remove any large, insoluble aggregates.
-
Injection and Elution: Inject a small volume of the clarified sample onto the column. Elute the protein isocratically with the mobile phase at a constant flow rate.
-
Data Analysis: Monitor the elution profile using UV absorbance at 280 nm. The elution volume of the major peak corresponding to the monomeric protein can be compared to a calibration curve generated with protein standards of known molecular weight to estimate the apparent molecular weight of the sample. The area of the monomer peak relative to the total area of all peaks provides a quantitative measure of the refolding efficiency.
2. On-Column Protein Refolding using Size-Exclusion Chromatography
This protocol describes the use of SEC to facilitate protein refolding.
-
Column and Buffer Selection: Similar to the analytical protocol, select an appropriate column. The mobile phase will be the refolding buffer, which may contain additives such as L-arginine to suppress aggregation.
-
Sample Preparation: Solubilize the protein from inclusion bodies using a denaturant such as 6-8 M guanidine hydrochloride or urea.
-
Injection and Refolding: Inject the denatured protein solution onto the SEC column that has been pre-equilibrated with the refolding buffer. As the protein travels through the column, the denaturant is gradually exchanged with the refolding buffer, allowing the protein to refold.
-
Fraction Collection and Analysis: Collect fractions as the protein elutes from the column. Analyze the fractions containing the refolded monomeric protein using SDS-PAGE, functional assays, and other characterization techniques to confirm successful refolding.
Visualizing the Workflow and Method Relationships
The following diagrams illustrate the experimental workflow for validating protein refolding and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for protein refolding and subsequent validation.
Caption: Logical relationships between different protein refolding validation methods.
Conclusion
Validating the success of protein refolding is a multifaceted process that requires more than a single analytical technique. Size-exclusion chromatography is a powerful tool for assessing the aggregation state of a refolded protein and can even be integrated into the refolding process itself to improve yields. However, for a complete picture of refolding success, SEC should be complemented with orthogonal methods such as SDS-PAGE for purity assessment, DLS for a rapid check of aggregation, circular dichroism for secondary structure analysis, and ultimately, a functional assay to confirm biological activity. By employing a combination of these techniques, researchers can be confident in the quality of their refolded protein, a critical factor for the success of downstream applications in research and drug development.
References
Revitalizing Protein Function: A Comparative Guide to Enzymatic Assays Post NDSB-256 Treatment
For researchers, scientists, and drug development professionals, the effective solubilization and stabilization of proteins are critical for downstream functional analysis. Non-detergent sulfobetaine 256 (NDSB-256) has emerged as a valuable tool in this context, aiding in the recovery of active proteins from inclusion bodies or preventing aggregation. This guide provides an objective comparison of this compound's performance against other common protein solubilizing agents, supported by experimental data, and offers detailed protocols for confirming protein function using enzymatic assays.
This compound in Protein Biochemistry: A Non-Detergent Approach
This compound is a zwitterionic, non-detergent sulfobetaine that facilitates the solubilization and refolding of proteins.[1] Unlike traditional detergents that form micelles and can denature proteins, this compound is thought to interact with the hydrophobic regions of proteins, preventing aggregation and promoting the adoption of their native, functional conformation.[1] Its non-denaturing character, coupled with its easy removal by dialysis, makes it a compelling choice for preparing protein samples for functional studies.[1]
Performance Comparison: this compound vs. Alternatives
The ultimate measure of a protein solubilization and refolding agent's efficacy is the recovery of biological activity. The following table summarizes available data on the enzymatic activity of two common model enzymes, β-galactosidase and Lysozyme, after treatment with this compound compared to other widely used agents like urea.
Disclaimer: The data presented below is compiled from different sources and may not represent a direct head-to-head comparison under identical experimental conditions. It is intended to provide a general reference for the performance of these agents.
| Additive | Enzyme | Concentration | % Enzymatic Activity Recovery | Source |
| This compound | β-Galactosidase | 800 mM | 16% | --INVALID-LINK-- |
| This compound | Lysozyme | 1 M | 30% | --INVALID-LINK-- |
| Urea | Lysozyme | Not Specified | ~120% (increase from baseline) | --INVALID-LINK-- |
Experimental Protocols: Confirming Protein Function
Following protein solubilization and refolding with this compound, it is crucial to verify that the protein has regained its native function. This is typically achieved through a specific activity assay. Below are detailed protocols for assaying the enzymatic activity of β-galactosidase and Lysozyme.
Protocol 1: β-Galactosidase Activity Assay
This assay utilizes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is cleaved by active β-galactosidase to produce o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.
Materials:
-
Protein sample treated with this compound and dialyzed against an appropriate buffer.
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
ONPG solution (4 mg/mL in Z-buffer)
-
1 M Sodium Carbonate (Na2CO3) solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Equilibrate the Z-buffer, ONPG solution, and protein samples to room temperature.
-
In a microcentrifuge tube or a well of a 96-well plate, add a specific volume of your protein sample (e.g., 10-100 µL).
-
Add Z-buffer to bring the total volume to 900 µL.
-
To initiate the reaction, add 100 µL of the ONPG solution and mix gently. Start a timer immediately.
-
Incubate the reaction at 37°C. The incubation time will vary depending on the enzyme concentration. Monitor the development of a yellow color.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Measure the absorbance of the solution at 420 nm.
-
A blank reaction containing buffer instead of the protein sample should be run in parallel to subtract any background absorbance.
-
Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of o-nitrophenol being 4.5 x 10^3 M^-1 cm^-1.
Protocol 2: Lysozyme Activity Assay
This turbidimetric assay measures the ability of lysozyme to lyse the cell walls of the bacterium Micrococcus lysodeikticus, resulting in a decrease in the turbidity of the bacterial suspension.
Materials:
-
Protein sample treated with this compound and dialyzed against an appropriate buffer.
-
Micrococcus lysodeikticus cell suspension (e.g., 0.25 mg/mL in 66 mM potassium phosphate buffer, pH 6.24)
-
66 mM Potassium Phosphate Buffer, pH 6.24
-
Spectrophotometer capable of measuring absorbance at 450 nm
Procedure:
-
Equilibrate the Micrococcus lysodeikticus suspension and the protein sample to 25°C.
-
In a cuvette, add 2.9 mL of the Micrococcus lysodeikticus suspension.
-
Place the cuvette in the spectrophotometer and measure the initial absorbance at 450 nm.
-
To initiate the reaction, add 100 µL of the diluted lysozyme sample to the cuvette and mix by inversion.
-
Immediately start recording the absorbance at 450 nm every 30 seconds for 5 minutes.
-
The rate of decrease in absorbance is proportional to the lysozyme activity.
-
Calculate the enzyme activity in units, where one unit is defined as a decrease in absorbance of 0.001 per minute.
Visualizing the Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the experimental process and the context in which this compound can be applied, the following diagrams illustrate a typical workflow and a key signaling pathway.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation. Many components of this pathway, including the receptor itself and downstream kinases, are intracellular proteins that can be challenging to express and purify in a soluble, active form. The use of this compound can be instrumental in obtaining functional EGFR and its associated signaling proteins for in vitro studies, such as kinase assays, which are vital for drug discovery and development. The ability to produce active kinases allows for the screening of potential inhibitors that could be developed into anti-cancer therapies.
References
A Comparative Guide: NDSB-256 vs. Guanidine HCl for Inclusion Body Solubilization and Protein Refolding
For researchers, scientists, and drug development professionals grappling with the challenge of recovering functional proteins from inclusion bodies, the choice of solubilizing agent is a critical determinant of success. This guide provides a comprehensive comparison of two commonly employed reagents: the harsh denaturant Guanidine Hydrochloride (Guanidine HCl) and the milder, non-detergent sulfobetaine, NDSB-256.
This document delves into their mechanisms of action, provides detailed experimental protocols, and presents a comparative analysis of their performance based on available data and established principles of protein chemistry.
At a Glance: Key Differences and Applications
| Feature | Guanidine HCl | This compound |
| Mechanism of Action | Strong chaotropic agent, disrupts all non-covalent interactions, leading to complete protein unfolding. | Non-detergent, zwitterionic compound. Stabilizes protein folding intermediates and prevents aggregation by interacting with hydrophobic surfaces. |
| Denaturing Strength | High | Low (non-denaturing at typical working concentrations) |
| Primary Application | Solubilization of highly aggregated and recalcitrant inclusion bodies. | Aiding in protein refolding, preventing aggregation, and improving the yield of soluble, active protein. Often used as an additive. |
| Impact on Protein Structure | Complete denaturation to a random coil. | Helps maintain or regain native-like secondary structures. |
| Downstream Compatibility | Can interfere with some chromatographic techniques (e.g., ion exchange) and requires efficient removal for protein refolding. | Generally more compatible with downstream purification and refolding procedures. Does not form micelles and is easily removed by dialysis. |
| Typical Concentration | 6 M for solubilization. | 0.5 - 1 M as a refolding additive. |
Mechanism of Action: A Tale of Two Solubilizers
The fundamental difference between Guanidine HCl and this compound lies in their interaction with proteins.
Guanidine HCl , a potent chaotropic agent, effectively disrupts the hydrogen bond network of water, which in turn destabilizes the native conformation of proteins. It achieves this by favorably interacting with the peptide backbone and both polar and non-polar side chains, leading to the complete unfolding of the protein into a random coil.[1] This strong denaturing capability makes it highly effective in solubilizing even the most stubborn inclusion bodies.[1]
This compound , on the other hand, is a non-detergent sulfobetaine. These zwitterionic compounds possess both a hydrophilic head and a short hydrophobic tail. Unlike detergents, they do not form micelles. This compound is thought to facilitate protein solubilization and refolding by interacting with exposed hydrophobic patches on protein folding intermediates. This interaction prevents the aggregation of these intermediates, which is a major cause of poor refolding yields, and provides a more favorable environment for the protein to adopt its native conformation. It is considered a "mild" agent as it does not typically cause gross denaturation of the protein.
Experimental Data: A Comparative Overview
Direct, head-to-head quantitative comparisons of this compound and guanidine HCl for the solubilization and refolding of the same inclusion body protein are not extensively available in published literature. However, based on their mechanisms of action and data from studies on similar compounds, we can infer their relative performance.
Table 1: Theoretical Comparison of Performance Metrics
| Parameter | Guanidine HCl | This compound | Rationale |
| Solubilization Efficiency | Very High | Moderate to High | Guanidine HCl's strong denaturing power can dissolve a wider range of inclusion bodies.[1] this compound's milder action may be less effective for highly aggregated proteins. |
| Protein Yield (after refolding) | Variable (often lower) | Potentially Higher | The harsh denaturation by Guanidine HCl can lead to irreversible aggregation upon removal of the denaturant, lowering the yield of correctly folded protein.[2] this compound is designed to minimize aggregation during refolding. |
| Protein Purity (after refolding) | Good | Good | Purity is highly dependent on the subsequent purification steps. Both methods can yield high purity protein with appropriate chromatography. |
| Biological Activity of Refolded Protein | Variable | Potentially Higher | The milder conditions offered by this compound are more likely to preserve the native conformation and, therefore, the biological activity of the protein. |
Experimental Protocols
Protocol 1: Inclusion Body Solubilization and Refolding using Guanidine HCl
This protocol is a standard method for solubilizing inclusion bodies with a strong denaturant followed by refolding.
1. Isolation and Washing of Inclusion Bodies:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet sequentially with a wash buffer (lysis buffer with 1% Triton X-100) and then with the lysis buffer alone to remove contaminants.
2. Solubilization:
-
Resuspend the washed inclusion body pellet in solubilization buffer (6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0, 10 mM DTT).
-
Incubate at room temperature with gentle agitation for 1-2 hours or until the solution becomes clear.
-
Centrifuge at 15,000 x g for 15 minutes to remove any remaining insoluble material.
3. Refolding (by Rapid Dilution):
-
Rapidly dilute the solubilized protein solution 100-fold into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG).
-
Incubate at 4°C with gentle stirring for 12-24 hours.
-
Concentrate the refolded protein and proceed with purification.
Protocol 2: Aiding Protein Refolding with this compound
This protocol outlines the use of this compound as an additive in the refolding buffer after initial, milder solubilization.
1. Isolation and Washing of Inclusion Bodies:
-
Follow the same procedure as in Protocol 1.
2. Mild Solubilization:
-
Resuspend the washed inclusion body pellet in a mild solubilization buffer (e.g., 2 M Urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT).
-
Incubate at room temperature with gentle agitation for 1-2 hours.
-
Centrifuge at 15,000 x g for 15 minutes.
3. Refolding with this compound:
-
Rapidly dilute the solubilized protein solution 100-fold into a refolding buffer containing this compound (50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG, 0.5 - 1 M this compound ).
-
Incubate at 4°C with gentle stirring for 12-24 hours.
-
Concentrate the refolded protein and proceed with purification.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Figure 1: Experimental workflow for inclusion body processing using Guanidine HCl.
Figure 2: Experimental workflow for inclusion body processing using a mild solubilizer and this compound.
Figure 3: Comparative signaling pathways of protein refolding.
Conclusion and Recommendations
The choice between Guanidine HCl and this compound for processing inclusion bodies is not a one-size-fits-all decision. It is highly dependent on the specific protein and the primary goal of the experiment.
Guanidine HCl remains the go-to reagent for achieving high solubilization efficiency, especially for highly recalcitrant inclusion bodies. Its potent denaturing ability ensures that even tightly aggregated proteins are brought into solution. However, the subsequent refolding step can be challenging, often resulting in lower yields of active protein due to aggregation.
This compound, and other mild solubilization aids, represent a more nuanced approach focused on maximizing the recovery of functional protein. While it may not be as universally effective at solubilizing all types of inclusion bodies, its ability to prevent aggregation during refolding can lead to significantly higher yields of bioactive protein. It is particularly well-suited for proteins that are prone to aggregation during the refolding process.
For optimal results, a combination approach may be most effective. This could involve initial mild solubilization with a low concentration of a denaturant like urea, followed by refolding in the presence of this compound to shepherd the protein towards its native conformation while minimizing aggregation.
Ultimately, empirical testing is crucial. Researchers are encouraged to perform small-scale screening experiments with different solubilization and refolding conditions to determine the optimal strategy for their specific protein of interest. This data-driven approach will pave the way for the successful recovery of high-quality, functional protein for downstream applications.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for NDSB-256
For laboratory professionals engaged in cutting-edge research and drug development, ensuring the safe handling and disposal of all chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of NDSB-256 (Dimethyl Benzyl Ammonium Propane Sulfonate), a non-detergent sulfobetaine used to prevent protein aggregation. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. While not classified as a hazardous substance, proper personal protective equipment (PPE) should always be worn.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator, especially in cases of dust generation.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eye wash station and safety shower must be readily accessible.
This compound Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 81239-45-4[1][2][3] |
| Molecular Formula | C₁₂H₁₉NO₃S |
| Molecular Weight | 257.35 g/mol |
| Appearance | White solid |
| Solubility | Soluble in water |
| Storage Temperature | Room temperature (15-30°C) |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste disposal plant. The following steps outline the procedure for preparing the waste for collection.
Experimental Protocol for Waste Collection:
-
Labeling: Designate a specific, clearly labeled waste container for this compound and other non-hazardous solid chemical waste. The label should include the chemical name and any relevant hazard information.
-
Collection of Solid Waste:
-
Carefully sweep or scoop any unwanted solid this compound into the designated waste container.
-
Avoid generating dust. If dust is unavoidable, ensure appropriate respiratory protection is used.
-
-
Collection of Contaminated Materials:
-
Any materials used for handling, such as weigh boats, contaminated paper towels, or disposable PPE (gloves, etc.), should also be placed in the designated waste container.
-
-
Container Sealing: Once the container is full or waste collection is complete, securely seal the container.
-
Storage Pending Disposal: Store the sealed waste container in a designated, safe area away from incompatible materials, particularly strong oxidizing agents, pending collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste contractor.
Accidental Release and Spill Cleanup
In the event of an accidental spill, follow these procedures to ensure safety and proper cleanup.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.
-
Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.
-
Contain and Absorb:
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
For solutions, absorb the spill using an inert material such as sand or vermiculite.
-
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for disposal.
-
Decontaminate the Area: After the material has been collected, wash the spill site thoroughly with water.
-
Dispose of Waste: The sealed container with the collected waste should be disposed of through your institution's chemical waste program.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
- 1. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound A non-detergent sulfobetaine. Reported to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins. | 81239-45-4 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
